Nfps
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO3/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDORQEIHOKEJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415522 | |
| Record name | NFPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405225-21-0 | |
| Record name | NFPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Neurofilament Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurofilaments (NFs) are neuron-specific intermediate filaments that are critical for the structural integrity and function of axons. As major components of the neuronal cytoskeleton, they play a pivotal role in determining axonal caliber, which in turn influences nerve conduction velocity. NFs are heteropolymers composed of several subunit proteins, the expression and post-translational modification of which are tightly regulated. Aberrations in neurofilament structure, assembly, and transport are implicated in a variety of neurodegenerative diseases, making them a key area of research and a promising target for therapeutic intervention. This guide provides a comprehensive overview of the structure, assembly, function, and regulation of neurofilament proteins, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Neurofilament Protein Structure
Neurofilaments are classified as type IV intermediate filaments and are composed of five distinct protein subunits in mammals: the neurofilament triplet proteins—neurofilament light (NF-L), neurofilament medium (NF-M), and neurofilament heavy (NF-H)—as well as α-internexin and peripherin.[1] The composition of neurofilaments can vary depending on the neuronal cell type, developmental stage, and location within the nervous system.[1]
All neurofilament subunits share a canonical tripartite structure consisting of a central α-helical "rod" domain flanked by a non-helical N-terminal "head" domain and a C-terminal "tail" domain.[2]
-
The Head Domain: This region is involved in the initial stages of filament assembly and is subject to post-translational modifications, including phosphorylation, which can regulate filament dynamics.
-
The Rod Domain: This highly conserved domain consists of α-helical segments that mediate the coiled-coil interactions responsible for the dimerization of neurofilament subunits, the primary step in filament assembly.[2]
-
The Tail Domain: This domain is the most variable region among the neurofilament subunits, particularly in length and amino acid composition. The long, unstructured tails of NF-M and NF-H project outwards from the filament core, forming "sidearms" that are thought to regulate the spacing between neurofilaments and their interactions with other cytoskeletal components.[1] These tail domains are heavily phosphorylated, a key post-translational modification that influences their function.[3]
Quantitative Data: Neurofilament Subunit Properties
The following tables summarize the key quantitative data for human neurofilament subunits.
| Subunit | Gene Name | Calculated Molecular Weight (kDa) | Apparent Molecular Weight on SDS-PAGE (kDa) |
| NF-L | NEFL | ~62.5[4] | 68-70 |
| NF-M | NEFM | ~102-108 | 145-160 |
| NF-H | NEFH | ~110-115 | 180-220 |
| α-internexin | INA | ~55 | 66 |
| Peripherin | PRPH | ~54 | 57 |
Table 1: Molecular weights of human neurofilament subunits. The apparent molecular weight on SDS-PAGE is higher than the calculated molecular weight due to post-translational modifications, particularly phosphorylation, and the unusual amino acid composition of the tail domains.
| Nervous System Division | Predominant Subunit Composition |
| Central Nervous System (CNS) | NF-L, NF-M, NF-H, α-internexin[3] |
| Peripheral Nervous System (PNS) | NF-L, NF-M, NF-H, Peripherin[5] |
Table 2: Predominant subunit stoichiometry of neurofilaments in the central and peripheral nervous systems.
Neurofilament Assembly
The assembly of neurofilament proteins into 10 nm intermediate filaments is a hierarchical process that occurs in the neuronal cell body before the assembled filaments are transported into the axon.
The fundamental building block of the neurofilament is a tetramer formed by the association of two coiled-coil dimers in a staggered, antiparallel manner.[2] These tetramers then associate laterally to form unit-length filaments (ULFs), which subsequently anneal end-to-end to form elongated, immature filaments. Finally, a process of radial compaction results in the mature 10 nm neurofilament with the sidearms of NF-M and NF-H projecting outwards.[2]
Neurofilament Function
The primary functions of neurofilaments are to:
-
Provide Structural Support: As the most abundant cytoskeletal components in many large myelinated axons, neurofilaments act as space-filling polymers that provide tensile strength and maintain the structural integrity of the axon.[6]
-
Regulate Axonal Caliber: The number of neurofilaments within an axon is a major determinant of its diameter. Axonal caliber, in turn, is a critical factor influencing the speed of nerve impulse conduction. An increase in the number of neurofilaments leads to radial growth of the axon.
-
Organize Axonal Cytoskeleton: The projecting sidearms of NF-M and NF-H are thought to maintain the spacing between adjacent neurofilaments and between neurofilaments and other cytoskeletal elements like microtubules. This organization is crucial for efficient axonal transport and overall cytoskeletal architecture.
Regulation of Neurofilament Function by Phosphorylation
Post-translational modification, particularly phosphorylation, is a key mechanism for regulating neurofilament function. The head and tail domains of neurofilament subunits are subject to extensive phosphorylation by a variety of protein kinases.
The C-terminal tail domains of NF-M and NF-H are heavily phosphorylated at multiple sites, primarily within lysine-serine-proline (KSP) repeat motifs.[3] This phosphorylation is catalyzed by several proline-directed kinases, including cyclin-dependent kinase 5 (cdk5) and members of the mitogen-activated protein kinase (MAPK) family. Non-proline-directed kinases such as glycogen synthase kinase 3β (GSK3β) and casein kinase 1 (CK1) also contribute to neurofilament phosphorylation. The phosphorylation state of neurofilaments is dynamically regulated by the opposing activities of these kinases and protein phosphatases, such as protein phosphatase 1 (PP1).
Phosphorylation of the tail domains is thought to increase the negative charge of the sidearms, leading to electrostatic repulsion that extends them away from the filament backbone. This extension is believed to be crucial for maintaining inter-filament spacing and thus for regulating axonal caliber. Furthermore, the phosphorylation state of neurofilaments influences their transport along the axon.
Experimental Protocols
Purification of Neurofilament Proteins from Spinal Cord
This protocol describes a batchwise procedure for the purification of neurofilament proteins from bovine spinal cord.[7]
Materials:
-
Bovine spinal cord
-
Homogenization Buffer: 0.1 M MES (pH 6.5), 1 mM EGTA, 0.5 mM MgCl2, protease inhibitors
-
Triton X-100 Solution: 1% (v/v) Triton X-100 in Homogenization Buffer
-
Sucrose Solution: 0.85 M Sucrose in Homogenization Buffer
-
Urea Solubilization Buffer: 8 M Urea, 10 mM sodium phosphate (pH 7.0), 1 mM 2-mercaptoethanol
-
Hydroxyapatite resin
-
Dialysis Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
Procedure:
-
Homogenization: Homogenize fresh bovine spinal cord in ice-cold Homogenization Buffer.
-
Triton X-100 Extraction: Add an equal volume of Triton X-100 Solution and stir for 30 minutes at 4°C to solubilize membranes.
-
Centrifugation: Layer the homogenate over the Sucrose Solution and centrifuge at 100,000 x g for 1 hour at 4°C. The crude neurofilament fraction will pellet.
-
Solubilization: Resuspend the pellet in Urea Solubilization Buffer and incubate for 1 hour at room temperature with gentle agitation to solubilize the neurofilament proteins.
-
Hydroxyapatite Chromatography: Add hydroxyapatite resin to the solubilized protein solution and incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the resin several times with Urea Solubilization Buffer to remove unbound proteins.
-
Elution: Elute the bound neurofilament proteins with a high phosphate buffer (e.g., 0.5 M sodium phosphate in 8 M Urea).
-
Dialysis: Dialyze the eluted protein solution against Dialysis Buffer to remove urea and allow for protein refolding.
-
Quantification and Storage: Determine the protein concentration and store the purified neurofilaments at -80°C.
In Vitro Neurofilament Self-Assembly Assay
This protocol describes a method to monitor the self-assembly of purified neurofilament proteins in vitro using a turbidity assay.[1]
Materials:
-
Purified neurofilament proteins (from Protocol 5.1)
-
Assembly Buffer: 50 mM MES (pH 6.8), 150 mM NaCl, 1 mM MgCl2
-
Spectrophotometer capable of measuring absorbance at 350 nm
Procedure:
-
Protein Preparation: Thaw the purified neurofilament protein solution on ice. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates.
-
Initiation of Assembly: Dilute the soluble neurofilament protein to a final concentration of 0.1-0.5 mg/mL in pre-warmed Assembly Buffer.
-
Turbidity Measurement: Immediately place the sample in a cuvette in the spectrophotometer and begin monitoring the increase in absorbance at 350 nm over time at 37°C. The increase in turbidity is indicative of filament formation.
-
Data Analysis: Plot the absorbance at 350 nm as a function of time to visualize the kinetics of neurofilament assembly. The curve will typically show a lag phase, a rapid elongation phase, and a plateau phase.
Live-Cell Imaging of Neurofilament Transport
This protocol outlines a general procedure for visualizing the transport of GFP-tagged neurofilaments in cultured neurons.
Materials:
-
Primary neuronal culture system (e.g., dorsal root ganglion neurons or cortical neurons)
-
Expression vector encoding a GFP-tagged neurofilament subunit (e.g., GFP-NF-L)
-
Transfection reagent suitable for neurons
-
Live-cell imaging microscope equipped with a temperature and CO2 controlled chamber
-
Image analysis software
Procedure:
-
Neuronal Culture: Culture primary neurons on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfection: Transfect the cultured neurons with the GFP-neurofilament expression vector using an appropriate method. Allow 24-48 hours for protein expression.
-
Live-Cell Imaging: Place the dish on the microscope stage maintained at 37°C and 5% CO2.
-
Image Acquisition: Acquire time-lapse images of axons expressing GFP-tagged neurofilaments using a fluorescence microscope. Capture images at a high frame rate (e.g., 1 frame per second) to visualize the rapid, saltatory movement of individual neurofilaments.
-
Data Analysis: Use image analysis software to track the movement of individual fluorescent puncta (representing neurofilaments or neurofilament precursors) over time. Generate kymographs to visualize the trajectories and calculate parameters such as velocity, pause frequency, and directional bias.
In Vitro Kinase Assay for Neurofilament Phosphorylation
This protocol describes a method to assess the phosphorylation of neurofilament proteins by a specific kinase in vitro.[8][9]
Materials:
-
Purified neurofilament protein (substrate)
-
Recombinant active kinase of interest (e.g., cdk5/p25)
-
Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT
-
[γ-32P]ATP
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified neurofilament protein, the active kinase, and Kinase Buffer.
-
Initiation of Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP to the mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Detection of Phosphorylation: Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporation of 32P into the neurofilament protein. A band corresponding to the molecular weight of the neurofilament subunit will indicate that it has been phosphorylated by the kinase.
Conclusion
Neurofilament proteins are fundamental components of the neuronal cytoskeleton, with their structure and function being intricately linked to the health and proper functioning of the nervous system. A thorough understanding of their assembly, transport, and regulation is crucial for elucidating the pathogenesis of various neurodegenerative diseases and for the development of novel therapeutic strategies. The quantitative data, visual diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of neurofilament biology and its role in neurological disorders.
References
- 1. In vitro assay of neurofilament light chain self-assembly using truncated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recombinant Human 68kDa Neurofilament/NF-L protein (His tag) (ab224840) | Abcam [abcam.com]
- 3. Neurofilaments and Neurofilament Proteins in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEFL Human Protein | Neurofilament Light Antigen | ProSpecBio [prospecbio.com]
- 5. Peripherin Is a Subunit of Peripheral Nerve Neurofilaments: Implications for Differential Vulnerability of CNS and Peripheral Nervous System Axons | Journal of Neuroscience [jneurosci.org]
- 6. Neurofilaments: neurobiological foundations for biomarker applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A batchwise purification procedure of neurofilament proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro kinase assay [protocols.io]
- 9. med.upenn.edu [med.upenn.edu]
The Architect of Axonal Form and Function: A Technical Guide to the Role of Neurofilament Light Chain in Neuronal Development
For Immediate Release
A Deep Dive into the Structural and Functional Roles of Neurofilament Light Chain in the Developing Nervous System, Prepared for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the pivotal role of neurofilament light chain (NfL) in the intricate processes of neuronal development. While traditionally recognized as a static structural component of the neuronal cytoskeleton, emerging evidence, detailed herein, illuminates its dynamic contributions to axonal caliber determination, synaptic function, and organelle transport. This document synthesizes key research findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of NfL's function in the developing neuron.
Core Functions of Neurofilament Light Chain in Neuronal Development
Neurofilament light chain is a fundamental subunit of neurofilaments, the type IV intermediate filaments that are abundant in neurons.[1] These filaments are crucial for providing structural support to the axon and for regulating its diameter, a key determinant of nerve conduction velocity.[1] While essential for mature neuronal function, the specific roles of NfL during the dynamic period of neuronal development are multifaceted and continue to be an active area of investigation.
Establishing Axonal Caliber
One of the most well-established roles of NfL is its contribution to the radial growth of axons. Studies utilizing human induced pluripotent stem cell (iPSC)-derived motor neurons with a knockout of the NEFL gene have demonstrated a significant reduction in axonal caliber in the absence of NfL.[1] This underscores the critical role of NfL in establishing the proper architectural framework of the axon during development.
Modulating Synaptic Activity
Beyond its structural role, NfL is implicated in the fine-tuning of synaptic transmission. Research has shown that the absence of NfL in human motor neurons leads to a decrease in the amplitude of miniature excitatory postsynaptic currents (mEPSCs).[1] This suggests that NfL may play a role in the regulation of synaptic efficacy, potentially through its interactions with synaptic proteins. A key interaction identified is between NfL and the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and neuronal development.[2] NfL appears to stabilize NMDA receptors at the neuronal plasma membrane.[2]
Regulating Organelle Trafficking
The efficient transport of mitochondria and other organelles is vital for neuronal development and function. In the absence of NfL, an increase in the movement of mitochondria and lysosomes has been observed in human motor neurons.[1] This finding suggests that NfL is not just a passive scaffold but also contributes to the regulation of organelle transport along the axon.
Axon Growth and Guidance
Interestingly, studies on NEFL knockout human motor neurons have shown that axon growth and regrowth after injury are not impaired.[1] This suggests that while NfL is critical for determining the final diameter of the axon, it may not be essential for the initial processes of axon extension and pathfinding. Other cytoskeletal components and guidance cues likely play a more primary role in these early developmental events.
Quantitative Data on the Role of Neurofilament Light Chain
The following tables summarize key quantitative findings from studies investigating the function of NfL in neuronal development.
| Parameter | Control (Wild-Type) | NEFL Knockout (KO) | Percentage Change | Reference |
| Average Axon Area (μm²) | 0.074 | 0.057 | -23% | [1] |
| mEPSC Amplitude (pA) | Not specified | Decreased | Not specified | [1] |
| Mitochondrial Movement | Baseline | Increased | Not specified | [1] |
| Lysosomal Movement | Baseline | Increased (to a lesser extent) | Not specified | [1] |
Table 1: Effects of NEFL Knockout on Neuronal Properties in Human iPSC-Derived Motor Neurons
| Developmental Stage | NfL mRNA Expression Level (Relative to Control) | NfL Protein Level (Relative to Control) | Organism/Model | Reference |
| Postnatal Day 5 (Severe SMA) | 0.35 | Decreased | Mouse Model | [3] |
| Postnatal Day 5 (Mild SMA) | 0.74 | Not specified | Mouse Model | [3] |
| Early Postnatal | Highest | Highest | Healthy Children | [4] |
| Childhood (until age 10) | Decreasing annually by 6.8% | Decreasing annually | Healthy Children | [4] |
Table 2: Neurofilament Light Chain Expression During Development
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the role of NfL in neuronal development.
Generation of NEFL Knockout Human iPSCs via CRISPR-Cas9
To study the effects of NfL loss, researchers utilize the CRISPR-Cas9 gene-editing tool to create a null allele for the NEFL gene in human iPSCs.
-
Guide RNA Design: Single-guide RNAs (sgRNAs) are designed to target the 5' untranslated region (UTR) and the first exon of the NEFL gene to ensure a complete knockout.
-
Cas9 and sgRNA Delivery: The Cas9 nuclease and the designed sgRNAs are delivered to the iPSCs, typically through electroporation or lipid-based transfection methods.
-
Clonal Selection and Screening: Following gene editing, single-cell clones are isolated and expanded. Genomic DNA is extracted, and the targeted region of the NEFL gene is amplified by PCR and sequenced to identify clones with frameshift mutations leading to a premature stop codon.
-
Validation of Knockout: The absence of NfL protein in the selected knockout iPSC clones is confirmed by immunoblotting and immunocytochemistry.
Differentiation of Human iPSCs into Motor Neurons
A multi-step protocol is employed to differentiate the NEFL knockout and control iPSCs into a homogenous population of spinal motor neurons.
-
Embryoid Body Formation: iPSC colonies are detached and grown in suspension culture to form embryoid bodies (EBs).
-
Neural Induction: EBs are treated with a cocktail of small molecules, including inhibitors of BMP (Noggin or DMH-1) and TGF-β (SB431542) signaling, to induce neural fate.
-
Motor Neuron Progenitor Specification: The neural progenitors are then patterned towards a spinal cord identity by treatment with retinoic acid (RA) and a Sonic hedgehog (SHH) pathway agonist (e.g., Purmorphamine).
-
Terminal Differentiation: Motor neuron progenitors are terminally differentiated into mature motor neurons in the presence of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and ciliary neurotrophic factor (CNTF).
Measurement of Axonal Caliber using Transmission Electron Microscopy (TEM)
TEM is used to visualize and quantify the ultrastructure of axons at high resolution.
-
Sample Preparation: Differentiated motor neurons are fixed with a solution containing glutaraldehyde and paraformaldehyde, followed by post-fixation with osmium tetroxide.
-
Dehydration and Embedding: The fixed samples are dehydrated through a graded series of ethanol and embedded in an epoxy resin.
-
Ultrathin Sectioning: An ultramicrotome is used to cut ultrathin sections (typically 60-90 nm) of the embedded axons.
-
Staining and Imaging: The sections are stained with heavy metal salts like uranyl acetate and lead citrate to enhance contrast and then imaged using a transmission electron microscope.
-
Image Analysis: The cross-sectional area of individual axons is measured from the captured electron micrographs using image analysis software.
Analysis of Synaptic Function by Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of individual neurons and measure synaptic currents.
-
Cell Preparation: Differentiated motor neurons cultured on coverslips are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
Patch Pipette Fabrication: Glass micropipettes with a tip diameter of a few micrometers are pulled and filled with an internal solution that mimics the intracellular environment of the neuron.
-
Giga-seal Formation and Whole-Cell Configuration: The patch pipette is brought into contact with the cell membrane of a neuron, and a high-resistance seal (giga-seal) is formed. A brief suction pulse is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Recording of Miniature Excitatory Postsynaptic Currents (mEPSCs): In the presence of tetrodotoxin (TTX) to block action potentials, spontaneous mEPSCs are recorded in voltage-clamp mode. These events represent the postsynaptic response to the release of a single vesicle of neurotransmitter.
-
Data Analysis: The amplitude, frequency, and kinetics of the recorded mEPSCs are analyzed using specialized software.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate a key experimental workflow and a proposed signaling interaction involving NfL.
Caption: Workflow for studying NfL function in iPSC-derived motor neurons.
Caption: NfL interaction with the NMDA receptor's GluN1 subunit.
References
- 1. Neurofilament Light Regulates Axon Caliber, Synaptic Activity, and Organelle Trafficking in Cultured Human Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. The altered expression of neurofilament in mouse models and patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Dynamic Architecture of the Axon: An In-depth Technical Guide to Neurofilament Assembly and Disassembly
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurofilaments (NFs), the intermediate filaments of neurons, are critical determinants of axonal caliber, a key factor influencing nerve conduction velocity. Their assembly and disassembly are tightly regulated processes, essential for the dynamic nature of the axonal cytoskeleton during development, regeneration, and in response to physiological cues. Dysregulation of neurofilament dynamics is a hallmark of numerous neurodegenerative diseases, making a thorough understanding of these processes vital for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core principles of neurofilament assembly and disassembly, detailing the molecular mechanisms, regulatory signaling pathways, and key experimental methodologies used to investigate these dynamic processes. Quantitative data from seminal studies are summarized in structured tables for comparative analysis, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex interplay of factors governing neurofilament architecture.
Introduction to Neurofilament Structure and Composition
Neurofilaments are heteropolymers composed of different subunit proteins. In the central nervous system (CNS), they are primarily assembled from the neurofilament triplet proteins: neurofilament light (NF-L), neurofilament medium (NF-M), and neurofilament heavy (NF-H), along with α-internexin. In the peripheral nervous system (PNS), peripherin can also be incorporated.[1][2][3] Each subunit shares a conserved tripartite structure: a globular N-terminal head domain, a central α-helical rod domain, and a long, unstructured C-terminal tail domain.[1][2] The rod domains of two subunits coil together to form a dimer, which is the basic building block of the neurofilament.[4]
The Neurofilament Assembly Process
The assembly of neurofilaments is a hierarchical process that begins with the formation of coiled-coil dimers from two neurofilament polypeptide chains. Two of these dimers then associate in a staggered, antiparallel manner to form a tetramer, which is considered the fundamental subunit for filament elongation.[4] These tetramers associate laterally to form "unit-length filaments" (ULFs), which then anneal end-to-end to form the mature, elongated 10 nm neurofilament polymer.[4][5] The final step involves a radial compaction of the filament.[6] While NF-L can self-assemble into filaments, the co-assembly with NF-M and NF-H is necessary for the formation of the characteristic cross-bridges and the regulation of inter-filament spacing.[7]
The Neurofilament Disassembly Process
Neurofilament disassembly is a dynamic process crucial for axonal remodeling and turnover of the cytoskeleton. It is not a simple reversal of the assembly pathway but involves distinct mechanisms, including subunit exchange along the filament length and polymer severing.[8] Severing, the fragmentation of the filament, is a key disassembly mechanism that is regulated by post-translational modifications, particularly phosphorylation of the N-terminal head domain.[8] Disassembled subunits can exist as soluble oligomers or individual subunits, which can then be either reincorporated into other filaments or targeted for degradation.
Regulation of Neurofilament Dynamics by Phosphorylation
Phosphorylation is the most critical post-translational modification governing the assembly and disassembly of neurofilaments. A dynamic interplay between various protein kinases and phosphatases determines the phosphorylation state of specific sites on the neurofilament subunits, thereby controlling their polymerization competence and stability.
Head Domain Phosphorylation: A Switch for Assembly
Phosphorylation of the N-terminal head domain of neurofilament subunits, particularly NF-L, acts as a negative regulator of assembly.[1] Kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC) phosphorylate serine residues in the head domain, which inhibits the association of subunits and prevents filament formation.[1][9] Conversely, dephosphorylation of these sites by phosphatases like Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) promotes assembly.[8]
C-Terminal Domain Phosphorylation: Modulating Axonal Transport and Stability
The C-terminal tail domains of NF-M and NF-H are subject to extensive phosphorylation, primarily on Lys-Ser-Pro (KSP) repeats. This phosphorylation is mediated by a number of proline-directed kinases, including cyclin-dependent kinase 5 (Cdk5), mitogen-activated protein kinases (MAPKs), casein kinase 1 and 2 (CK1 and CK2), and glycogen synthase kinase 3β (GSK3β).[10] C-terminal phosphorylation is thought to regulate the spacing between neurofilaments, their interaction with other cytoskeletal components like microtubules, and their transport along the axon.[11]
Quantitative Data on Neurofilament Dynamics
The following tables summarize key quantitative data related to neurofilament assembly, disassembly, and regulation.
Table 1: Stoichiometry of Neurofilament Subunits in Assembled Filaments
| Species | Tissue | Molar Ratio (NF-L : NF-M : NF-H) | Reference |
| Bovine | Spinal Cord Myelinated Nerve | 4 : 2 : 1 | [12] |
| Rat | Adult Brain | 2 : 2 : 1 | [12] |
Table 2: Key Phosphorylation Sites and Their Regulators
| Subunit | Phosphorylation Site(s) | Kinase(s) | Phosphatase(s) | Functional Effect | Reference(s) |
| NF-L | Ser-12, Ser-27, Ser-33, Ser-51 | PKC | - | Inhibition of assembly | [9] |
| NF-L | Head Domain Serines | PKA | PP1, PP2A | Inhibition of assembly | [1][8] |
| NF-H | KSP Repeats (C-terminal) | Cdk5, MAPKs, CK1, CK2, GSK3β | - | Regulation of axonal transport and inter-filament spacing | [10] |
Table 3: Kinetic Parameters of Neurofilament Dynamics
| Dynamic Process | Parameter | Value | Experimental System | Reference(s) |
| In vitro Assembly | Time to completion | < 30 seconds | Mammalian CNS homogenate | [1] |
| In vivo Subunit Exchange (NF-L) | Recovery half-time (FRAP) | ~35 minutes | Cultured neurons | [13] |
| In vivo Subunit Exchange (NF-H) | Recovery half-time (FRAP) | ~19 minutes | Cultured neurons | [13] |
| Phosphate Turnover (NF-L) | % phosphate removed in 5 days | 50-60% | Mouse retinal ganglion cells | [14] |
| Phosphate Turnover (NF-M) | % phosphate removed in 5 days | 35-40% | Mouse retinal ganglion cells | [14] |
Experimental Protocols
In Vitro Neurofilament Assembly Assay (Turbidity Assay)
This protocol describes a method to monitor the in vitro assembly of neurofilaments by measuring the turbidity of the solution.
Materials:
-
Fresh mammalian CNS tissue (e.g., spinal cord)
-
Disassembly Buffer: 4-morpholine-ethane sulfonic acid (MES), MgCl₂, EGTA, pH adjusted.
-
Glycerol (4 M stock solution)
-
Spectrophotometer capable of measuring absorbance at 415 nm
-
Homogenizer
-
Ultracentrifuge
Procedure:
-
Homogenize fresh CNS tissue in ice-cold disassembly buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to obtain a clear supernatant containing disassembled neurofilament subunits.
-
To initiate assembly, add glycerol to the supernatant to a final concentration of 4 M and incubate at 37°C.[1]
-
Immediately begin monitoring the increase in turbidity by measuring the absorbance at 415 nm at regular time intervals.
-
Continue measurements until the absorbance reaches a plateau, indicating the completion of the assembly reaction.
-
The rate of assembly can be determined from the slope of the initial linear portion of the absorbance versus time curve.
Fluorescence Recovery After Photobleaching (FRAP) for Neurofilament Dynamics
This protocol outlines the steps for performing FRAP to study the dynamics of neurofilament subunit exchange in living neurons.
Materials:
-
Cultured neurons expressing fluorescently tagged neurofilament subunits (e.g., GFP-NF-L)
-
Confocal laser scanning microscope equipped for FRAP
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Identify a region of interest (ROI) within the axon of a neuron expressing the fluorescently tagged neurofilament.
-
Acquire a series of pre-bleach images of the ROI at low laser power.
-
Photobleach the ROI using a high-intensity laser pulse to quench the fluorescence.
-
Immediately following the bleach, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence.
-
Quantify the fluorescence intensity within the bleached region over time.
-
Correct for photobleaching during image acquisition by measuring the fluorescence intensity in a non-bleached control region.
-
Calculate the mobile fraction and the half-time of recovery (t½) from the fluorescence recovery curve to determine the kinetics of subunit exchange.[13]
Conclusion
The assembly and disassembly of neurofilaments are highly dynamic and exquisitely regulated processes fundamental to neuronal function and health. This guide has provided a detailed overview of the core mechanisms, with a focus on the pivotal role of phosphorylation. The provided quantitative data and experimental protocols serve as a valuable resource for researchers investigating the intricate world of the axonal cytoskeleton. A deeper understanding of these processes will undoubtedly pave the way for the development of novel therapeutic interventions for a range of devastating neurodegenerative diseases characterized by abnormal neurofilament accumulation and dynamics.
References
- 1. In vitro assembly and isolation of neurofilaments and microtubules from mammalian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dephosphorylation of neurofilaments by exogenous phosphatases has no effect on reassembly of subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 4. CSF neurofilament light chain profiling and quantitation in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging and Analysis of Neurofilament Transport in Excised Mouse Tibial Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assay of neurofilament light chain self-assembly using truncated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. Neurofilament Transport Is Bidirectional In Vivo | eNeuro [eneuro.org]
- 11. Neurofilaments from ox spinal nerves. Isolation, disassembly, reassembly and cross-linking properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of mammalian neurofilament triplet proteins. Subunit stoichiometry and morphology of native and reconstituted filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential turnover of phosphate groups on neurofilament subunits in mammalian neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Axonal Expressway: A Technical Guide to Neurofilament Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurofilaments (NFs), the neuron-specific intermediate filaments, are critical for radial axon growth and the maintenance of neuronal cytoarchitecture. Unlike the continuous movement of vesicles in fast axonal transport, NFs are conveyed by slow axonal transport, a complex process characterized by rapid, bidirectional movements interspersed with prolonged pauses. This guide provides a detailed examination of the molecular mechanisms governing neurofilament transport, focusing on their dynamic interactions with motor proteins, the regulatory role of post-translational modifications, and the implications of transport deficits in neurodegenerative diseases. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in neurobiology and therapeutic development.
Introduction: The Neurofilament Triplet and Slow Axonal Transport
Neurofilaments are heteropolymers typically composed of three subunits: neurofilament light (NFL), medium (NFM), and heavy (NFH).[1] These subunits co-assemble in the neuron's cell body into 10 nm diameter filaments that can extend for many micrometers.[1] These assembled polymers are then transported down the axon, a process essential for delivering structural components to distal regions and for modulating axon caliber, which in turn influences nerve conduction velocity.[1][2]
The transport of neurofilaments is a principal component of Slow Component b (SCb) of axonal transport, with net anterograde rates orders of magnitude slower than fast transport. However, direct visualization has revealed that this slow net movement is the result of a "stop-and-go" pattern: individual filaments undergo rapid, bidirectional movements along microtubule tracks, powered by molecular motors, but spend the vast majority of their time in a paused state.[3]
The "Stop-and-Go" Model: A Quantitative Perspective
Live-cell imaging studies have been instrumental in deconstructing the dynamics of NF transport. These studies reveal that neurofilaments are not transported in a slow, continuous wave, but rather exhibit periods of rapid movement punctuated by prolonged pauses.[3] This behavior is the cornerstone of the "stop-and-go" hypothesis.
Filaments are observed to move at instantaneous velocities approaching those of fast axonal transport, but their overall progress is slow because they spend upwards of 97% of their time in a paused state.[3] This intermittent motion involves both anterograde (towards the axon terminal) and retrograde (towards the cell body) movements, with a net bias in the anterograde direction.[1]
Data Presentation: Neurofilament Transport Kinetics
The following table summarizes key quantitative parameters derived from live-cell imaging studies of neurofilament transport.
| Parameter | Reported Value | Species/Model System | Citation |
| Instantaneous Anterograde Velocity | ~0.6-0.7 µm/sec | Cultured Sympathetic Neurons | [3] |
| Instantaneous Retrograde Velocity | ~0.6-0.7 µm/sec | Cultured Sympathetic Neurons | [3] |
| Overall Average Anterograde Rate | 0.004–0.04 µm/s (0.3-3.5 mm/day) | General (from pulse-labeling) | [3] |
| Time Spent Paused | ~97% | Cultured Neurons | [3] |
| Time Spent Moving | ~3% (on-track) | Cultured Neurons | [3] |
| Subunit Stoichiometry (NF-L:NF-M:NF-H) | ~5:3:1 | Human Brain Neocortex | [4] |
| Subunit Stoichiometry (NF3:NF2:NF1) | 4:2:1 | Bovine Spinal Cord | [5] |
| Subunit Stoichiometry (NF3:NF2:NF1) | 2:2:1 | Adult Rat Brain | [5][6] |
Note: Stoichiometry can vary depending on neuron type, developmental stage, and species. NF1, NF2, and NF3 correspond to NFH, NFM, and NFL respectively based on historical nomenclature by molecular weight.[5][6]
The Molecular Machinery: Interaction with Motor Proteins
Neurofilament polymers are transported along microtubule tracks within the axon. This movement is actively driven by two main families of microtubule-associated motor proteins:
-
Kinesins: These motors are primarily responsible for anterograde transport, moving cargo from the minus-end to the plus-end of microtubules (i.e., from the cell body towards the axon terminal).
-
Dyneins: Cytoplasmic dynein mediates retrograde transport, moving cargo in the opposite direction, from the plus-end to the minus-end of microtubules.[7]
The bidirectional movement observed in the "stop-and-go" model is a result of the coordinated, yet competing, activities of both kinesin and dynein motors associated with a single neurofilament polymer. The overall anterograde bias is achieved because the activity or engagement of kinesin motors predominates over time.
Figure 1. Neurofilament interaction with microtubule motor proteins.
Regulation of Transport: The Role of Phosphorylation
The transition between the moving and paused states of neurofilaments is tightly regulated, primarily through the phosphorylation of the C-terminal "tail" domains of NFM and NFH subunits. These domains are rich in lysine-serine-proline (KSP) repeats that are targets for several proline-directed kinases.
Extensive phosphorylation of these tail domains is thought to increase their negative charge, causing them to extend radially from the filament core. This action is believed to inhibit transport by promoting the dissociation of motor proteins from the neurofilament cargo. Key kinases implicated in this process include:
-
Cyclin-dependent kinase 5 (Cdk5): Overexpression of Cdk5 has been shown to increase neurofilament phosphorylation and inhibit its axonal transport, leading to perikaryal accumulation of NFs.[8] Conversely, inhibition of Cdk5 reduces phosphorylation and enhances transport.[8]
-
Glycogen synthase kinase 3 beta (GSK-3β): GSK-3β is another major kinase that phosphorylates neurofilament tails and is implicated in regulating their transport and spatial organization within the axon.
Dephosphorylation, mediated by phosphatases, would reverse this effect, allowing motor proteins to re-engage and resume transport. This dynamic cycle of phosphorylation and dephosphorylation likely controls the "pauses" in the stop-and-go model.
Figure 2. Signaling pathway for phosphorylation-mediated regulation of NF transport.
Experimental Protocols
Investigating the complex dynamics of neurofilament transport requires specialized techniques. Below are detailed methodologies for key experiments.
Protocol: Live-Cell Imaging of Neurofilament Transport
This protocol allows for the direct visualization of NF dynamics in cultured neurons.
-
Construct Preparation: Clone the cDNA for a neurofilament subunit (e.g., NFL or NFM) into a mammalian expression vector containing a fluorescent protein tag, such as Green Fluorescent Protein (GFP). The resulting fusion protein (e.g., GFP-NFM) will incorporate into the endogenous neurofilament network.[9]
-
Neuronal Culture Preparation:
-
Prepare glass-bottomed culture dishes by coating them with an adhesion substrate like poly-D-lysine, followed by laminin or Matrigel™.[9][10]
-
Dissect primary neurons (e.g., from superior cervical ganglia (SCG) or dorsal root ganglia (DRG) of rodent embryos) and dissociate them enzymatically using collagenase and trypsin.[9][10]
-
Plate the dissociated neurons onto the prepared dishes in a suitable culture medium.[10]
-
-
Transfection: Introduce the GFP-NF plasmid into the cultured neurons. Methods like lipofection, electroporation (nucleofection), or viral transduction can be used. Allow 24-48 hours for protein expression and incorporation.[7][11]
-
Imaging Setup:
-
Mount the culture dish on the stage of an inverted fluorescence microscope equipped with a temperature- and CO2-controlled environmental chamber to maintain cell health (37°C, 5% CO2).[11]
-
Use a high-sensitivity camera (e.g., EMCCD or sCMOS) for image acquisition.
-
-
Time-Lapse Acquisition: Acquire images of an axon at set intervals (e.g., every 2-5 seconds) for a total duration ranging from minutes to hours. Use the lowest possible laser power to minimize phototoxicity.[9]
-
Data Analysis:
-
Generate kymographs from the time-lapse series. A kymograph is a 2D plot that displays distance along the axon (y-axis) versus time (x-axis).
-
Moving filaments will appear as diagonal lines on the kymograph. The slope of these lines represents the velocity of transport. Paused filaments will appear as vertical lines.
-
Measure velocities, pause durations, and frequencies of movement from the kymographs to quantify transport kinetics.[7]
-
Protocol: Co-Immunoprecipitation (Co-IP) of NFs and Motor Proteins
This technique is used to verify the physical interaction between neurofilaments and motor proteins like kinesin.
Figure 3. Experimental workflow for Co-Immunoprecipitation (Co-IP).
-
Cell Lysis: Harvest neuronal cells or tissue and lyse them in a mild, non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. This is critical to keep protein complexes intact.[12]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour, then centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Washing: Pellet the beads and wash them 3-5 times with cold Co-IP buffer to remove proteins that are not specifically part of the complex.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the suspected interacting "prey" protein (e.g., NFL or NFM). The presence of a band at the correct molecular weight confirms the interaction.
Pathological Implications
Disruptions in neurofilament transport and organization are a hallmark of many neurodegenerative diseases. Impaired transport can lead to the abnormal accumulation of neurofilaments in the cell body and axon, forming aggregates that are toxic to the neuron.[5] For example, in Amyotrophic Lateral Sclerosis (ALS), neurofilament aggregates are a key pathological feature in motor neurons. Furthermore, when neurons are damaged, neurofilament proteins are released into the cerebrospinal fluid and blood, and their levels (particularly NFL) are now widely used as a sensitive biomarker for axonal damage in diseases like ALS, Multiple Sclerosis, and Alzheimer's Disease.[1]
Conclusion
The transport of neurofilaments is a highly regulated and dynamic process, fundamental to neuronal health and function. The "stop-and-go" model, driven by the interplay of kinesin and dynein motors and finely tuned by phosphorylation, explains how these massive structural polymers are meticulously distributed along the axon. Understanding these core mechanisms is not only crucial for basic neurobiology but also provides a platform for identifying therapeutic targets aimed at correcting transport deficits that underlie a host of devastating neurodegenerative disorders. The experimental approaches detailed herein provide a robust framework for further dissecting this intricate and vital cellular process.
References
- 1. Neurofilament - Wikipedia [en.wikipedia.org]
- 2. Myelin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Neurofilament Light (NF-L) Chain Protein from a Highly Polymerized Structural Component of the Neuronal Cytoskeleton to a Neurodegenerative Disease Biomarker in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of mammalian neurofilament triplet proteins. Subunit stoichiometry and morphology of native and reconstituted filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live-cell imaging of neurofilament transport in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stork: Cdk5 regulates axonal transport and phosphorylation of neurofilaments in cultured neurons [storkapp.me]
- 9. Live-cell imaging of slow axonal transport in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-cell imaging of neurofilament transport in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Time-Lapse Imaging of Developing Hippocampal Neurons in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic underpinnings of neurofilament-related disorders. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development in this field. The guide details the genetic mutations, associated clinical phenotypes, and the molecular pathways implicated in these debilitating neurological conditions. Furthermore, it offers detailed experimental protocols for key methodologies used in the study of neurofilament genetics.
Introduction to Neurofilaments and Their Role in Neuronal Health
Neurofilaments (NFs) are intermediate filaments that are abundantly expressed in neurons, where they are crucial components of the neuronal cytoskeleton.[1] They are heteropolymers typically composed of four subunits: neurofilament light (NEFL), medium (NEFM), and heavy (NEFH) chains, along with α-internexin (INA).[1] In the peripheral nervous system, peripherin (PRPH) can also be a component.[1] These subunits co-assemble to form a stable yet dynamic network that provides structural support to axons, regulates axonal diameter, and thereby influences nerve conduction velocity.[1] Genetic mutations in the genes encoding these proteins can disrupt the normal assembly and function of neurofilaments, leading to a spectrum of neurological disorders, collectively known as neurofilamentopathies.
Genetic Landscape of Neurofilament-Related Disorders
Mutations in the genes encoding neurofilament subunits are primarily associated with Charcot-Marie-Tooth (CMT) disease, a group of inherited peripheral neuropathies.[2] However, variants in these genes have also been implicated in other neurodegenerative conditions, including amyotrophic lateral sclerosis (ALS).[3][4]
Neurofilament Light Chain (NEFL)
Mutations in the NEFL gene are a significant cause of Charcot-Marie-Tooth disease.[5][6] These mutations can lead to a range of clinical presentations, including demyelinating (CMT1F), axonal (CMT2E), and intermediate forms of the disease.[7][8] The inheritance pattern is predominantly autosomal dominant, though some recessive mutations have been reported.[8]
Table 1: Quantitative Data on NEFL-Related Charcot-Marie-Tooth Disease
| Parameter | Quantitative Data | References |
| Prevalence in CMT | <1% - 2% of all CMT cases | [6][7][8] |
| Inheritance Patterns | Primarily Autosomal Dominant; some Autosomal Recessive cases reported | [8] |
| Common Mutations | P8R, P22S, N98S, E396K | [7] |
| Mutational Hotspots | Three hotspots account for ~75% of kindreds | [7] |
| De Novo Mutations | Identified in approximately 0.47% of cases in one cohort | [9] |
| Clinical Features | Onset often in early childhood (≤3 years for some mutations); can present with delayed motor milestones, hearing loss, and ataxia. | [7][9] |
Neurofilament Heavy Chain (NEFH)
Mutations in the NEFH gene have been linked to both Charcot-Marie-Tooth disease type 2CC (CMT2CC) and an increased risk for amyotrophic lateral sclerosis (ALS).[3][4][10] In CMT2CC, the phenotype is often a motor-predominant axonal neuropathy with a notable feature of early proximal weakness.[10][11]
Table 2: Quantitative Data on NEFH-Related Neurological Disorders
| Parameter | Quantitative Data | References |
| Associated Disorders | Charcot-Marie-Tooth disease type 2CC (CMT2CC), Amyotrophic Lateral Sclerosis (ALS) | [3][10] |
| Inheritance Pattern (CMT2CC) | Autosomal Dominant | [3] |
| Average Age of Onset (CMT2CC) | 31.0 ± 15.1 years | [11][12] |
| Mutation Frequency in sALS (Chinese cohort) | A rare variant (p.Ser787Arg) was found to be more frequent in cases (0.67%) than controls (0.07%). | [13] |
| Clinical Features (CMT2CC) | Motor-predominant axonal neuropathy, early proximal weakness, rapid disease progression in some cases. | [10][11][12] |
Neurofilament Medium Chain (NEFM) and Other Related Genes
Mutations in the NEFM gene are less commonly associated with inherited neuropathies compared to NEFL and NEFH. While some variants have been identified in patients with schizophrenia and Parkinson's disease, a definitive causal link to a specific neurofilamentopathy is not as well-established.[14] Recently, mutations in the NEMF gene, which is involved in ribosome-associated quality control, have been identified in individuals with neuromuscular disease, highlighting the importance of protein homeostasis in neuronal health.[5][15]
Mutations in the gene encoding α-internexin (INA) are associated with Neuronal Intermediate Filament Inclusion Disease (NIFID), a rare, early-onset neurodegenerative disorder characterized by the accumulation of α-internexin and other neurofilament proteins.[16][17][18]
Table 3: Overview of Disorders Associated with NEFM, NEMF, and INA Mutations
| Gene | Associated Disorder(s) | Key Features | References |
| NEFM | Association with schizophrenia and Parkinson's disease investigated; no definitive link to a primary neurofilamentopathy. | Variants may act as risk factors in conjunction with other genetic or environmental factors. | [14] |
| NEMF | Juvenile-onset neuromuscular disease | Impaired ribosome-associated quality control leading to neurodegeneration. | [5][15] |
| INA | Neuronal Intermediate Filament Inclusion Disease (NIFID) | Early-onset dementia, pyramidal and extrapyramidal signs; characterized by neuronal inclusions of α-internexin. | [16][17][18] |
Disrupted Signaling Pathways in Neurofilamentopathies
A central theme in the pathology of neurofilament-related disorders is the aggregation of mutant neurofilament proteins. These aggregates can disrupt several critical cellular processes, with impaired autophagy being a key consequence.
Disruption of Autophagy and Lysosomal Degradation
Neurofilament aggregates have been shown to interfere with the spatial distribution of autophagic organelles, hindering their maturation and fusion with lysosomes.[6][7] Furthermore, these aggregates can sequester the chaperone protein 14-3-3.[7][11] This sequestration prevents the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7][11] The resulting impairment of autophagy leads to the accumulation of misfolded proteins and damaged organelles, contributing to neuronal toxicity.
Impairment of Axonal Transport
The cytoskeleton, including neurofilaments, provides the tracks for axonal transport, the process of moving organelles, proteins, and other molecules along the axon. Neurofilament aggregates can physically obstruct these tracks, leading to deficits in the transport of mitochondria and other essential components. This disruption of axonal transport can lead to energy deficits in the distal axon and contribute to axonal degeneration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of neurofilament-related disorders.
Genetic Analysis: Sanger Sequencing of the NEFL Gene
This protocol outlines the steps for identifying mutations in the NEFL gene using Sanger sequencing.
Methodology:
-
Genomic DNA Extraction:
-
Extract genomic DNA from peripheral blood leukocytes using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit), following the manufacturer's instructions.
-
Assess DNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
PCR Amplification:
-
Design primers to amplify the coding exons and flanking intronic regions of the NEFL gene.
-
Set up a 25 µL PCR reaction containing:
-
100 ng genomic DNA
-
10 pmol of each forward and reverse primer
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, and reaction buffer)
-
Nuclease-free water to 25 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-62°C for 30 seconds (optimize for each primer pair)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
Verify PCR products by agarose gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit (e.g., QIAquick PCR Purification Kit) or enzymatic cleanup (e.g., ExoSAP-IT).
-
-
Cycle Sequencing:
-
Set up a 10 µL cycle sequencing reaction containing:
-
1-3 µL of purified PCR product
-
1 µL of sequencing primer (3.2 pmol/µL)
-
2 µL of BigDye Terminator v3.1 Ready Reaction Mix
-
Sequencing buffer and nuclease-free water to 10 µL
-
-
Perform cycle sequencing with the following conditions:
-
Initial denaturation: 96°C for 1 minute
-
25 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
-
-
Sequencing Product Purification:
-
Purify the cycle sequencing products to remove unincorporated dye terminators using a suitable method (e.g., ethanol/EDTA precipitation or column purification).
-
-
Capillary Electrophoresis:
-
Resuspend the purified sequencing products in Hi-Di Formamide.
-
Denature at 95°C for 5 minutes and then snap-cool on ice.
-
Run the samples on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).
-
-
Data Analysis:
-
Analyze the sequencing data using appropriate software (e.g., Sequencing Analysis Software, Geneious).
-
Align the patient sequence to the NEFL reference sequence to identify any mutations.
-
Functional Analysis: Site-Directed Mutagenesis and Cell Culture
This protocol describes how to introduce a specific mutation into a NEFL cDNA and express the mutant protein in a cell line to study its effects on neurofilament assembly.
Methodology:
-
Site-Directed Mutagenesis:
-
Design mutagenic primers containing the desired nucleotide change.
-
Use a site-directed mutagenesis kit (e.g., Q5 Site-Directed Mutagenesis Kit) to perform inverse PCR on a plasmid containing the wild-type NEFL cDNA.
-
The PCR reaction will amplify the entire plasmid, incorporating the mutation.
-
Treat the PCR product with a kinase, ligase, and DpnI enzyme mix to circularize the mutated plasmid and digest the parental (wild-type) template DNA.
-
Transform the resulting plasmid into competent E. coli.
-
Select for transformed bacteria and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by Sanger sequencing.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., SW13 cells, which lack endogenous cytoplasmic intermediate filaments) in appropriate media.
-
Transfect the cells with the plasmid containing the mutant NEFL cDNA using a lipid-based transfection reagent (e.g., Lipofectamine 3000).
-
As a control, transfect a separate set of cells with the wild-type NEFL plasmid.
-
-
Immunofluorescence Staining:
-
After 24-48 hours, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with 1% BSA in PBS.
-
Incubate with a primary antibody against NEFL.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the neurofilament network using a fluorescence microscope.
-
Assess the formation of neurofilament aggregates in cells expressing the mutant protein compared to the filamentous network in cells expressing the wild-type protein.
-
In Vivo Modeling: Generation of a Transgenic Mouse Model
This protocol provides a general overview of the steps involved in creating a transgenic mouse model to study a neurofilament-related disorder.
Methodology:
-
Transgene Construct Design and Preparation:
-
Create a DNA construct containing the mutant human neurofilament gene (e.g., NEFH with an ALS-associated mutation) under the control of a neuron-specific promoter (e.g., the Thy1.2 promoter).
-
Linearize the transgene construct and purify it.
-
-
Pronuclear Microinjection:
-
Harvest fertilized oocytes from superovulated female mice.
-
Microinject the purified transgene construct into the pronucleus of the fertilized oocytes.
-
-
Embryo Transfer:
-
Surgically transfer the microinjected oocytes into the oviducts of pseudopregnant female mice.
-
-
Identification of Founder Mice:
-
After birth, screen the offspring for the presence of the transgene by performing PCR on DNA extracted from tail biopsies.
-
Mice that have integrated the transgene into their genome are known as founder mice.
-
-
Breeding and Line Establishment:
-
Breed the founder mice with wild-type mice to establish a transgenic line.
-
Analyze the offspring for transgene expression (e.g., by Western blotting or immunohistochemistry) and the development of a disease-related phenotype (e.g., motor deficits, neurofilament aggregates in neurons).
-
Conclusion
The study of the genetic basis of neurofilament-related disorders has provided crucial insights into the molecular mechanisms underlying these conditions. The identification of specific mutations in genes such as NEFL and NEFH has not only improved our understanding of disease pathogenesis but also paved the way for the development of diagnostic tools and potential therapeutic strategies. The continued use of the experimental approaches detailed in this guide will be essential for further elucidating the complex interplay between neurofilament genetics, cellular dysfunction, and clinical phenotype, with the ultimate goal of developing effective treatments for these devastating disorders.
References
- 1. Frontotemporal dementia - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. Protocol for Culturing Embryonic Rat Spinal Motor Neurons: R&D Systems [rndsystems.com]
- 5. Isolation and Culture of Spinal Cord Motor Neurons | Semantic Scholar [semanticscholar.org]
- 6. Optimized protocols for isolation of primary motor neurons, astrocytes and microglia from embryonic mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and culture of oculomotor, trochlear, and spinal motor neurons from prenatal IslMN:GFP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Real-Time Visualization of Axonal Transport in Neurons | Springer Nature Experiments [experiments.springernature.com]
- 10. Mutation analysis of patients with neuronal intermediate filament inclusion disease (NIFID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Spinal Cord Neurons Isolation and Culture from Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Visualization of Axonal Transport in Neurons-丁香实验 [biomart.cn]
- 14. Immunofluorescence studies of neurofilaments in the rat and human peripheral and central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 16. WikiGenes - INA - internexin neuronal intermediate filament... [wikigenes.org]
- 17. m.youtube.com [m.youtube.com]
- 18. An immunofluorescence study of neurofilament protein expression by developing hippocampal neurons in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Post-Translational Modifications of Neurofilaments: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurofilaments (NFs), the principal cytoskeletal components of neurons, are critical for maintaining axonal caliber and ensuring normal nerve conduction velocity. Their assembly, transport, and function are intricately regulated by a host of post-translational modifications (PTMs). These modifications, including phosphorylation, O-GlcNAcylation, and ubiquitination, act as molecular switches that dictate neurofilament dynamics and their interaction with other cellular components. Dysregulation of these PTMs is a hallmark of numerous neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Parkinson's disease, making neurofilaments and their modified forms critical biomarkers and potential therapeutic targets. This technical guide provides an in-depth exploration of the core PTMs of neurofilaments, their functional significance, and detailed experimental protocols for their study.
Introduction to Neurofilaments
Neurofilaments are Type IV intermediate filaments, unique to neurons. In vertebrates, they are heteropolymers typically composed of three subunits: neurofilament light (NFL), medium (NFM), and heavy (NFH).[1][2] These subunits co-assemble to form a 10 nm filament with a central rod domain and protruding N-terminal head and C-terminal tail domains. The tail domains of NFM and NFH, in particular, are subject to extensive PTMs that regulate inter-filament spacing and axonal transport.[1] The expression and composition of neurofilament subunits can vary depending on the neuronal type and developmental stage.[1]
Key Post-Translational Modifications and Their Significance
The functional state of neurofilaments is dynamically controlled by a variety of PTMs. Understanding these modifications is crucial for deciphering both normal neuronal function and the pathophysiology of neurodegenerative disorders.
Phosphorylation
Phosphorylation is the most abundant and well-studied PTM of neurofilaments, primarily occurring on serine and threonine residues.[2][3]
-
Location and Stoichiometry: The C-terminal tail domains of NFM and especially NFH are extensively phosphorylated, containing numerous tandemly repeated Lys-Ser-Pro (KSP) motifs.[1][2] These KSP repeats are the primary sites of in vivo phosphorylation in axons.[4] The N-terminal head domain of NFL is also a site of phosphorylation, which is thought to inhibit filament assembly.[5]
| Neurofilament Subunit | PTM Type | Number of Sites | Location | Functional Significance |
| NFL | Phosphorylation | Multiple | Head and Rod Domains | Inhibition of polymerization.[5] |
| NFM | Phosphorylation | 13 KSP Repeats | C-Terminal Tail | Regulation of axonal transport and filament organization.[1] |
| NFH | Phosphorylation | 44/45 KSP Repeats | C-Terminal Tail | Major determinant of axonal caliber; slows neurofilament transport.[1][6] |
-
Functional Significance: The high negative charge imparted by phosphorylation on the NFM and NFH tails is believed to be responsible for the radial extension of these side-arms, thereby controlling inter-filament spacing and maximizing axonal volume.[1] This process is essential for maintaining the large axonal caliber required for rapid nerve impulse conduction.[7] Phosphorylation of NFH has been shown to slow the axonal transport of neurofilaments by increasing the time they spend in a paused state.[6] Aberrant hyperphosphorylation and ectopic accumulation of neurofilaments are pathological hallmarks of several neurodegenerative diseases.[2]
O-GlcNAcylation
O-GlcNAcylation is the addition of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine or threonine residues. This modification is highly dynamic and acts as a nutrient sensor, linking cellular metabolism to protein function.[8]
-
Location and Stoichiometry: O-GlcNAcylation has been identified on all three neurofilament subunits. Recent studies have identified five specific O-GlcNAc sites on human NFL.[9] NFM is also known to be O-GlcNAcylated.[10]
| Neurofilament Subunit | PTM Type | Number of Sites | Location | Functional Significance |
| NFL | O-GlcNAcylation | 5 identified sites | Head and Tail Domains | Regulates filament assembly and organelle trafficking.[2][9] |
| NFM | O-GlcNAcylation | Multiple | C-Terminal Tail | Reciprocally regulates phosphorylation.[10] |
-
Functional Significance: O-GlcNAcylation of NFL has been shown to regulate its assembly state, with increased modification leading to the formation of lower-order oligomers rather than full filaments.[2] This modification is also crucial for normal organelle trafficking within neurons.[2] There is a reciprocal relationship between O-GlcNAcylation and phosphorylation, particularly on NFM.[10] Decreased O-GlcNAcylation, which can occur in states of impaired glucose metabolism, is associated with increased phosphorylation of NFM, a phenomenon observed in Alzheimer's disease brains.[10]
Ubiquitination
Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. This modification can signal for protein degradation via the proteasome, alter a protein's cellular location, or promote or prevent protein interactions.
-
Location and Significance: Neurofilament subunits, particularly NFM, can be ubiquitinated, which targets them for degradation by the ubiquitin-proteasome system.[2] This pathway is crucial for maintaining neurofilament homeostasis and removing misfolded or aggregated proteins. Impairment of the ubiquitin-proteasome system can lead to the accumulation of ubiquitinated neurofilament aggregates, a characteristic feature of many neurodegenerative diseases.[2]
Signaling Pathways and Regulatory Networks
The PTM status of neurofilaments is tightly regulated by a complex interplay of enzymes.
Regulation of Neurofilament Phosphorylation
A balance between the activities of various protein kinases and phosphatases determines the phosphorylation state of neurofilaments.
Caption: Regulation of neurofilament phosphorylation and its crosstalk with O-GlcNAcylation.
Neurofilament Degradation Pathway
The ubiquitin-proteasome system is the primary pathway for the degradation of neurofilament proteins.
Caption: The ubiquitin-proteasome pathway for neurofilament degradation.
Experimental Protocols for PTM Analysis
The analysis of neurofilament PTMs requires specialized techniques. Below are detailed methodologies for key experiments.
General Experimental Workflow
A typical workflow for the analysis of neurofilament PTMs involves sample preparation, enrichment of modified proteins or peptides, and analysis by mass spectrometry or immunoblotting.
Caption: General experimental workflow for the analysis of neurofilament PTMs.
Mass Spectrometry for PTM Identification and Quantification
Mass spectrometry (MS) is a powerful tool for identifying specific PTM sites and quantifying their abundance.
Protocol: Immunoprecipitation followed by LC-MS/MS
-
Lysis: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): Incubate the lysate with an antibody specific to the neurofilament subunit of interest (e.g., anti-NFL) coupled to magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the captured neurofilaments.
-
Reduction, Alkylation, and Digestion: Reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify peptides and their PTMs.
Western Blotting for PTM Detection
Western blotting allows for the semi-quantitative detection of specific PTMs using phospho- or glyco-specific antibodies.
Protocol: Western Blot for Phosphorylated Neurofilaments
-
Sample Preparation: Prepare protein lysates from cells or tissues in a buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the neurofilament protein of interest (e.g., anti-pNFH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: To quantify the relative phosphorylation, strip the membrane and re-probe with an antibody against the total neurofilament protein.
Immunofluorescence for PTM Localization
Immunofluorescence microscopy allows for the visualization of the subcellular localization of post-translationally modified neurofilaments.
Protocol: Immunofluorescence for Modified Neurofilaments
-
Cell Culture and Fixation: Grow neurons on coverslips and fix them with a gentle aldehyde-based fixative like paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a mild detergent like Triton X-100 to allow antibodies to access intracellular antigens.
-
Blocking: Block non-specific antibody binding sites with a solution of BSA and/or serum.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the modified neurofilament (e.g., an antibody recognizing O-GlcNAcylated proteins or a specific phospho-site).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.
Conclusion
Post-translational modifications of neurofilaments are fundamental to their role in neuronal biology. Phosphorylation, O-GlcNAcylation, and ubiquitination are key regulatory mechanisms that govern neurofilament structure, function, and turnover. The intricate balance of these PTMs is essential for neuronal health, and its disruption is a common feature in a wide range of neurodegenerative diseases. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate these critical modifications, paving the way for a deeper understanding of neurodegeneration and the development of novel therapeutic strategies. The continued study of neurofilament PTMs will undoubtedly yield further insights into the complex molecular landscape of the neuron in both health and disease.
References
- 1. Neurofilament - Wikipedia [en.wikipedia.org]
- 2. Neurofilament Phosphorylation during Development and Disease: Which Came First, the Phosphorylation or the Accumulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Neurofilament heavy chain side arm phosphorylation regulates axonal transport of neurofilaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 9. O-GlcNAcylation regulates neurofilament-light assembly and function and is perturbed by Charcot-Marie-Tooth disease mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of O-GlcNAc transferase glycosylation sites reveals a target sequence compositional bias - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of Neurofilament Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurofilaments (NFs) are the principal intermediate filaments (IFs) of neurons, playing a crucial role in providing structural support to the axon and regulating its diameter, which is a key determinant of nerve conduction velocity.[1][2] These heteropolymeric proteins are classified as type IV intermediate filaments and are composed of several subunits, primarily the neurofilament triplet proteins: neurofilament light (NF-L), medium (NF-M), and heavy (NF-H).[1] This technical guide provides an in-depth exploration of the evolutionary history of neurofilament proteins, from their ancient origins to their diversification across the animal kingdom. We will delve into their molecular evolution, the experimental methodologies used to elucidate their history, and the signaling pathways that govern their expression and function.
The Ancient Origins and Diversification of Neurofilament Proteins
The evolutionary journey of neurofilament proteins is a captivating story of molecular innovation and adaptation. Phylogenetic studies reveal that all intermediate filaments, including neurofilaments, likely evolved from a common lamin-like ancestor.[3] Lamins, which form the nuclear lamina in eukaryotic cells, are considered the most ancient type of intermediate filament. The emergence of cytoplasmic intermediate filaments, including the precursors to neurofilaments, was a pivotal event in the evolution of metazoan complexity.
A defining feature of the neurofilament protein genes (NEFL, NEFM, NEFH) is their unique intron organization compared to other intermediate filament genes.[1] While most IF genes contain a conserved pattern of introns, the neurofilament triplet genes have a distinct arrangement, suggesting a unique evolutionary trajectory that may have involved an RNA-mediated transposition event.[1] This event likely led to the loss of ancestral introns and the acquisition of new ones, contributing to the specialized function of neurofilaments in neurons.
The diversification of neurofilament subunits allowed for greater control over the architecture and function of the neuronal cytoskeleton. In addition to the core triplet, other proteins such as α-internexin and peripherin can co-assemble with neurofilaments, further increasing their functional diversity.[1][2] The expression and composition of these subunits are dynamically regulated during development and vary between different neuronal populations.[1]
Invertebrate Neurofilaments: A Glimpse into Early Evolution
While the neurofilament triplet is characteristic of vertebrates, invertebrates possess a diverse array of intermediate filament proteins, some of which are considered neurofilament-like. For instance, in the squid (Loligo pealei), neurofilaments are composed of major proteins with molecular weights of approximately 60 kDa and 200 kDa, along with other larger polypeptides.[4][5][6] Studies on Drosophila melanogaster have identified proteins with molecular weights of 40 kDa and 46 kDa that show some relation to vertebrate intermediate filament proteins.[7] These invertebrate neurofilament-like proteins provide valuable insights into the ancestral state of neurofilaments and the evolutionary steps that led to the complex heteropolymers found in vertebrates.
Quantitative Data on Neurofilament Proteins
The molecular weights of neurofilament subunits vary across different species, reflecting their evolutionary divergence. The following tables summarize the approximate molecular weights of neurofilament and related intermediate filament proteins in selected vertebrate and invertebrate species.
| Vertebrate Species | NF-L (kDa) | NF-M (kDa) | NF-H (kDa) |
| Human | ~68 | ~150 | ~200 |
| Mouse | ~68 | ~145 | ~200 |
| Rat | ~68 | ~150 | ~200 |
| Chicken | ~68 | ~145 | ~180 |
| Xenopus laevis | ~68 | ~140 | ~155 |
| Lamprey | ~70 (L-NFL) | ~95, ~132, ~180 (NF-M like) | - |
| Invertebrate Species | Neurofilament/Intermediate Filament Protein (kDa) |
| C. elegans | ~65 (IFB-2) |
| Drosophila melanogaster | ~40, ~46 |
| Aplysia californica | ~57 |
| Squid (Loligo pealei) | ~60, ~70, ~220 |
Experimental Protocols for Studying Neurofilament Evolution
The study of neurofilament evolution relies on a combination of molecular biology, bioinformatics, and biochemical techniques. This section provides detailed methodologies for key experiments.
Phylogenetic Analysis of Neurofilament Protein Sequences using MEGA
Phylogenetic analysis is crucial for understanding the evolutionary relationships between neurofilament proteins from different species. MEGA (Molecular Evolutionary Genetics Analysis) is a widely used software for this purpose.
Protocol:
-
Sequence Retrieval: Obtain neurofilament protein sequences (in FASTA format) from databases like NCBI (National Center for Biotechnology Information).
-
Multiple Sequence Alignment:
-
Open MEGA and click on "Align" -> "Edit/Build Alignment".
-
Create a new alignment and import the FASTA sequences.
-
Select all sequences and align them using ClustalW or MUSCLE algorithms with default parameters. Visually inspect and manually edit the alignment if necessary.
-
-
Find Best Substitution Model:
-
Go to "Models" -> "Find Best DNA/Protein Models (ML)".
-
Select the aligned sequence file. MEGA will analyze the data and suggest the best-fitting substitution model based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).
-
-
Phylogenetic Tree Construction:
-
Go to "Phylogeny" and choose a method (e.g., "Construct/Test Maximum Likelihood Tree").
-
Select the aligned sequences and the substitution model determined in the previous step.
-
Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.
-
Run the analysis.
-
-
Tree Visualization and Interpretation:
-
The resulting phylogenetic tree will be displayed. The bootstrap values on the branches indicate the percentage of replicate trees in which the associated taxa clustered together. Higher values indicate stronger support for the branching.
-
Mapping Intron Positions using Southern Blotting
Southern blotting can be used to compare the gene structure of neurofilament genes across different species by identifying the location of introns.
Protocol:
-
Genomic DNA Extraction and Digestion:
-
Extract high-quality genomic DNA from the species of interest.
-
Digest the genomic DNA with one or more restriction enzymes. Choose enzymes that will generate fragments of a suitable size for analysis and that will cut outside the region of the probe.
-
-
Agarose Gel Electrophoresis:
-
Separate the digested DNA fragments on an agarose gel. The percentage of agarose will depend on the expected fragment sizes.
-
-
Transfer to Membrane (Blotting):
-
Denature the DNA in the gel by soaking it in a denaturing solution (e.g., 0.5 M NaOH, 1.5 M NaCl).
-
Neutralize the gel in a neutralization solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl).
-
Transfer the DNA from the gel to a nylon or nitrocellulose membrane using capillary transfer or an electroblotting apparatus.
-
Fix the DNA to the membrane by UV crosslinking or baking.
-
-
Probe Preparation and Labeling:
-
Design a DNA probe that is complementary to a specific exon of the neurofilament gene.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin).
-
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.
-
Add the labeled probe to the hybridization buffer and incubate with the membrane overnight at a specific temperature to allow the probe to anneal to the complementary DNA fragments on the membrane.
-
-
Washing:
-
Wash the membrane with a series of buffers of increasing stringency to remove unbound and non-specifically bound probe.
-
-
Detection:
-
If using a radioactive probe, expose the membrane to X-ray film (autoradiography).
-
If using a non-radioactive probe, use a chemiluminescent or colorimetric detection method.
-
The resulting bands will indicate the fragments containing the exon of interest. By using different restriction enzymes and probes for different exons, a map of the intron-exon structure can be generated.
-
Analysis of Neurofilament Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify proteins that interact with a specific neurofilament subunit in a cellular context.
Protocol:
-
Cell Lysis:
-
Lyse cells or tissues expressing the neurofilament proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). This buffer should preserve protein-protein interactions.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G-agarose or magnetic beads to remove proteins that non-specifically bind to the beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to the "bait" neurofilament protein.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Incubate with gentle rotation to allow the beads to bind to the antibody.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins. The number and stringency of washes may need to be optimized.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
-
Analysis by Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the suspected "prey" protein (the interacting partner).
-
A band corresponding to the prey protein will confirm the interaction.
-
Signaling Pathways Regulating Neurofilament Proteins
The expression and function of neurofilament proteins are tightly regulated by complex signaling networks. These pathways play critical roles in neuronal development, axonal growth, and the response to injury.
ERK Signaling Pathway in Neurofilament Gene Regulation
The Extracellular signal-regulated kinase (ERK) pathway is a key regulator of neuronal differentiation and gene expression. Activation of the ERK pathway can lead to the phosphorylation of transcription factors that, in turn, regulate the expression of neurofilament genes. One such transcription factor is c-Fos, which is a component of the AP-1 transcription factor complex.[8][9][10]
References
- 1. Neurofilament - Wikipedia [en.wikipedia.org]
- 2. Cytoskeleton - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Polypeptide composition of squid neurofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Squid neurofilaments. Phosphorylation and Ca2+-dependent proteolysis in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of neurofilament proteins during development of the nervous system in the squid Loligo pealei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Drosophila melanogaster proteins related to intermediate filament proteins of vertebrate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ERK 1 and 2 Pathway in the Nervous System: From Basic Aspects to Possible Clinical Applications in Pain and Visceral Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The activation of the ERK pathway contributes to the spinal c-fos expression observed after noxious bladder stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Neurofilament Light Chain in Cerebrospinal Fluid: Application Notes and Protocols for Researchers
Introduction
Neurofilament light chain (NfL), a 68 kDa cytoskeletal protein of neurons, has emerged as a critical biomarker for neuroaxonal damage.[1][2][3] Its quantification in cerebrospinal fluid (CSF) provides a direct measure of neuronal injury and is increasingly utilized in research and clinical trials for various neurological disorders, including multiple sclerosis (MS), Alzheimer's disease (AD), and amyotrophic lateral sclerosis (ALS).[4][5] Elevated NfL levels in the CSF are associated with disease activity, progression, and response to therapeutic interventions.[4] This document provides detailed application notes and protocols for the accurate and reproducible measurement of NfL in human CSF, intended for researchers, scientists, and drug development professionals.
Pre-analytical Considerations: CSF Sample Collection and Handling
The integrity of CSF samples is paramount for reliable NfL quantification. Adherence to standardized collection and processing procedures is crucial to minimize pre-analytical variability.
Protocol for CSF Collection and Initial Processing:
-
Lumbar Puncture: Perform a lumbar puncture and discard the first 1 to 2 mL of CSF to avoid contamination from the puncture site.[4]
-
Collection Tube: Collect the CSF directly into polypropylene tubes. Polystyrene tubes are not acceptable as they can lead to protein adhesion and inaccurate measurements.[4][6]
-
Blood Contamination: Visually inspect the sample for blood contamination.
-
If the sample is visibly bloody, centrifuge the specimen to pellet the cellular components.
-
Transfer the clear supernatant to a new polypropylene tube for freezing and subsequent analysis. The supernatant is the material used for the assay.[4]
-
If the sample is clear, centrifugation is not necessary.[4]
-
-
Freezing: Freeze the CSF samples upright in polypropylene tubes prior to transport or long-term storage.[4]
Storage:
For long-term storage, CSF samples should be maintained at -80°C.
Analytical Methods for CSF NfL Quantification
Several immunoassay technologies are available for the quantification of NfL in CSF. The most common and well-validated methods include Enzyme-Linked Immunosorbent Assay (ELISA), Single Molecule Array (Simoa), and Electrochemiluminescence Immunoassay (ECLIA).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based assay technique for detecting and quantifying proteins. The UmanDiagnostics NF-light® ELISA is a commercially available kit frequently cited in the literature for CSF NfL measurement.[5]
UmanDiagnostics NF-light® ELISA Protocol:
This protocol is a summary of the key steps. Always refer to the manufacturer's most recent instructions for use.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare the wash buffer by diluting the 10x concentrate with deionized water.
-
Standard Dilution: Reconstitute the lyophilized standard and perform a serial dilution to create a standard curve.
-
Sample Preparation: Dilute CSF samples 1:1 with the provided Sample Diluent.
-
Assay Procedure:
-
Wash the wells of the microplate with 1x Wash Buffer.
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells in duplicate.
-
Incubate for 1 hour at room temperature with agitation.
-
Wash the wells three times with 1x Wash Buffer.
-
Add 100 µL of the diluted Tracer (detection antibody) to each well.
-
Incubate for 45 minutes at room temperature with agitation.
-
Wash the wells three times with 1x Wash Buffer.
-
Add 100 µL of the diluted Conjugate to each well.
-
Incubate for 15 minutes at room temperature with agitation.
-
Wash the wells three times with 1x Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15 minutes at room temperature with agitation.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
Data Analysis: Calculate the concentration of NfL in the samples by interpolating their absorbance values from the standard curve.
Single Molecule Array (Simoa)
Simoa technology offers ultra-sensitive detection of biomarkers and is capable of measuring very low concentrations of NfL. The Quanterix Simoa® NF-light™ Advantage Kit is a widely used assay for this purpose.[7][8]
Quanterix Simoa® NF-light™ Advantage Kit Protocol (for HD-X Analyzer):
This protocol provides a general overview. The assay is typically performed on an automated Simoa HD-X analyzer following the manufacturer's instructions.[9]
-
Reagent and Sample Preparation: Thaw all reagents and samples on ice.
-
Sample Dilution: Dilute CSF samples 1:100 with the provided sample diluent.[9]
-
Assay Automation:
-
Load the reagents, samples, and consumables onto the Simoa HD-X analyzer.
-
The instrument automates the following steps:
-
Paramagnetic beads coated with capture antibodies are mixed with the samples, allowing NfL to bind.
-
The beads are washed, and a biotinylated detection antibody is added.
-
A streptavidin-β-galactosidase (SBG) conjugate is added, which binds to the biotinylated detection antibody.
-
The beads are washed again and loaded into a microwell array, where they are sealed with oil.
-
A resorufin β-D-galactopyranoside (RGP) substrate is added.
-
-
-
Data Acquisition: The analyzer images the microwell array and counts the number of "on" wells (wells containing a bead with a fluorescent product) and "off" wells.
-
Data Analysis: The instrument's software calculates the average number of enzymes per bead (AEB) and determines the NfL concentration by comparing the AEB of the samples to a standard curve.
Electrochemiluminescence Immunoassay (ECLIA)
ECLIA is another highly sensitive immunoassay platform. The Roche Elecsys® NfL assay is a commercially available test that can be used for CSF samples.[3][10]
Roche Elecsys® NfL Assay Protocol (General Overview):
This assay is performed on an automated Roche cobas® e analyzer.
-
Sample and Reagent Handling: Samples and reagents are loaded onto the automated analyzer.
-
Assay Principle:
-
The assay employs a sandwich principle.
-
The sample is incubated with a biotinylated monoclonal NfL-specific antibody and a monoclonal NfL-specific antibody labeled with a ruthenium complex.
-
Streptavidin-coated magnetic microparticles are added, and the complex binds to the solid phase via biotin-streptavidin interaction.
-
-
Measurement:
-
The reaction mixture is aspirated into the measuring cell where the microparticles are magnetically captured onto the surface of the electrode.
-
Unbound substances are removed.
-
Application of a voltage to the electrode induces a chemiluminescent emission, which is measured by a photomultiplier.
-
-
Data Analysis: The analyzer's software automatically calculates the NfL concentration of the samples by comparing their ECL signals to a calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different immunoassay platforms for CSF NfL measurement. Note that values can vary between specific kit lots and laboratories.
| Feature | ELISA (UmanDiagnostics NF-light®) | Simoa (Quanterix NF-light™) | ECLIA (Roche Elecsys®) |
| Lower Limit of Quantification (LLOQ) | ~78 pg/mL | Functional LLOQ: ~0.174 pg/mL (analytical LLOQ multiplied by dilution factor)[11] | 1.85 pg/mL[2] |
| Upper Limit of Quantification (ULOQ) | ~10,000 pg/mL | Varies by kit lot | Up to 646 pg/mL[2] |
| Intra-assay Coefficient of Variation (CV) | < 8% | < 9.3%[11] | < 6%[2] |
| Inter-assay Coefficient of Variation (CV) | < 13% | < 12%[11] | Varies |
| Sample Volume | ~100 µL (diluted) | ~100 µL (diluted) | Varies by analyzer |
Visualizations
NfL Release and Measurement Workflow
Caption: Workflow from neuronal damage to NfL quantification.
General Immunoassay Principle (Sandwich Assay)
Caption: Schematic of a sandwich immunoassay.
References
- 1. NfL Test | Quanterix [quanterix.com]
- 2. Development of a Highly Sensitive Neurofilament Light Chain Assay on an Automated Immunoassay Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diagnostics.roche.com [diagnostics.roche.com]
- 4. Neurofilament Light Chain, Cerebrospinal Fluid - BioPharma Diagnostics [biopharma.testcatalog.org]
- 5. researchgate.net [researchgate.net]
- 6. diagnostics.roche.com [diagnostics.roche.com]
- 7. quanterix.com [quanterix.com]
- 8. NF-light® Assay | Quanterix [quanterix.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Validation and generation of age-specific reference intervals for a new blood neurofilament light chain assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of neurofilament light chain results between two independent facilities - PMC [pmc.ncbi.nlm.nih.gov]
Ultrasensitive Detection of Neurofilament Light Chain (NfL) using Single-Molecule Array (Simoa) Technology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurofilament light chain (NfL), a 68 kDa cytoskeletal protein expressed in neurons, has emerged as a critical biomarker for neuroaxonal damage across a spectrum of neurological disorders.[1][2][3] Its concentration in cerebrospinal fluid (CSF) and blood is directly proportional to the extent of neuronal injury, making it a valuable tool for disease diagnosis, prognosis, and monitoring treatment efficacy.[1][2] However, the low abundance of NfL in peripheral circulation has historically posed a challenge for its accurate quantification. The advent of ultrasensitive single-molecule array (Simoa) technology has revolutionized the field by enabling the precise measurement of NfL at femtomolar concentrations in minimally invasive samples like serum and plasma.[4][5][6]
This document provides detailed application notes and protocols for the ultrasensitive detection of NfL using the Simoa platform, intended for researchers, scientists, and drug development professionals.
Principle of Simoa Technology
Simoa technology is a digital immunoassay platform that allows for the detection of single protein molecules.[4][7] The core principle involves capturing target proteins on antibody-coated paramagnetic beads, followed by enzymatic labeling and isolation of individual beads in femtoliter-sized microwells. This partitioning of immunocomplexes allows for a digital readout, where the signal from each well corresponds to a single captured molecule. This digital approach provides up to a 1000-fold increase in sensitivity compared to traditional ELISA methods.[3][6]
The Simoa bead-based assay workflow can be summarized as follows:
References
- 1. quanterix.com [quanterix.com]
- 2. rbm.iqvia.com [rbm.iqvia.com]
- 3. quanterix.com [quanterix.com]
- 4. Ultrasensitive Biomarker Testing Service (SIMOA) Biotrend [biotrend.com]
- 5. SIMOA - ultra-sensitive quantitative protein analyses - Uppsala University [uu.se]
- 6. quanterix.com [quanterix.com]
- 7. Simoa® Technology | Quanterix [quanterix.com]
Application Notes and Protocols for Neurofilament Immunohistochemistry in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for neurofilament proteins in brain tissue. Neurofilaments are essential cytoskeletal components of neurons, and their expression and phosphorylation state can serve as important biomarkers for axonal health and disease. This document outlines detailed protocols, data interpretation guidelines, and visualizations of relevant cellular pathways.
Introduction to Neurofilaments
Neurofilaments are intermediate filaments found specifically in neurons. They are heteropolymers composed of three main subunits based on their molecular weight: neurofilament light (NF-L), medium (NF-M), and heavy (NF-H). These proteins are crucial for maintaining the structural integrity of axons and regulating their diameter, which in turn influences nerve conduction velocity. Aberrant accumulation and phosphorylation of neurofilaments are hallmarks of several neurodegenerative diseases, making their detection by IHC a valuable tool in neuroscience research and drug development.
Quantitative Data Summary
The following tables provide a summary of typical starting concentrations for primary antibodies against different neurofilament subunits and a qualitative comparison of common antigen retrieval methods. It is important to note that optimal conditions should always be determined empirically for each specific antibody, tissue type, and experimental setup.
Table 1: Recommended Primary Antibody Dilutions for Neurofilament Subunits
| Target Protein | Antibody Clone | Recommended Starting Dilution (Chromogenic IHC) | Recommended Starting Dilution (Fluorescent IHC) |
| Neurofilament Light (NF-L) | NR-4 | 1:500 - 1:1000 | 1-2 µg/mL |
| Neurofilament Medium (NF-M) | NF-09 | 1:500 - 1:2000[1] | 1:600[1] |
| Neurofilament Heavy (NF-H), phosphorylated | SMI-31/SMI-32 | 1:1000 - 1:5000 | 1:1000 |
| Pan-Neurofilament | IHC639 | 1:50 - 1:200[2] | 1:100 - 1:400 |
Table 2: Qualitative Comparison of Antigen Retrieval Methods for Neurofilament IHC
| Antigen Retrieval Method | Buffer | Heat Source | Typical Staining Intensity | Notes |
| Heat-Induced Epitope Retrieval (HIER) | Citrate Buffer (pH 6.0) | Microwave, Pressure Cooker, Water Bath | +++ | A commonly used and effective method for many neurofilament antibodies. Boiling in a low pH citrate buffer has been shown to be consistent.[3] |
| Heat-Induced Epitope Retrieval (HIER) | Tris-EDTA Buffer (pH 9.0) | Microwave, Pressure Cooker, Water Bath | ++++ | Often provides superior staining intensity for certain epitopes compared to citrate buffer. |
| Proteolytic-Induced Epitope Retrieval (PIER) | Proteinase K or Trypsin | Water Bath (37°C) | ++ | Can be effective but carries a higher risk of tissue damage and loss of morphology. |
| No Antigen Retrieval | - | - | + | Generally results in weak or no staining for formalin-fixed paraffin-embedded tissues. |
Note: Staining intensity is rated qualitatively from + (weak) to ++++ (very strong).
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing neurofilament IHC on formalin-fixed, paraffin-embedded (FFPE) brain tissue.
I. Tissue Preparation
-
Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), followed by post-fixation of the dissected brain tissue in 4% PFA for 24-48 hours at 4°C.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%), clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
II. Antigen Retrieval (Heat-Induced)
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a microwave, pressure cooker, or water bath for 10-20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse the slides with PBS.
III. Immunohistochemical Staining
-
Peroxidase Block (for Chromogenic Detection): Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary neurofilament antibody in the blocking solution to the desired concentration. Incubate the sections overnight at 4°C in a humidified chamber.
-
Washing: Rinse the slides three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (for chromogenic detection) or a fluorescently labeled secondary antibody (for fluorescent detection) for 1-2 hours at room temperature.
-
Washing: Rinse the slides three times for 5 minutes each with PBS.
IV. Signal Detection
A. Chromogenic Detection (e.g., DAB)
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.
-
Wash three times with PBS.
-
Develop the signal with a 3,3'-diaminobenzidine (DAB) substrate kit until the desired brown color intensity is reached.
-
Stop the reaction by rinsing with distilled water.
B. Fluorescent Detection
-
After the final wash following the secondary antibody incubation, proceed directly to mounting.
V. Counterstaining and Mounting
-
Counterstaining (for Chromogenic Detection): Briefly immerse slides in hematoxylin to stain cell nuclei.
-
Dehydration (for Chromogenic Detection): Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mounting: Apply a coverslip with an appropriate mounting medium (aqueous for fluorescence, organic-based for chromogenic).
Visualization of Cellular Pathways and Workflows
The following diagrams illustrate the experimental workflow for neurofilament IHC and a key signaling pathway involved in the regulation of neurofilament phosphorylation and axonal transport.
Caption: Experimental workflow for neurofilament immunohistochemistry.
Caption: Neurofilament phosphorylation and axonal transport signaling.
References
Application of Neurofilament Light Chain (NfL) as a Biomarker for Multiple Sclerosis Prognosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS) characterized by demyelination and axonal damage.[1] The clinical course of MS is highly variable, making accurate prognosis and treatment monitoring challenging.[2] Neurofilament light chain (NfL), a structural protein of the neuronal cytoskeleton, is released into the cerebrospinal fluid (CSF) and blood upon axonal injury and has emerged as a promising biomarker to monitor disease activity and progression in MS.[1][3] Elevated levels of NfL in both CSF and blood have been consistently reported in MS patients compared to healthy controls.[4] This document provides detailed application notes on the use of NfL as a prognostic biomarker in MS and protocols for its measurement.
Prognostic Value of NfL in Multiple Sclerosis
Correlation with Disease Activity
Elevated NfL levels are associated with acute inflammatory activity in MS.[5] Studies have shown that NfL concentrations in both CSF and blood increase during clinical relapses and with the appearance of new or enlarging T2 lesions and gadolinium-enhancing lesions on magnetic resonance imaging (MRI).[6][7] This makes NfL a sensitive marker of recent and ongoing disease activity.[2]
Prediction of Disability Progression
Sustained high levels of NfL are predictive of long-term disability worsening.[2][8] Research has demonstrated that elevated serum NfL (sNfL) can predict disability progression 1-2 years in advance.[8][9] Higher sNfL levels at disease onset are associated with a greater risk of both relapse-associated worsening and progression independent of relapse activity (PIRA).[10] This prognostic value holds true even after adjusting for age, sex, and disease-modifying therapies.[2]
-
Elevated sNfL levels have been linked to up to a 91% higher risk of disability worsening after a relapse and up to a 49% higher risk of progression without a relapse.[8]
-
One study identified a serum NfL cutoff of 7.62 pg/mL as a discriminator for future disease progression.[2]
-
Patients with sNfL levels higher than 13.2 pg/mL showed a more rapid disease progression.[2]
Monitoring Treatment Response
NfL levels can serve as a valuable biomarker for monitoring the efficacy of disease-modifying therapies (DMTs).[11] Successful treatment with various DMTs, including interferon-beta, fingolimod, and natalizumab, has been shown to significantly reduce NfL levels in both CSF and blood within 3-6 months of treatment initiation.[12] This reduction in NfL correlates with a decrease in clinical and radiological disease activity.[6] Therefore, monitoring NfL levels can help assess treatment response and guide therapeutic decisions.[1]
Quantitative Data Summary
| Category | Finding | Reference Fluid | Value | Citation |
| Baseline Levels | Median sNfL in MS patients | Serum | 10.1 pg/mL | [2] |
| Median sNfL in healthy controls | Serum | 7.26 pg/mL | [2] | |
| Prognostic Cutoff | sNfL level discriminating future progression | Serum | > 7.62 pg/mL | [2] |
| Risk of Progression | Increased risk of relapse-associated worsening with high sNfL | Serum | 45% | [10] |
| Increased risk of PIRA with high sNfL | Serum | 43% | [10] | |
| Disability Worsening | Increased risk of disability worsening with relapse (high NfL) | Blood | up to 91% | [8] |
| Increased risk of disability worsening without relapse (high NfL) | Blood | up to 49% | [8] | |
| Treatment Effect | NfL reduction after fingolimod treatment (12 months) | Plasma | 34% |
Signaling Pathway of Axonal Damage and NfL Release in MS
In multiple sclerosis, a cascade of inflammatory events leads to axonal damage and the subsequent release of neurofilaments. The process is initiated by the infiltration of autoreactive immune cells, primarily T cells and B cells, into the central nervous system. These cells trigger a local inflammatory response, activating microglia and astrocytes. The release of pro-inflammatory cytokines, antibodies, and reactive oxygen species by these immune cells contributes to demyelination and direct axonal injury. This damage to the axonal cytoskeleton results in the release of NfL into the extracellular space, from where it diffuses into the cerebrospinal fluid and, at lower concentrations, into the bloodstream.
Signaling pathway of axonal damage and NfL release in MS.
Experimental Protocols
Measurement of NfL by Single Molecule Array (Simoa)
The Simoa (Single Molecule Array) technology is a highly sensitive immunoassay capable of detecting single protein molecules, making it the gold standard for quantifying the low concentrations of NfL found in blood.[6]
Experimental Workflow
The workflow for NfL measurement using the Simoa platform involves sample collection and preparation, followed by the automated immunoassay on the Simoa analyzer, and subsequent data analysis.
Experimental workflow for Simoa-based NfL measurement.
Detailed Methodology
This protocol is based on the use of the Quanterix Simoa™ NF-light® Advantage Kit.
1. Sample Collection and Preparation:
-
Blood: Collect 10 mL of venous blood into serum separator tubes (SST).
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the serum and aliquot into cryotubes.
-
CSF: Collect CSF via lumbar puncture.
-
Centrifuge at 2,000 x g for 10 minutes at room temperature to remove any cells.
-
Aliquot the supernatant into cryotubes.
-
Storage: Store all aliquots at -80°C until analysis.
2. Simoa Assay Procedure (automated on HD-X Analyzer):
-
Thaw samples on ice.
-
Dilute serum/plasma samples 1:4 and CSF samples 1:100 with the provided sample diluent.
-
Load the diluted samples, calibrators, and quality controls onto the Simoa instrument.
-
The instrument will perform the following steps automatically:
-
Incubation of the sample with paramagnetic beads coated with capture antibody.
-
Washing to remove unbound proteins.
-
Incubation with a biotinylated detection antibody.
-
Washing.
-
Incubation with streptavidin-β-galactosidase.
-
Washing.
-
Resuspension of beads in a resorufin β-D-galactopyranoside (RGP) substrate.
-
Loading of beads onto the Simoa disc for imaging and analysis.
-
3. Data Analysis:
-
The Simoa software calculates the concentration of NfL in each sample by interpolating the signal from a standard curve generated using calibrators of known NfL concentrations.
-
The results are typically expressed in pg/mL.
-
Ensure that the quality control samples fall within the predefined acceptance range.
Conclusion
Neurofilament light chain has emerged as a robust and reliable biomarker for the prognosis of multiple sclerosis. Its strong correlation with disease activity, predictive value for disability progression, and utility in monitoring treatment response make it an invaluable tool for researchers, scientists, and drug development professionals. The implementation of highly sensitive assays like Simoa allows for the accurate and reproducible measurement of NfL in easily accessible biofluids such as blood, paving the way for its integration into clinical trials and eventually routine clinical practice to improve the management of individuals with MS.
References
- 1. Serum and cerebrospinal fluid neurofilament light chains measured by SIMOA™, Ella™, and Lumipulse™ in multiple sclerosis naïve patients [iris.uniupo.it]
- 2. Neurofilaments: neurobiological foundations for biomarker applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. Mechanisms of Neurodegeneration and Axonal Dysfunction in Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Multiple sclerosis and the role of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the Proinflammatory and Anti-inflammatory Cytokines in Multiple Sclerosis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. neurosciencenews.com [neurosciencenews.com]
- 11. Corinne Goldsmith Dickinson Center for Multiple Sclerosis - Wikipedia [en.wikipedia.org]
- 12. Myelin - Wikipedia [en.wikipedia.org]
Development of Novel Immunoassays for Neurofilament Heavy Chain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurofilament heavy chain (NfH), a key structural protein of the neuronal cytoskeleton, has emerged as a critical biomarker for neuroaxonal damage and degeneration. Following neuronal injury, NfH is released into the cerebrospinal fluid (CSF) and subsequently enters the bloodstream. The quantification of NfH, particularly its phosphorylated form (pNfH), in these biofluids provides a valuable tool for diagnosing and monitoring the progression of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Multiple Sclerosis (MS), and traumatic brain injury. This document provides detailed application notes and protocols for novel immunoassays designed for the sensitive and specific detection of NfH.
Principle of Immunoassays for Neurofilament Heavy Chain
Immunoassays for NfH are typically based on the sandwich enzyme-linked immunosorbent assay (ELISA) or the single-molecule array (Simoa) principle. Both methods utilize a pair of antibodies that bind to different epitopes on the NfH protein.
-
Sandwich ELISA: In a sandwich ELISA, a capture antibody is immobilized on a solid surface (e.g., a microplate well). The sample containing NfH is added, and the NfH binds to the capture antibody. After washing, a detection antibody, which is conjugated to an enzyme, is added and binds to a different site on the captured NfH. A substrate for the enzyme is then added, resulting in a measurable colorimetric or chemiluminescent signal that is proportional to the amount of NfH in the sample.
-
Simoa (Single-Molecule Array): Simoa technology is an ultra-sensitive immunoassay platform. In a Simoa assay, paramagnetic beads are coated with the capture antibody. These beads are incubated with the sample, allowing the NfH to bind. The beads are then mixed with a biotinylated detection antibody and a streptavidin-β-galactosidase (SβG) conjugate. The beads are loaded into a microarray of femtoliter-sized wells, such that each well contains at most one bead. The addition of a fluorogenic substrate results in a fluorescent signal from the wells containing an immunocomplex. By counting the "on" (fluorescent) and "off" (non-fluorescent) wells, the concentration of NfH can be determined with exceptional sensitivity.
Data Presentation: Performance Characteristics of NfH Immunoassays
The selection of an appropriate immunoassay depends on the specific research or clinical question, the required sensitivity, and the sample type. The following tables summarize the quantitative performance data for commercially available pNfH ELISA kits and provide a general comparison with the expected performance of a Simoa assay.
Table 1: Performance Characteristics of Phosphorylated Neurofilament Heavy Chain (pNfH) ELISA Kits
| Parameter | Assay 1 (Example) | Assay 2 (Example) | Assay 3 (Example) |
| Assay Principle | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Type | CSF, Serum, Plasma | CSF, Serum | CSF, Serum, Plasma |
| Calibration Range | 62.5 - 4000 pg/mL[1] | 0.0 - 15 ng/mL | 0.625 - 40 ng/mL |
| Limit of Detection (LOD) | 23.5 pg/mL[1] | 0.027 ng/mL (27 pg/mL) | 0.156 ng/mL (156 pg/mL) |
| Intra-assay Precision (CV%) | < 4.5%[1] | Not Reported | < 8% |
| Inter-assay Precision (CV%) | Not Reported | Not Reported | < 10% |
| Spike Recovery | 95.8% - 98.8%[1] | Not Reported | 85% - 105% |
| Dilution Linearity | 105.5% - 106.1%[1] | Not Reported | 90% - 110% |
Table 2: Comparative Overview of ELISA and Simoa for NfH Detection
| Feature | ELISA | Simoa |
| Sensitivity | pg/mL to low ng/mL range | fg/mL to low pg/mL range |
| Sample Volume | Typically 25-100 µL | Typically 25-100 µL |
| Dynamic Range | 2-3 logs | 4+ logs |
| Throughput | Moderate to High | High (automated platforms) |
| Instrumentation | Standard plate reader | Specialized Simoa analyzer |
| Primary Application | CSF and high-concentration serum/plasma samples | Low-abundance biomarkers in serum, plasma, and CSF |
Experimental Protocols
Protocol 1: Phosphorylated Neurofilament Heavy Chain (pNfH) Sandwich ELISA
This protocol is a generalized procedure based on commercially available kits. Always refer to the specific kit insert for detailed instructions.
Materials:
-
pNfH ELISA kit (containing pre-coated microplate, pNfH standards, detection antibody, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Orbital shaker
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This may involve reconstituting lyophilized components and diluting concentrated buffers.
-
Sample Preparation: Centrifuge samples to remove any particulate matter. Dilute CSF and serum/plasma samples as recommended in the kit protocol to ensure the pNfH concentration falls within the assay's dynamic range.
-
Assay Procedure: a. Add 100 µL of prepared standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate. b. Cover the plate and incubate for 2 hours at room temperature on an orbital shaker. c. Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of wash buffer. d. Add 100 µL of the diluted detection antibody to each well. e. Cover the plate and incubate for 1 hour at room temperature. f. Repeat the wash step as described in 3c. g. Add 100 µL of the enzyme conjugate (e.g., HRP-streptavidin) to each well. h. Cover the plate and incubate for 30 minutes at room temperature in the dark. i. Repeat the wash step as described in 3c. j. Add 100 µL of the substrate solution (e.g., TMB) to each well. k. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development. l. Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other absorbance readings. b. Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. c. Use the standard curve to determine the concentration of pNfH in the unknown samples. Apply the appropriate dilution factor to calculate the final concentration.
Protocol 2: Neurofilament Heavy Chain (NfH) Simoa Assay
This protocol is a generalized procedure for a Simoa assay and should be adapted based on the specific NfH assay kit and the Simoa instrument (e.g., HD-X Analyzer) being used. Always follow the manufacturer's instructions.
Materials:
-
NfH Simoa assay kit (containing capture antibody-coated beads, detection antibody, SβG concentrate, sample diluent, NfH calibrators)
-
Simoa instrument (e.g., Quanterix HD-X)
-
Simoa consumables (cuvettes, disposable tips, sealing oil)
-
Wash buffers for the Simoa instrument
-
Precision pipettes and tips
Procedure:
-
Instrument Preparation: Turn on the Simoa analyzer and perform the necessary daily maintenance and calibration checks as per the instrument's user manual.
-
Reagent Preparation: a. Thaw all reagents, calibrators, and samples to room temperature. b. Vortex the bead reagent for at least 30 seconds before use to ensure they are fully resuspended. c. Prepare the working solutions of the detection antibody and SβG by diluting the concentrates with the appropriate diluents as specified in the kit protocol.
-
Sample Preparation: a. Centrifuge samples (serum, plasma, or CSF) at 10,000 x g for 10 minutes to remove any debris. b. Dilute samples to the recommended factor using the provided sample diluent. The dilution factor will vary depending on the sample type and the expected NfH concentration. A 1:4 dilution is common for serum and plasma.
-
Assay Run (Automated on Simoa Analyzer): a. Load the prepared reagents (beads, detection antibody, SβG) into the reagent rack of the Simoa instrument. b. Pipette the prepared calibrators, controls, and diluted samples into a 96-well plate according to the desired plate layout. c. Load the 96-well plate and the necessary consumables (cuvettes, tips) into the instrument. d. Create a new run on the instrument software, defining the plate layout and selecting the appropriate assay protocol for NfH. e. Start the automated run. The instrument will perform all subsequent steps, including: i. Incubation of samples with capture beads. ii. Incubation with the detection antibody. iii. Incubation with the SβG conjugate. iv. Washing steps between incubations. v. Loading of beads into the microarray. vi. Addition of the fluorogenic substrate and signal acquisition.
-
Data Analysis: The Simoa instrument software will automatically process the raw data and calculate the concentration of NfH in each sample based on the standard curve generated from the calibrators. The results are typically reported in pg/mL.
Visualizations
Signaling Pathway of Neurofilament Heavy Chain Release
References
Application Notes and Protocols for In Vivo Imaging of Neurofilament Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurofilaments are the principal cytoskeletal components of neurons, playing a crucial role in the radial growth of axons and the maintenance of neuronal caliber, which in turn dictates nerve conduction velocity.[1][2] The dynamic behavior of neurofilaments, including their transport, assembly, and disassembly, is fundamental to neuronal health and function. Dysregulation of neurofilament dynamics is a hallmark of many neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease. Consequently, visualizing and quantifying neurofilament dynamics in vivo is a critical area of research for understanding disease mechanisms and for the development of novel therapeutic interventions.
These application notes provide an overview of key in vivo and live-cell imaging techniques used to visualize and quantify neurofilament dynamics, complete with detailed experimental protocols and data presentation guidelines.
Key In Vivo Imaging Techniques
Several powerful fluorescence microscopy-based techniques have been developed to overcome the challenges of imaging neurofilament dynamics, which are characterized by the small diameter of neurofilaments (around 10 nm) and their dense packing within the axon.[1] These methods allow for the direct observation of neurofilament transport, which is a "stop-and-go" process involving rapid, intermittent, and bidirectional movements along microtubule tracks.[2][3]
Fluorescence Microscopy of GFP-Tagged Neurofilaments
This technique involves the expression of a neurofilament protein fused to a fluorescent protein, such as Green Fluorescent Protein (GFP), in cultured neurons. This allows for the direct visualization of individual neurofilament polymers and their movement within the axon.
Fluorescence Photobleaching Techniques
Fluorescence Recovery After Photobleaching (FRAP) and related techniques can be used to study the collective movement and turnover of neurofilaments. A specific region of the axon containing fluorescently-labeled neurofilaments is bleached using a high-intensity laser, and the recovery of fluorescence in that region is monitored over time as unbleached neurofilaments move in.[4]
Photoactivation Techniques using Photoactivatable GFP (paGFP)
This advanced technique utilizes a photoactivatable fluorescent protein (paGFP) fused to a neurofilament subunit. A specific population of neurofilaments in a defined region of the axon can be "turned on" by a focused beam of light, allowing for precise tracking of their movement and fate over time. This has been successfully applied in ex vivo preparations of nerves from transgenic mice.[5]
Quantitative Data Summary
The following table summarizes key quantitative data on neurofilament dynamics obtained from various in vivo and live-cell imaging studies.
| Parameter | Value | Experimental System | Technique | Reference |
| Average Velocity (In Vivo) | ~0.35-3.5 mm/day | Mouse tibial nerve | Radioisotopic pulse-labeling | [5] |
| Average Velocity (Cultured Neurons) | ~1-3 µm/s (during movement) | Cultured rat/mouse neurons (SCG, DRG, cortical) | Live-cell fluorescence imaging | [2] |
| Anterograde Transport Rate | ~0.6-0.7 µm/sec | Cultured sympathetic neurons | Time-lapse imaging of GFP-NFH | [3] |
| Retrograde Transport Rate | ~0.6-0.7 µm/sec | Cultured sympathetic neurons | Time-lapse imaging of GFP-NFH | [3] |
| Time Spent Paused | >80% | Cultured sympathetic neurons | Time-lapse imaging of GFP-NFH | [3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Neurofilament Transport in Cultured Neurons
This protocol describes the preparation of primary neuronal cultures and subsequent live-cell imaging of GFP-tagged neurofilaments.
Materials:
-
Timed pregnant rats or mice[2]
-
Dissection medium (e.g., L-15)[2]
-
Enzymes for dissociation (e.g., collagenase, trypsin)[2]
-
Neuronal culture medium (specific to neuron type)[2]
-
Glass-bottomed culture dishes or coverslips coated with poly-lysine and laminin[2][6]
-
Expression vector containing a neurofilament-GFP fusion protein (e.g., GFP-NFH)
-
Transfection reagent (e.g., Lipofectamine) or electroporation/nucleofection device[1]
-
Inverted fluorescence microscope with environmental chamber (37°C, 5% CO2)
-
High-sensitivity camera (EMCCD or sCMOS)
Procedure:
-
Primary Neuron Culture:
-
Dissect desired ganglia (e.g., Superior Cervical Ganglia - SCG, Dorsal Root Ganglia - DRG) or cerebral cortex from embryonic or neonatal rodents.[2]
-
Dissociate the tissue into single cells using enzymatic digestion followed by mechanical trituration.[2]
-
Plate the neurons on coated glass-bottom dishes or coverslips in the appropriate culture medium.[2]
-
Maintain the cultures in an incubator at 37°C with 5% CO2.
-
-
Transfection:
-
Live-Cell Imaging:
-
Mount the culture dish on the microscope stage within the environmental chamber.
-
Identify neurons expressing the GFP-tagged neurofilaments.
-
Acquire time-lapse image series of axons using fluorescence microscopy. The acquisition rate will depend on the speed of neurofilament movement (e.g., 1 frame every 2-5 seconds for tracking rapid movements).[4]
-
-
Data Analysis:
-
Generate kymographs from the time-lapse movies to visualize and quantify the movement of individual neurofilaments.[1]
-
Analyze kymographs to determine velocities, pause durations, and directional bias of neurofilament transport.
-
Protocol 2: Fluorescence Photoactivation Pulse-Escape Imaging in Excised Nerves
This protocol is adapted from methods used to image neurofilament transport in excised tibial nerves from Thy1-paGFP-NFM transgenic mice.[5]
Materials:
-
Thy1-paGFP-NFM transgenic mouse[5]
-
Dissection tools
-
Perfusion chamber
-
Oxygenated artificial cerebrospinal fluid (aCSF)
-
Spinning disk confocal microscope equipped with a 405 nm laser for photoactivation and a 488 nm laser for imaging.[5]
Procedure:
-
Nerve Dissection and Mounting:
-
Photoactivation:
-
Identify a suitable axon for imaging.
-
Use a 405 nm laser to photoactivate a small, defined region of interest (ROI) within the axon, converting the paGFP from a dark to a bright state.[5]
-
-
Time-Lapse Imaging:
-
Immediately after photoactivation, begin acquiring a time-lapse image series using a 488 nm laser to excite the photoactivated GFP.
-
Image the activated region and the flanking regions to monitor the "escape" of the fluorescently labeled neurofilaments from the activation zone.[5] The imaging duration can range from minutes to hours.
-
-
Data Analysis:
-
Quantify the decay of fluorescence intensity within the activated region over time. This decay represents the movement of photoactivated neurofilaments out of the ROI.[5]
-
Use mathematical modeling to extract kinetic parameters such as velocity, directional bias, and pausing behavior from the fluorescence decay curves.[5]
-
Diagrams
Caption: Workflow for live-cell imaging of neurofilament dynamics.
References
- 1. Live-cell imaging of neurofilament transport in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live-cell imaging of neurofilament transport in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Live-cell imaging of slow axonal transport in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Visualization of single neurofilaments by immunofluorescence microscopy of splayed axonal cytoskeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live-cell imaging of slow axonal transport in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background noise in neurofilament ELISA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in neurofilament (NfL) ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in a neurofilament ELISA?
High background noise in an ELISA can obscure results and reduce assay sensitivity. The most common causes include:
-
Insufficient Washing: Inadequate removal of unbound antibodies and reagents is a primary source of high background.[1][2]
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can lead to the binding of detection antibodies directly to the plate surface.[3][4][5]
-
High Antibody Concentrations: Using overly concentrated primary or secondary antibodies can result in non-specific binding and increased background.[2][3]
-
Contaminated Reagents: The use of contaminated buffers or reagents can introduce substances that contribute to background noise.[3]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample or with the blocking agent.[3]
-
Substrate Incubation Time: Allowing the substrate to develop for too long can lead to high background signal.[3]
-
Sample Quality: Poor quality samples containing contaminants like endotoxins or detergents can interfere with the assay and cause false-positive signals.[3]
Q2: How can I optimize the washing steps to reduce background?
Proper washing technique is crucial for minimizing background noise.[1] Here are some key recommendations:
-
Use an appropriate wash buffer: Typically, a buffered saline solution with a non-ionic detergent like Tween 20 is used.
-
Ensure sufficient wash volume: Fill the wells completely with wash buffer (e.g., 300 µL per well).[1]
-
Perform an adequate number of washes: Repeat the wash cycle at least three to four times.[6]
-
Thoroughly remove wash buffer: After the final wash, invert the plate and tap it firmly on a lint-free absorbent surface to remove any residual liquid.[1][6]
-
Avoid letting the wells dry out: Proceed to the next step immediately after washing.[1]
Q3: What should I consider when selecting and optimizing a blocking buffer?
The goal of a blocking buffer is to saturate all unoccupied binding sites on the plate without interfering with the specific antibody-antigen interaction.[4]
-
Common Blocking Agents: These include non-fat dry milk, bovine serum albumin (BSA), and casein.[7]
-
Optimization is Key: The ideal blocking buffer can depend on the specific antibodies and sample matrix being used. It is often necessary to test a few different blocking agents to find the one that provides the lowest background and highest specific signal.[7]
-
Concentration and Incubation: The concentration of the blocking agent (typically 1-5% for protein blockers) and the incubation time (1-2 hours at room temperature or overnight at 4°C) should be optimized.[7]
-
Commercial Blockers: Specialized commercial blocking buffers are available that may offer better performance for certain assays.[8]
Q4: How do I determine the optimal concentration for my primary and detection antibodies?
Using too high a concentration of antibodies is a common cause of high background.[2][3] The optimal concentration for each antibody should be determined empirically through a titration experiment, often referred to as a checkerboard titration.[9] This involves testing a range of dilutions for both the capture and detection antibodies to find the combination that yields the best signal-to-noise ratio.[8]
Q5: Could the sample itself be contributing to the high background?
Yes, components in the sample matrix, such as serum or plasma, can cause non-specific binding and increase background noise.[8] This is known as a matrix effect. To mitigate this, you can try:
-
Diluting the sample: This can help to reduce the concentration of interfering substances.[8]
-
Using a specialized sample diluent: Some commercial diluents are formulated to minimize matrix effects.[8]
-
Spike and recovery experiments: These can help to assess the impact of the sample matrix on your assay.[9]
Troubleshooting Guides
Table 1: Troubleshooting High Background in Neurofilament ELISA
| Problem | Potential Cause | Recommended Solution |
| High background in all wells (including blanks) | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer.[2] |
| Inadequate blocking | Increase the blocking incubation time or try a different blocking agent.[2] | |
| Antibody concentration too high | Titrate the primary and/or secondary antibody to determine the optimal concentration.[2] | |
| Contaminated reagents | Prepare fresh buffers and use high-quality reagents.[3] | |
| Substrate incubation time too long | Reduce the substrate incubation time.[2] | |
| High background only in sample wells | Matrix effect | Dilute the samples further or use a specialized sample diluent.[8] |
| Cross-reactivity of detection antibody with sample components | Ensure the detection antibody is specific for neurofilament and consider using a pre-adsorbed secondary antibody.[2][3] | |
| Inconsistent background across the plate | Uneven washing | Ensure all wells are washed with equal force and volume.[1] An automated plate washer can improve consistency. |
| Temperature variation across the plate during incubation | Ensure the plate is incubated in a stable temperature environment. | |
| Edge effects | Avoid using the outer wells of the plate, or ensure the plate is properly sealed during incubations to prevent evaporation. |
Key Experimental Protocols
Protocol 1: Optimal Plate Washing (Manual Method)
-
Preparation: Prepare the wash buffer according to the kit instructions. A common wash buffer consists of PBS with 0.05% Tween 20.
-
Dispensing: Vigorously dispense the wash buffer into each well, ensuring each well is completely filled (approximately 300 µL).[1]
-
Soaking (Optional): If indicated in your protocol, allow the wash buffer to soak in the wells for 1-2 minutes.
-
Aspiration: Decant the wash buffer by inverting the plate and forcefully flicking the contents into a waste container.
-
Blotting: Firmly tap the inverted plate on a clean, lint-free absorbent paper towel to remove any remaining liquid.[1][6]
-
Repetition: Repeat steps 2-5 for the recommended number of washes (typically 3-5 times).
-
Proceed Immediately: Do not allow the plate to dry out before adding the next reagent.[1]
Protocol 2: Effective Blocking
-
Preparation of Blocking Buffer: Prepare your chosen blocking buffer. For example, 5% non-fat dry milk or 1-3% BSA in PBS.
-
Addition to Plate: After coating the plate with the capture antibody and washing, add at least 300 µL of blocking buffer to each well to ensure complete coverage of the surface.
-
Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.[7] The optimal time and temperature may need to be determined empirically.
-
Washing: After incubation, wash the plate thoroughly as described in the plate washing protocol to remove the blocking buffer.
Protocol 3: Checkerboard Titration for Antibody Optimization
-
Plate Coating: Coat the wells of a 96-well plate with serial dilutions of the capture antibody (e.g., ranging from 0.5 to 5 µg/mL).[8]
-
Blocking: Block the plate as described in the blocking protocol.
-
Antigen Addition: Add a constant, intermediate concentration of the neurofilament standard to all wells.
-
Detection Antibody Addition: Add serial dilutions of the detection antibody to the wells, perpendicular to the capture antibody dilutions.
-
Substrate Addition and Reading: Add the substrate and measure the signal.
-
Analysis: Analyze the results to identify the combination of capture and detection antibody concentrations that provides the highest signal with the lowest background.[8]
Data Presentation
Table 2: Recommended Concentration Ranges for ELISA Antibodies
| Antibody Type | Recommended Starting Concentration Range | Notes |
| Capture Antibody | 1 - 10 µg/mL | The optimal concentration should be determined by titration. |
| Detection Antibody | 0.1 - 2 µg/mL (unconjugated) | The optimal concentration should be determined by titration. |
| Enzyme-Conjugated Secondary Antibody | 1:1,000 - 1:20,000 dilution | The optimal dilution will depend on the specific antibody and enzyme conjugate. |
Note: These are general guidelines. Always refer to the manufacturer's datasheet for specific recommendations and optimize for your particular assay.
Visualizations
Caption: Troubleshooting decision tree for high background noise in ELISA.
Caption: Simplified sandwich ELISA workflow illustrating potential sources of background noise.
References
- 1. m.youtube.com [m.youtube.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. bosterbio.com [bosterbio.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. hiyka.com [hiyka.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
Troubleshooting guide for inconsistent neurofilament western blot results
Welcome to our dedicated support center for neurofilament western blotting. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Q1: Why are my neurofilament bands appearing at a different molecular weight than expected?
A1: Several factors can cause neurofilament proteins to migrate unexpectedly on an SDS-PAGE gel:
-
Phosphorylation: Neurofilament heavy (NF-H) and medium (NF-M) chains are subject to extensive phosphorylation, which can alter their migration. Phosphorylated forms will often run slower, appearing at a higher molecular weight.[1]
-
Protein Degradation: If samples are not handled properly with protease inhibitors, neurofilaments can be degraded by proteases, leading to the appearance of lower molecular weight bands.[2][3]
-
Splice Variants and Isoforms: Different isoforms or splice variants of neurofilament proteins may exist, migrating at different molecular weights.[2]
-
Post-Translational Modifications (PTMs): Besides phosphorylation, other PTMs like glycosylation can also affect the molecular weight of the protein.[2][3]
-
Protein Aggregation: Neurofilaments have a tendency to aggregate, which can result in high molecular weight smears or bands that fail to enter the gel. Incomplete reduction and denaturation during sample preparation can exacerbate this issue.[4][5]
Q2: I am seeing multiple bands in my neurofilament western blot. What could be the cause?
A2: The presence of multiple bands can be due to several reasons:
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Protein Degradation: As mentioned above, degradation can lead to multiple smaller fragments.[3]
-
Neurofilament Fragments: It is known that neurofilament light chain (Nf-L) can exist as fragments in biological fluids.[4][6]
-
Different Phosphorylation States: Antibodies specific to a particular phosphorylation state might detect multiple bands if the protein is heterogeneously phosphorylated.
-
Antibody Concentration: Using too high a concentration of the primary antibody can lead to non-specific binding.[7]
Q3: My neurofilament signal is very weak or absent. How can I improve it?
A3: A weak or non-existent signal can be frustrating. Here are some common causes and solutions:
-
Low Protein Expression: The target neurofilament protein may be expressed at low levels in your sample.[2] Ensure you are using an appropriate positive control to validate your experimental setup.
-
Insufficient Protein Load: For whole-cell extracts, a protein load of 20-50 µg per lane is generally recommended.[8][9] For tissues where the target may be less abundant, a higher load might be necessary.[2]
-
Poor Protein Transfer: Verify your transfer efficiency by staining the membrane with Ponceau S and the gel with Coomassie Blue after transfer.[10] For large proteins like NF-H, optimizing the transfer time and buffer composition (e.g., adding a low percentage of SDS) may be necessary.[11]
-
Inactive Antibody: Ensure your primary and secondary antibodies are stored correctly and have not expired. It's also good practice to use freshly diluted antibodies for each experiment.[2]
-
Inappropriate Blocking Buffer: While non-fat dry milk is a common blocking agent, it contains phosphoproteins (caseins) that can interfere with the detection of phosphorylated neurofilaments. In such cases, Bovine Serum Albumin (BSA) is a better choice.
Q4: The background on my neurofilament western blot is very high. What can I do to reduce it?
A4: High background can obscure your bands of interest. Consider the following troubleshooting steps:
-
Blocking Optimization: Ensure blocking is sufficient. You can try increasing the blocking time or the concentration of the blocking agent.
-
Washing Steps: Increase the number and duration of your wash steps to more effectively remove unbound antibodies.[12][13] The inclusion of a mild detergent like Tween-20 in the wash buffer is crucial.[12]
-
Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[10]
-
Membrane Handling: Always handle the membrane with clean forceps and gloves to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.[12]
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions for inconsistent neurofilament western blot results.
| Problem | Potential Cause | Solution |
| No Signal or Weak Signal | Low abundance of target protein. | Increase the amount of protein loaded per lane (up to 100 µg for tissue lysates).[2] Use a positive control to confirm protein expression. |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and buffer for the specific neurofilament subunit. For high molecular weight proteins, consider an overnight transfer at a lower voltage in a cold room. | |
| Inactive primary or secondary antibody. | Use a fresh aliquot of antibody. Verify the expiration date and storage conditions. Perform a dot blot to check antibody activity.[11] | |
| Suboptimal antibody concentration. | Optimize the antibody dilution. Start with the manufacturer's recommended concentration and perform a titration. | |
| Inappropriate blocking buffer for phospho-proteins. | When detecting phosphorylated neurofilaments, use 3-5% BSA in TBS-T or PBS-T instead of milk. | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. |
| Inadequate washing. | Increase the number and duration of wash steps (e.g., 3 x 10 minutes). Ensure adequate volume of wash buffer is used. | |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Membrane dried out. | Keep the membrane moist throughout the entire process. | |
| Non-specific Bands | Primary antibody is not specific enough. | Choose an antibody validated for western blotting. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Secondary antibody is cross-reacting. | Use a pre-adsorbed secondary antibody. Run a control lane with only the secondary antibody to check for non-specific binding. | |
| Protein degradation. | Add fresh protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[8][14] | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane.[2] | |
| Bands at Incorrect Molecular Weight | Post-translational modifications (e.g., phosphorylation). | Treat samples with phosphatases to confirm if a band shift is due to phosphorylation. Compare with literature for expected sizes of modified proteins.[1] |
| Protein aggregation. | Ensure complete denaturation and reduction of samples by boiling in Laemmli buffer with fresh reducing agents (DTT or β-mercaptoethanol).[15] | |
| Splice variants or protein isoforms. | Consult protein databases like UniProt to check for known isoforms of your target neurofilament protein.[2] |
Detailed Experimental Protocol: Neurofilament Western Blotting
This protocol provides a general framework. Optimization of specific steps may be required for your particular samples and antibodies.
1. Sample Preparation (from Cell Culture)
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[14]
-
Add 4X Laemmli sample buffer to the desired amount of protein (typically 20-50 µg) and boil at 95-100°C for 5-10 minutes to denature and reduce the proteins.[16]
-
Store samples at -20°C or proceed to electrophoresis.
2. SDS-PAGE
-
Load the prepared samples into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the neurofilament subunit of interest (e.g., 7.5% for NF-H and NF-M, 10-12% for NF-L).
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the layers.
-
Transfer the proteins from the gel to the membrane. A wet transfer system is often recommended for neurofilaments, especially the larger subunits. Typical conditions are 100V for 1-2 hours or 20-30V overnight at 4°C.
-
After transfer, check for transfer efficiency using Ponceau S stain.
4. Immunodetection
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). For phosphorylated neurofilaments, 5% BSA is recommended.
-
Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visual Guides
Caption: A streamlined workflow of the key stages in a neurofilament western blot experiment.
Caption: A logical guide for troubleshooting common neurofilament western blot issues.
References
- 1. Neurofilament Protein Levels: Quantitative Analysis in Essential Tremor Cerebellar Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Neurofilament-Light, a Promising Biomarker: Analytical, Metrological and Clinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 8. Western Blot Sample Preparation Protocol [novusbio.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 14. assaygenie.com [assaygenie.com]
- 15. resources.jacksonimmuno.com [resources.jacksonimmuno.com]
- 16. sinobiological.com [sinobiological.com]
How to prevent proteolytic degradation of neurofilaments during sample preparation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to prevent the proteolytic degradation of neurofilaments during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of neurofilament degradation during sample preparation?
A1: Neurofilament degradation is primarily caused by the activity of endogenous proteases that are released upon cell or tissue lysis. The main culprits are calcium-activated proteases known as calpains and cysteine-aspartic proteases called caspases.[1][2] Inappropriate sample handling, such as delayed processing or inadequate temperature control, can exacerbate this degradation.
Q2: How can I inhibit these proteases?
A2: A multi-pronged approach is most effective. This includes the use of a broad-spectrum protease inhibitor cocktail to inhibit a wide range of proteases, supplemented with specific inhibitors targeting calpains and caspases. Additionally, chelating agents like EGTA are crucial to sequester calcium ions, which are necessary for calpain activation.[3]
Q3: What are the key components of a lysis buffer designed to protect neurofilaments?
A3: A neurofilament-protective lysis buffer should contain a buffering agent to maintain a stable pH (typically around 7.4-8.0), detergents to solubilize proteins, salts, a broad-spectrum protease inhibitor cocktail, a calcium chelator like EGTA, and specific inhibitors for calpains and caspases.
Q4: At what temperature should I perform my sample preparation?
A4: All steps of the sample preparation, including cell lysis and centrifugation, should be performed at 4°C or on ice to minimize protease activity.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of neurofilament samples, particularly in Western blotting.
| Problem | Possible Cause | Solution |
| Multiple bands or smear below the expected molecular weight of the neurofilament protein on a Western blot. | Proteolytic degradation of the target protein. | - Ensure that a fresh, comprehensive protease inhibitor cocktail was added to the lysis buffer immediately before use.[4][5] - Supplement the lysis buffer with specific calpain and caspase inhibitors. - Increase the concentration of EGTA in the lysis buffer to ensure complete calcium chelation. - Minimize the time between sample collection and lysis, and always keep samples on ice.[1] |
| Weak or no signal for the neurofilament protein. | - Loss of protein due to extensive degradation. - Insufficient protein loading. | - Follow the recommendations for preventing degradation. - Increase the amount of total protein loaded onto the gel.[6] - Use a positive control to confirm that the antibody and detection system are working correctly. |
| Inconsistent results between samples. | Variable levels of protease activity or inconsistent application of inhibitors. | - Prepare a master mix of lysis buffer with all inhibitors to ensure consistent concentrations across all samples. - Standardize the sample handling and preparation time for all samples. |
Experimental Protocols
Protocol 1: Preparation of Neurofilament-Protective Lysis Buffer
This protocol describes the preparation of a lysis buffer optimized for the extraction of intact neurofilaments from cultured cells or tissue samples.
Materials:
-
HEPES
-
NaCl
-
EGTA
-
Triton X-100
-
Broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, SIGMAFAST™)
-
Calpain Inhibitor I
-
Calpain Inhibitor II
-
Z-VAD-FMK (pan-caspase inhibitor)
-
DMSO
-
Nuclease-free water
Preparation of Stock Solutions:
| Component | Stock Concentration | Solvent |
| HEPES | 1 M | Nuclease-free water |
| NaCl | 5 M | Nuclease-free water |
| EGTA | 0.5 M | Nuclease-free water |
| Triton X-100 | 10% (v/v) | Nuclease-free water |
| Calpain Inhibitor I | 10 mM | DMSO |
| Calpain Inhibitor II | 10 mM | DMSO |
| Z-VAD-FMK | 20 mM | DMSO |
Working Lysis Buffer Formulation (for 10 mL):
| Component | Final Concentration | Volume from Stock |
| HEPES | 50 mM | 500 µL |
| NaCl | 150 mM | 300 µL |
| EGTA | 5 mM | 100 µL |
| Triton X-100 | 1% (v/v) | 1 mL |
| Protease Inhibitor Cocktail | 1X | As per manufacturer's instructions |
| Calpain Inhibitor I | 20 µM | 20 µL |
| Calpain Inhibitor II | 20 µM | 20 µL |
| Z-VAD-FMK | 50 µM | 25 µL |
| Nuclease-free water | - | To a final volume of 10 mL |
Instructions:
-
Combine HEPES, NaCl, EGTA, and Triton X-100 in a conical tube.
-
Add nuclease-free water to near the final volume.
-
Mix well and adjust the pH to 7.4.
-
Bring the solution to the final volume of 10 mL.
-
Store the base lysis buffer at 4°C.
-
Important: Add the protease inhibitor cocktail, calpain inhibitors, and Z-VAD-FMK to the lysis buffer immediately before use.
Protocol 2: Extraction of Neurofilaments from Cultured Cells
Materials:
-
Cultured neuronal cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Neurofilament-Protective Lysis Buffer (from Protocol 1)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge, refrigerated
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of freshly prepared, complete Neurofilament-Protective Lysis Buffer to the dish.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, containing the soluble neurofilament proteins, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
The samples are now ready for downstream applications such as Western blotting or can be stored at -80°C for later use.
Visualizations
Caption: Workflow for neurofilament extraction with protective measures.
Caption: Key pathways of neurofilament degradation and points of inhibition.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - FI [thermofisher.com]
Technical Support Center: Neurofilament Protein (NFP) Measurements in Serum and Plasma
Welcome to the technical support center for neurofilament protein (NFP) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common challenges encountered during the quantification of NFPs, particularly neurofilament light chain (NfL), in serum and plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my NFP measurements?
A1: Matrix effects are interferences caused by components present in a sample (e.g., serum or plasma) that can alter the accurate quantification of the analyte of interest, in this case, this compound.[1] These components can include proteins, lipids, salts, and other substances that may interact with assay reagents, leading to either an underestimation or overestimation of the true NFP concentration.[1]
Q2: How do I know if my NFP assay is being affected by matrix effects?
A2: The presence of matrix effects can be identified through validation experiments such as spike and recovery, and linearity of dilution studies.[2][3][4] A spike and recovery experiment involves adding a known amount of NFP standard to your sample and measuring the recovered amount. A recovery rate outside the acceptable range of 80-120% suggests the presence of matrix interference.[2][4] Linearity of dilution assesses whether the measured NFP concentration in a serially diluted sample is proportional to the dilution factor. Non-linear results indicate a matrix effect.[4]
Q3: What is the difference between using serum and plasma for NFP measurements?
A3: Both serum and plasma are acceptable for NFP measurements, and concentrations in paired samples are highly correlated.[1][5] However, studies have shown that NFP levels can be consistently higher in serum than in EDTA plasma, with one study noting a difference of about 20%.[6] It is crucial to maintain consistency in the sample type used throughout a longitudinal study to ensure reliable data.
Q4: Can the type of anticoagulant in the collection tube affect my plasma NFP results?
A4: Yes, the choice of anticoagulant can influence NFP concentrations. While EDTA is commonly used, it is important to validate your assay for the specific anticoagulant you are using and to use the same type of collection tube for all samples within a study to minimize variability.
Q5: How does hemolysis affect NFP measurements?
A5: Hemolysis, the rupture of red blood cells, releases their intracellular contents into the serum or plasma.[7] This can interfere with immunoassays through several mechanisms, including spectral interference and the release of proteases that can degrade the target analyte.[7][8] The impact of hemolysis can be analyte- and assay-dependent, and it is recommended to avoid using hemolyzed samples for NFP analysis whenever possible.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor spike and recovery (<80% or >120%) | Matrix interference from endogenous substances in the sample.[1][2] | 1. Optimize Sample Dilution: Increase the dilution factor of your samples to reduce the concentration of interfering molecules.[1] 2. Matrix Matching: Prepare your standard curve in a matrix that closely resembles your sample matrix (e.g., NFP-depleted serum or plasma). |
| Non-linear dilution | Matrix effects are impacting the assay at different sample concentrations. | 1. Determine the Optimal Dilution Range: Perform a linearity of dilution experiment to identify the dilution range where the assay behaves linearly. 2. Sample Pre-treatment: Consider sample pre-treatment methods like precipitation or filtration to remove interfering substances. |
| High inter-sample variability | Inconsistent pre-analytical sample handling. | 1. Standardize Sample Collection and Processing: Ensure uniform procedures for blood collection, centrifugation, and storage.[11] 2. Avoid Freeze-Thaw Cycles: Aliquot samples after the initial processing to minimize freeze-thaw cycles, which can affect protein stability. |
| Unexpectedly high or low NFP values | Hemolysis in the sample.[7][9] | 1. Visually Inspect Samples: Check for any pink or red discoloration in the serum or plasma, which indicates hemolysis. 2. Quantify Hemolysis: If possible, use a spectrophotometer to measure the hemolysis index. 3. Reject Hemolyzed Samples: It is best practice to exclude hemolyzed samples from the analysis to ensure data integrity. |
| Discrepancy between serum and plasma results | Inherent differences in NFP concentrations between the two matrices.[6] | 1. Maintain Consistency: Use the same sample type (either serum or plasma) for all samples in a given study. 2. Establish a Conversion Factor: If both sample types must be used, a validation study can be performed to establish a reliable conversion factor between serum and plasma NFP values for your specific assay.[6] |
Quantitative Data Summary
Table 1: Comparison of Neurofilament Light Chain (NfL) Concentrations in Matched Serum and Plasma Samples
| Study Population | Number of Participants | Median NfL in Plasma (pg/mL) | Median NfL in Serum (pg/mL) | Correlation (Spearman's rho) | Reference |
| Cognitively Unimpaired, Mildly Cognitively Impaired, and Dementia | 38 | 29.6 | 27.7 | 0.961 | [1] |
| Healthy Individuals and Neurological Disease Patients | 299 | - | - | - | [6] |
Note: One study reported that serum NfL concentrations are consistently ~20% higher than in EDTA plasma.
Table 2: Effect of Pre-analytical Variables on NfL Measurements
| Variable | Condition | Effect on NfL Concentration | Reference |
| Sample Type | Serum vs. EDTA Plasma | Serum levels can be ~20% higher than plasma. | |
| Hemolysis | Present | Can lead to falsely elevated or decreased results depending on the assay. | [7][9][10] |
Experimental Protocols
Protocol 1: Spike and Recovery for Matrix Effect Assessment
This protocol is designed to determine if components in a sample matrix interfere with the quantification of NFP.
Materials:
-
NFP ELISA kit
-
NFP standard of known concentration
-
Your serum or plasma samples
-
Assay diluent provided with the kit
Procedure:
-
Prepare a Spiking Solution: Dilute the NFP standard to a concentration that, when added to the sample, will result in a final concentration in the mid-range of the standard curve.
-
Spike the Sample: Add a small, precise volume of the spiking solution to a known volume of your sample. Also, prepare a "mock-spiked" sample by adding the same volume of assay diluent to an equal volume of your sample.
-
Spike the Diluent (Control): Add the same volume of the spiking solution to an equal volume of the assay diluent. Also, prepare a "mock-spiked" diluent control with assay diluent.
-
Assay the Samples: Analyze the unspiked sample, the spiked sample, and the spiked diluent control according to the ELISA kit protocol.
-
Calculate the Recovery:
-
Percent Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / (Expected Concentration of Spike)] x 100
-
The expected concentration of the spike is the concentration measured in the spiked diluent control.
-
-
Interpretation: An acceptable recovery is typically between 80% and 120%.[2][4]
Protocol 2: Linearity of Dilution for Matrix Effect Assessment
This protocol assesses the impact of matrix effects at different sample concentrations.
Materials:
-
NFP ELISA kit
-
A serum or plasma sample with a high endogenous NFP concentration
-
Assay diluent provided with the kit
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8, 1:16) using the provided assay diluent.
-
Assay the Dilutions: Analyze each dilution according to the ELISA kit protocol.
-
Calculate the Corrected Concentrations: For each dilution, multiply the measured NFP concentration by the dilution factor to get the corrected concentration.
-
Assess Linearity:
-
Calculate the coefficient of variation (CV) of the corrected concentrations across the dilution series.
-
Plot the measured concentrations against the dilution factors. The relationship should be linear.
-
-
Interpretation: A low CV and a linear plot indicate that the assay is not significantly affected by matrix effects within that dilution range. This helps in determining the optimal dilution for your samples.
Visualizations
Caption: Workflow for the assessment of matrix effects.
Caption: A logical flowchart for troubleshooting NFP assays.
References
- 1. Comparing Neurofilament Light Chain Levels in Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. woongbee.com [woongbee.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biosensis.com [biosensis.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Method to Combine Neurofilament Light Measurements From Blood Serum and Plasma in Clinical and Population-Based Studies [frontiersin.org]
- 7. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. Guidance for use of neurofilament light chain as a cerebrospinal fluid and blood biomarker in multiple sclerosis management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neurofilament Biomarker Data Interpretation
Welcome to the technical support center for neurofilament biomarker data. This resource is designed for researchers, scientists, and drug development professionals to help navigate the common pitfalls encountered during the measurement and interpretation of neurofilament light chain (NfL) and other neurofilament proteins.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your neurofilament experiments.
Issue 1: High Inter-Assay or Inter-Laboratory Variability
Q: My NfL data shows high variability between different assay runs or when compared to data from another lab. What could be the cause?
A: High variability is a common challenge in neurofilament quantification. Several factors can contribute to this issue:
-
Differences in Assay Platforms: Various immunoassays are used for NfL quantification, including ELISA, electrochemiluminescence (ECL), and Single Molecule Array (Simoa). These platforms have different sensitivities and dynamic ranges, leading to systematic differences in results. A multi-center study has shown that inter-assay coefficients of variation can range from 6.5% to 41.9% across different platforms.[1][2][3][4]
-
Lack of Standardization: There is a need for a standardized neurofilament reference material to harmonize results across different assays and laboratories.[1][3][4] Without this, calibrators and antibodies may differ, leading to discrepancies.
-
Pre-analytical Sample Handling: Inconsistencies in sample collection, processing, and storage are major sources of variability. It is crucial to have standardized pre-analytical procedures.
-
Operator-Dependent Variation: Differences in technical skill and adherence to protocols can introduce variability, especially with manual ELISA procedures.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all personnel are following the exact same, detailed standard operating procedure (SOP) for sample handling and the assay itself.
-
Use the Same Assay Platform: When comparing data, especially longitudinally or across sites, using the same assay platform and kit lot is crucial.
-
Run Quality Controls: Include internal quality control samples with known NfL concentrations in every assay plate to monitor run-to-run performance.
-
Participate in Round-Robin/Proficiency Testing: If possible, participate in external quality assessment schemes to benchmark your laboratory's performance against others.[1][3][4]
-
Normalize Data: When comparing data from different sources, consider using Z-scores or other statistical normalization methods to account for systematic biases.
Issue 2: Unexpectedly High or Low NfL Readings in a Subset of Samples
Q: I'm seeing some outlier NfL values in my dataset that don't align with the clinical picture. What could be the reason?
A: Unexpected NfL values can often be traced back to pre-analytical factors or specific patient characteristics.
-
Sample Quality:
-
Hemolysis: Hemolysis, the rupture of red blood cells, can interfere with immunoassay results. The degree of interference can depend on the specific assay and the extent of hemolysis.[5][6] It is recommended to visually inspect samples for any pink or red tinge and quantify the degree of hemolysis if possible.
-
Blood Contamination in CSF: Cerebrospinal fluid (CSF) samples can be contaminated with blood during lumbar puncture. This can artificially elevate NfL levels, as NfL is also present in peripheral neurons and blood cells.[7][8]
-
-
Patient-Specific Factors:
-
Age: NfL levels naturally increase with age.[9][10][11] It is essential to interpret NfL values in the context of age-matched reference ranges.
-
Body Mass Index (BMI): Higher BMI has been associated with lower serum NfL levels, potentially due to a larger blood volume diluting the biomarker.[9]
-
Comorbidities: Various neurological and non-neurological conditions can influence NfL levels, including stroke, traumatic brain injury, certain infections, and peripheral neuropathies.[5][12]
-
Troubleshooting Steps:
-
Inspect Sample Quality: Review records for any notes on sample quality (e.g., hemolysis, icterus, lipemia). If possible, re-inspect the samples.
-
Review Patient Demographics and Clinical History: Check the age, BMI, and any known comorbidities of the patients with outlier results.
-
Use Age-Adjusted Reference Values: Compare the results to age-specific normal ranges rather than a single universal cutoff.
-
Consider Normalization: For research purposes, you might consider statistically adjusting for covariates like age and BMI in your analysis.
Frequently Asked Questions (FAQs)
Pre-Analytical Considerations
Q1: What is the best sample type to use for NfL measurement: serum, plasma, or CSF?
A1: All three sample types can be used, but there are important differences to consider:
-
CSF: Generally considered the gold standard as it is in direct contact with the central nervous system, resulting in higher NfL concentrations compared to blood.[12] However, collection via lumbar puncture is invasive.
-
Serum and Plasma: Less invasive and therefore more suitable for longitudinal studies. Ultrasensitive assays like Simoa can reliably measure the lower NfL concentrations in blood.[9] There is a strong correlation between CSF and blood NfL levels.[12] The choice between serum and plasma may depend on the specific assay manufacturer's recommendations. Some studies have noted slight differences in NfL concentrations between serum and different types of plasma (e.g., EDTA, heparin).[13] Consistency in sample type is key for any given study.
Q2: How should I handle and store my samples to ensure the stability of neurofilaments?
A2: Proper sample handling is critical for reliable results. Here are some general guidelines:
-
Collection: Use standardized collection tubes. For plasma, the type of anticoagulant (e.g., EDTA, heparin) should be consistent.
-
Processing: Process samples as soon as possible after collection. Centrifuge to separate serum/plasma or to remove cells from CSF.
-
Storage: For short-term storage (hours to a few days), refrigeration at 2-8°C is typically acceptable. For long-term storage, freezing at -80°C is recommended. Neurofilaments are generally stable through multiple freeze-thaw cycles, but it is best practice to aliquot samples to minimize this.
Analytical Considerations
Q3: Which assay technology should I choose for my study?
A3: The choice of assay depends on your research question, the sample type, and the expected NfL concentrations.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A widely available and cost-effective method. However, traditional ELISAs may lack the sensitivity to reliably quantify the low levels of NfL in the blood of healthy controls or in subtle disease states.[14]
-
Simoa (Single Molecule Array): An ultra-sensitive technology that can detect very low concentrations of proteins, making it ideal for measuring NfL in serum and plasma.[1][15] It is often considered the new gold standard for blood-based NfL measurement.
-
ECL (Electrochemiluminescence): Offers high sensitivity and a broad dynamic range, making it another suitable option for blood-based NfL detection.
Q4: How can I compare my NfL data if it was generated using different assays or in different labs?
A4: Direct comparison can be challenging. A multi-center study showed that inter-assay coefficient of variation can be high.[1][2][3][4] If you must compare such data, consider the following:
-
Cross-Validation: If possible, run a subset of the same samples on all platforms to determine a conversion factor.
-
Statistical Normalization: Use methods like Z-scores to express results relative to a reference population for each assay.
-
Acknowledge Limitations: Be transparent about the potential for systematic bias in your analysis and interpretation.
Clinical Interpretation
Q5: Is an elevated NfL level specific to a particular neurological disease?
A5: No, NfL is a non-specific marker of neuronal injury.[13][14] Elevated levels can be observed in a wide range of neurological conditions, including:
-
Multiple Sclerosis (MS)[16]
-
Amyotrophic Lateral Sclerosis (ALS)[17]
-
Alzheimer's Disease and other dementias
-
Parkinson's Disease[11]
-
Traumatic Brain Injury (TBI)[13]
-
Stroke[5]
Therefore, NfL should not be used as a standalone diagnostic marker but rather in conjunction with clinical evaluation and other diagnostic tests.
Q6: How should I interpret a "normal" NfL result?
A6: A normal NfL level, when interpreted within the context of an age-appropriate reference range, generally suggests the absence of ongoing, significant neuronal injury.[9] However, it is important to remember that:
-
NfL levels can be influenced by factors like BMI.[9]
-
Focal or slowly progressing neurodegeneration may not lead to a significant elevation of NfL in the blood.
-
A single normal value does not preclude the future development of a neurological condition. Longitudinal monitoring is often more informative.
Quantitative Data Summary
Table 1: Inter-Laboratory Variability of Neurofilament Assays
This table summarizes the coefficient of variation (CV%) for different neurofilament assays performed across multiple laboratories, highlighting the variability between platforms and sample types.
| Analytical Platform | Bio-fluid | Inter-Laboratory CV% (Mean ± SD) |
| Simoa NfL | Serum | 18.3 ± 4.2% |
| Simoa NfL | Plasma | 7.2 ± 3.4% |
| Simoa NfL | CSF | 27.9 ± 6.8% |
| Euroimmun pNfH | Serum | 17.6 ± 9.5% |
| Euroimmun pNfH | Plasma | 18.5 ± 12.2% |
| Euroimmun pNfH | CSF | 6.5 ± 2.8% |
Data adapted from a multi-center study on neurofilament assay reliability.[2]
Table 2: Age-Stratified Reference Values for Serum NfL (Simoa Assay)
This table provides an example of how reference values for serum NfL can change with age. Note that specific cut-offs may vary depending on the study population and specific assay used.
| Age Group (years) | Upper Limit of Normal (pg/mL) |
| < 45 | < 10 |
| > 45 | < 15 |
Data adapted from a study establishing normal serum NfL values.[9]
Experimental Protocols
General Protocol for Neurofilament Light Chain (NfL) Immunoassay
This is a generalized workflow. Always refer to the specific manufacturer's instructions for the kit you are using.
-
Sample Preparation:
-
Thaw frozen samples (serum, plasma, or CSF) at room temperature or on ice.
-
Centrifuge samples to pellet any debris (e.g., 10,000 x g for 10 minutes).
-
Dilute samples according to the assay protocol. The required dilution factor will vary depending on the sample type and the assay's dynamic range.
-
-
Assay Procedure (Example based on Simoa technology):
-
Prepare reagents (capture beads, detection antibodies, enzyme conjugate, substrate) as per the kit instructions.
-
Load samples, calibrators, and controls into a 96-well plate.
-
The automated analyzer will perform the following steps:
-
Incubate samples with antibody-coated paramagnetic beads.
-
Wash the beads to remove unbound components.
-
Incubate with biotinylated detection antibodies.
-
Incubate with streptavidin-β-galactosidase (SBG) conjugate.
-
Resuspend beads in resorufin β-D-galactopyranoside (RGP) substrate.
-
Load the beads onto a microarray of femtoliter-sized wells.
-
Seal the array and measure the fluorescent signal from each well.
-
-
-
Data Analysis:
-
The instrument's software calculates the average enzymes per bead (AEB).
-
A calibration curve is generated by plotting the AEB for the calibrators against their known concentrations.
-
The NfL concentration in the unknown samples is interpolated from the calibration curve.
-
Multiply the interpolated value by the sample dilution factor to obtain the final concentration.
-
Visualizations
Diagram 1: Experimental Workflow for NfL Measurement
Caption: A typical workflow for neurofilament biomarker analysis.
Diagram 2: Logical Relationships of Common Pitfalls in NfL Data Interpretation
Caption: Factors contributing to pitfalls in NfL data interpretation.
References
- 1. quanterix.com [quanterix.com]
- 2. markvcid.partners.org [markvcid.partners.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of hemolysis on quality control metrics for noninvasive prenatal testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hemolyzed Sample: To Analyse Or Not To Analyse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 9. d-nb.info [d-nb.info]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. Best Practices Guideline on the Use of Neurofilament – Consortium of Multiple Sclerosis Centers [mscare.org]
- 13. researchgate.net [researchgate.net]
- 14. NF-light® Assay | Quanterix [quanterix.com]
- 15. m.youtube.com [m.youtube.com]
- 16. neurology.org [neurology.org]
- 17. Age‐ and disease‐specific reference values for neurofilament light presented in an online interactive support interface - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for normalizing neurofilament levels across different patient cohorts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing neurofilament light chain (NfL) levels across different patient cohorts. Accurate normalization is critical for minimizing variability and ensuring the reliable interpretation of NfL as a biomarker for neuroaxonal damage.
Pre-Analytical and Analytical Considerations: FAQs
Q1: What are the critical pre-analytical factors that can affect my NfL measurements?
A1: Pre-analytical variability is a significant source of error in NfL measurements. Strict adherence to standardized procedures for sample collection, processing, and storage is crucial. Key factors include:
-
Sample Type: While NfL can be measured in both serum and plasma, consistency in sample type across a cohort is paramount.
-
Collection Tubes: Use of EDTA or serum separator tubes is common. Ensure the chosen tube type is used consistently for all samples in a study.
-
Sample Handling: To prevent protein degradation and ensure accurate results, blood samples should be processed promptly after collection. Centrifugation to separate plasma or serum should ideally occur within two hours. Avoid multiple freeze-thaw cycles as this can degrade the analyte.[1]
-
Storage: Samples should be stored at -80°C for long-term stability.
Q2: My samples were collected at a remote site with delayed processing. Are they still viable for NfL analysis?
A2: Studies have investigated the impact of delayed sample processing. Research indicates that delayed centrifugation of whole blood for up to 48 hours at room temperature can still yield reliable plasma NfL concentrations when measured by single molecule array (Simoa).[2] However, it is crucial to validate any alternative handling protocols against a standardized procedure to ensure data integrity. Dried plasma spots (DPS) have also been explored as a viable alternative for sample collection in settings with limited resources.[2]
Q3: What are the best practices for handling blood samples to ensure the quality of NfL data?
A3: Adherence to best practices for blood sample handling is essential for minimizing pre-analytical variability and ensuring the accuracy of your results.
| Best Practice | Rationale |
| Use Proper Collection Techniques | Employ sterile equipment and the correct collection tubes with appropriate anticoagulants to prevent contamination and coagulation.[3][4][5] |
| Ensure Correct Anticoagulant-to-Blood Ratio | Fill collection tubes to the specified volume to maintain the correct ratio, which is critical for sample integrity. |
| Gentle Mixing | Invert tubes gently 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting. Never shake the tubes vigorously.[6] |
| Prompt Processing | Process samples as soon as possible after collection to minimize degradation of analytes.[3] |
| Maintain Temperature Control | Transport and process samples on ice or at 4°C to preserve protein stability.[4] Avoid direct contact between tubes and ice to prevent hemolysis. |
| Proper Labeling | Clearly and accurately label all samples with essential information to ensure traceability.[3] |
| Minimize Freeze-Thaw Cycles | Aliquot samples after the initial processing to avoid repeated freezing and thawing, which can degrade NfL.[1] |
Experimental Protocols and Troubleshooting
This section provides an overview of experimental protocols for ELISA and Simoa assays for NfL measurement and common troubleshooting tips.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q4: Can you provide a general protocol for measuring NfL using an ELISA kit?
A4: The following is a generalized protocol for a sandwich ELISA. Always refer to the specific manufacturer's instructions for your kit.
Detailed ELISA Protocol for NfL Measurement
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manual. Allow all reagents to reach room temperature before use.
-
Plate Preparation: Wash the microplate wells with the provided wash buffer (typically 3 times).
-
Sample and Standard Incubation: Add 100 µL of each standard and diluted sample to the appropriate wells in duplicate. Incubate for the time and temperature specified in the protocol (e.g., 1 hour at room temperature with agitation).[7]
-
Washing: Aspirate the contents of the wells and wash with wash buffer (typically 3-5 times).
-
Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well. Incubate as directed (e.g., 30 minutes at room temperature with agitation).[7]
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Incubation: Add 100 µL of the enzyme conjugate (e.g., HRP-Streptavidin) to each well. Incubate as directed (e.g., 30 minutes at room temperature with agitation).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Incubation: Add 100 µL of the TMB substrate to each well. Incubate in the dark for the specified time (e.g., 15 minutes at room temperature with agitation).[7]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: Calculate the NfL concentration of the samples by interpolating from the standard curve.
Q5: I am getting high background signal in my NfL ELISA. What are the possible causes and solutions?
A5: High background can obscure your results and is a common issue in ELISA.
| Possible Cause | Troubleshooting Solution |
| Insufficient Washing | Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes or the soak time.[8][9] |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration.[8] |
| Non-specific Binding | Use an appropriate blocking buffer and ensure it is incubated for the recommended time.[9] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents.[8] |
| Extended Incubation Times | Adhere strictly to the incubation times specified in the protocol.[8] |
| Improper Plate Sealing | Use fresh plate sealers for each incubation step to prevent cross-contamination. |
Single Molecule Array (Simoa)
Q6: What is the general workflow for an NfL Simoa assay?
A6: Simoa assays offer ultra-sensitive detection of NfL. The general workflow is automated on platforms like the Quanterix HD-X Analyzer.
Simoa NfL Assay Workflow
-
Reagent and Sample Preparation: Prepare reagents and samples according to the kit instructions. This includes diluting samples, calibrators, and controls.
-
Loading the Instrument: Load the prepared reagents, samples, and necessary consumables (e.g., cuvettes, tips, beads) onto the Simoa analyzer.
-
Automated Assay Protocol: The instrument performs the following steps automatically:
-
Sample Incubation: Paramagnetic beads coated with capture antibodies are mixed with the sample, allowing NfL to bind.
-
Washing: Unbound components are washed away.
-
Detection Antibody Incubation: A biotinylated detection antibody is added, which binds to the captured NfL.
-
Washing: Excess detection antibody is removed.
-
Enzyme Conjugate Incubation: Streptavidin-β-galactosidase (SBG) conjugate is added, which binds to the biotinylated detection antibody.
-
Washing: Unbound SBG is washed away.
-
Loading into Array: The beads are loaded into a microarray of femtoliter-sized wells.
-
Signal Generation: A resorufin β-D-galactopyranoside (RGP) substrate is added. Wells containing a bead with bound enzyme will fluoresce.
-
-
Data Acquisition and Analysis: The instrument images the microarray and counts the number of fluorescent ("on") and non-fluorescent ("off") wells. The concentration of NfL is determined from the average number of enzymes per bead (AEB), which is calculated from the proportion of "on" wells.
Q7: I am experiencing low bead counts and high coefficient of variation (CVs) in my Simoa assay. What should I do?
A7: Low bead counts and high CVs can compromise the reliability of your Simoa results.
| Problem | Possible Cause | Troubleshooting Solution |
| Low Bead Counts | Sample Quality: Debris, lipids, or cells in the sample can clog the instrument's fluidics. | Thaw, vortex, and centrifuge all samples thoroughly (e.g., 10,000 x g for 5-10 minutes) before loading.[10] |
| Instrument Calibration: The instrument may not be properly calibrated. | Perform regular calibration of the Luminex® or Simoa® instrument according to the manufacturer's instructions. | |
| Incorrect Gate Settings: The software settings for bead identification may be incorrect. | Ensure the correct gate settings for MagPlex® microspheres are selected in the software. | |
| High CVs (>20%) | Assay Variability: This is often seen in low-concentration samples. | Consider using a higher concentration of assay beads to improve precision. For homebrew assays, helper beads can be used to maintain pellet formation with fewer assay beads.[1] |
| Pipetting Inaccuracy: Inconsistent pipetting during reagent and sample preparation. | Ensure pipettes are calibrated and use proper pipetting techniques. | |
| Plate Sealing Issues: Inconsistent sealing of the plate during incubations. | Use a new, clean plate sealer for each incubation step. |
Data Normalization Strategies
Raw NfL values are influenced by several physiological factors. Normalization is essential to adjust for these covariates and allow for meaningful comparisons between different patient cohorts.
Q8: What are the most important covariates to consider when normalizing NfL data?
A8: The most consistently reported and significant covariates that influence blood NfL levels are:
-
Age: NfL levels naturally increase with age. This is the most critical factor to account for in normalization.
-
Renal Function: Impaired kidney function can lead to reduced clearance of NfL from the blood, resulting in higher concentrations. Measures such as estimated glomerular filtration rate (eGFR) or serum creatinine should be considered.
-
Body Mass Index (BMI): An inverse relationship between BMI and serum NfL has been observed, potentially due to a larger blood volume in individuals with higher BMI.
Q9: How can I statistically normalize my NfL data for these covariates?
A9: There are two primary statistical approaches for normalizing NfL data:
-
Multiple Linear Regression: This method allows you to model the relationship between NfL levels (the dependent variable) and multiple covariates (independent variables) such as age, BMI, and eGFR. The residuals from this model represent the NfL variation that is not explained by the covariates and can be used as the normalized NfL value.
-
Z-Scores: A Z-score indicates how many standard deviations an individual's NfL value is from the mean of a healthy control population, adjusted for covariates. This is a common and effective way to express normalized NfL levels.
Q10: Can you provide a practical example of how to perform age-adjustment using a regression model?
A10: A log-linear model is often used to adjust for the age-related increase in NfL levels.
Example R Script for Age and BMI Adjustment using Multiple Linear Regression
Q11: How do I calculate Z-scores for my patient cohort?
A11: To calculate Z-scores, you first need a reference dataset from a healthy control population that includes NfL values and the relevant covariates (age, BMI, eGFR).
Example Python Script for Calculating Z-Scores
Visualizing Workflows
Clear visualization of experimental and analytical workflows can aid in understanding and standardizing procedures. The following diagrams were created using Graphviz (DOT language).
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. Development of a Highly Sensitive Neurofilament Light Chain Assay on an Automated Immunoassay Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. m.youtube.com [m.youtube.com]
- 9. kaggle.com [kaggle.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
Validation of serum neurofilament light chain as a traumatic brain injury biomarker
A comprehensive analysis of serum neurofilament light chain (sNfL) demonstrates its superior performance in diagnosing and predicting outcomes of traumatic brain injury (TBI) compared to other established biomarkers. This guide provides an objective comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
Serum neurofilament light chain (sNfL), a protein component of the neuronal cytoskeleton, has emerged as a highly sensitive and specific biomarker for axonal injury, a key pathological feature of traumatic brain injury (TBI).[1][2] When axons are damaged, NfL is released into the cerebrospinal fluid and subsequently enters the bloodstream, where its levels can be quantified.[2][3] This guide evaluates the performance of sNfL in comparison to other TBI biomarkers, including glial fibrillary acidic protein (GFAP), S100 calcium-binding protein B (S100B), and ubiquitin C-terminal hydrolase-L1 (UCH-L1).
Comparative Performance of TBI Biomarkers
Recent studies have consistently shown that sNfL outperforms other blood-based biomarkers in identifying TBI across all severity levels and at various time points post-injury.[4] A study published in Neurology demonstrated that sNfL was superior to GFAP, tau, and UCH-L1 in distinguishing patients with mild, moderate, and severe TBI from controls, even months to years after the initial injury.[4] Furthermore, sNfL was the only biomarker that correlated with functional outcomes and advanced brain imaging findings, such as diffusion tensor imaging (DTI).[4]
The diagnostic accuracy of sNfL, as measured by the area under the receiver operating characteristic curve (AUC), is consistently high. For instance, at 30 days post-injury, sNfL distinguished mild, moderate, and severe TBI from controls with AUCs of 0.84, 0.92, and 0.92, respectively.[3][5] Even at five years post-injury, the AUC for distinguishing mild TBI from controls remained significant at 0.80.[3]
Below is a summary of the quantitative performance of sNfL compared to other common TBI biomarkers.
| Biomarker | TBI Severity | Time Post-Injury | AUC | Sensitivity | Specificity | Reference |
| sNfL | Mild | 30 days | 0.84 | - | - | [3][5] |
| Moderate | 30 days | 0.92 | - | - | [3][5] | |
| Severe | 30 days | 0.92 | - | - | [3][5] | |
| Mild | 5 years | 0.80 | - | - | [3] | |
| GFAP | Moderate | 30 days | 0.89 | - | - | [5] |
| Severe | 30 days | 0.89 | - | - | [5] | |
| Mild to Moderate | < 12 hours | - | 100% | 31.7% | [6] | |
| S100B | Mild to Moderate | < 3 hours | - | 100% | 25.7% | [6] |
| UCH-L1 | Mild to Moderate | < 6 hours | 0.80 | - | - | [7] |
Experimental Protocols
The quantification of sNfL is most accurately performed using ultra-sensitive immunoassay platforms, such as the Single Molecule Array (Simoa) technology from Quanterix.[8][9]
Sample Collection and Processing
-
Blood Collection: Collect whole blood samples in serum separator tubes.
-
Clotting: Allow the blood to clot at room temperature for at least 30 minutes.
-
Centrifugation: Centrifuge the tubes at 1,000-1,300 x g for 15 minutes at room temperature.
-
Serum Separation: Carefully aspirate the serum and transfer it to a clean polypropylene tube.
-
Storage: Store serum samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Quanterix Simoa HD-X NfL Assay Protocol
This protocol outlines the key steps for measuring sNfL concentrations using the Quanterix Simoa HD-X Analyzer and the NF-light™ Advantage Kit.[2][10][11]
-
Instrument Preparation: Power on the HD-X Analyzer and initialize the Simoa software. Perform daily maintenance tasks as prompted by the software.
-
Reagent Preparation:
-
Thaw all kit reagents, calibrators, and controls to room temperature.
-
Vortex calibrators and controls thoroughly.
-
Prepare the RGP (Resorufin β-D-galactopyranoside) substrate by placing it in a heated shaker at 30°C for at least 30 minutes.
-
-
Sample Plating:
-
Vortex and centrifuge patient serum samples at 10,000 x g for 5 minutes to remove any debris.
-
Pipette the required volume of calibrators, controls, and samples into a 96-well plate. The Simoa platform typically uses a 4x sample dilution protocol.
-
-
Assay Execution:
-
Load the prepared 96-well plate, reagents, and disposables (cuvettes, tips) into the HD-X Analyzer.
-
Create a batch in the Simoa software, defining the plate layout and assigning assays to wells.
-
Start the automated run. The instrument will perform all incubation, washing, and signal acquisition steps.
-
-
Data Analysis:
-
The Simoa software automatically calculates the concentration of NfL in each sample based on the calibration curve.
-
Review the quality control data to ensure the validity of the run.
-
Signaling Pathway of Neurofilament Release in TBI
Traumatic axonal injury initiates a complex cascade of intracellular events that lead to the breakdown of the axonal cytoskeleton and the release of NfL.
Caption: Intracellular signaling cascade following traumatic axonal injury.
Experimental Workflow for TBI Biomarker Validation
The validation of a TBI biomarker like sNfL involves a rigorous, multi-stage process.
References
- 1. neurologytoday.aan.com [neurologytoday.aan.com]
- 2. markvcid.partners.org [markvcid.partners.org]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Blood-based biomarker can detect, predict severity of traumatic brain injury | National Institutes of Health (NIH) [nih.gov]
- 9. NF-light® Assay | Quanterix [quanterix.com]
- 10. quanterix.com [quanterix.com]
- 11. markvcid.partners.org [markvcid.partners.org]
A Head-to-Head Comparison: Simoa vs. Traditional ELISA for Neurofilament Light Chain (NfL) Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal immunoassay for neurofilament light chain quantification.
Neurofilament light chain (NfL), a structural protein of neurons, has emerged as a critical biomarker for neuroaxonal damage across a spectrum of neurological disorders. Its quantification in biofluids such as cerebrospinal fluid (CSF) and blood offers a window into disease activity, progression, and response to therapeutic interventions. For researchers and clinicians, the choice of analytical platform is paramount to achieving the requisite sensitivity and precision. This guide provides a head-to-head comparison of two prominent technologies for NfL quantification: the ultra-sensitive Single Molecule Array (Simoa) technology and the well-established traditional Enzyme-Linked Immunosorbent Assay (ELISA).
Core Principles: A Glimpse into the Technologies
Traditional ELISA: This widely used method relies on a solid-phase enzyme immunoassay to detect the presence of a ligand in a liquid sample.[1] In a sandwich ELISA format for NfL, a capture antibody coated on a microplate well binds to the NfL protein in the sample.[1] A second, detection antibody, which is conjugated to an enzyme, then binds to a different epitope on the captured NfL.[1] The addition of a substrate results in a colorimetric change that is proportional to the amount of NfL present, which is then quantified using a spectrophotometer.[1]
Simoa (Single Molecule Array): Simoa technology takes the principles of a sandwich immunoassay and miniaturizes them to achieve exceptional sensitivity.[2] The assay isolates individual immunocomplexes on paramagnetic beads in femtoliter-sized wells, allowing for a "digital" readout.[3] This digital approach enables the detection of single protein molecules, leading to a significant increase in sensitivity—up to 1000 times more than traditional ELISA.[2][4]
Performance Metrics: A Quantitative Comparison
The choice between Simoa and traditional ELISA for NfL quantification often hinges on key performance characteristics. The following tables summarize the quantitative data from various studies and manufacturer specifications.
| Performance Metric | Simoa | Traditional ELISA | References |
| Analytical Sensitivity (Lower Limit of Detection) | 0.062 pg/mL - 0.62 pg/mL | 0.8 pg/mL - 78.0 pg/mL | [5][6][7][8] |
| Lower Limit of Quantification (LLOQ) | 0.174 pg/mL - 0.309 pg/mL | 1.85 pg/mL - 78 pg/mL | [7][9][10][11][12] |
| Dynamic Range | 0-1800 pg/mL (serum/plasma); 0-45 ng/mL (CSF) | 1.6-1200 pg/mL; 50-5000 pg/mL (assay dependent) | [7][8][13] |
| Inter-Assay CV (%) | < 6% - 5.54% | < 10% - < 13% | [9][10][12][14] |
| Intra-Assay CV (%) | 3.7% - 8.1% | < 5% - < 8% | [8][9][10][14] |
Correlation and Clinical Utility
Studies directly comparing Simoa and ELISA for NfL measurement have consistently demonstrated a strong positive correlation between the two methods, particularly for serum samples.[6][15] However, the superior sensitivity of Simoa allows for more reliable quantification of NfL in blood, where concentrations are significantly lower than in CSF.[5] This enhanced sensitivity is particularly crucial for detecting subtle changes in disease activity and for longitudinal monitoring in patient cohorts.[5] In one study, multiple sclerosis (MS) patients had significantly higher serum NfL levels than controls when measured with Simoa, a difference not detected by other platforms.[5]
Experimental Protocols: A Step-by-Step Look
Below are detailed, generalized methodologies for quantifying NfL using both traditional ELISA and Simoa platforms, based on commonly cited protocols.
Traditional ELISA Protocol for NfL Quantification
-
Plate Coating: Microplate wells are pre-coated with a capture antibody specific for NfL.
-
Sample Preparation and Addition: Cerebrospinal fluid (CSF) samples are typically diluted (e.g., 1:2), while serum or plasma may require a higher dilution (e.g., a minimum of 1:4).[16][17] Calibrators and diluted samples are added to the wells.
-
Incubation: The plate is incubated to allow the NfL in the sample to bind to the capture antibody.[16] This step is often performed at room temperature with agitation.[16][17]
-
Washing: The wells are washed multiple times to remove any unbound material.[16]
-
Detection Antibody Addition: A biotin-conjugated detection antibody is added to each well.[16]
-
Incubation: The plate is incubated again to allow the detection antibody to bind to the captured NfL.[16]
-
Washing: The wells are washed to remove unbound detection antibody.[16]
-
Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is added.[16]
-
Incubation: The plate is incubated to allow the streptavidin-HRP to bind to the biotinylated detection antibody.[16]
-
Washing: A final, more extensive wash is performed.[16]
-
Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate is added to each well, initiating a color change.[16]
-
Reaction Stop and Measurement: The enzymatic reaction is stopped by the addition of an acid solution, and the absorbance is read on a microplate reader at 450 nm.[16][17] The concentration of NfL is then determined by interpolating from a standard curve.[1]
Simoa Protocol for NfL Quantification
-
Reagent and Sample Preparation: Simoa kits come with ready-to-use reagents.[18] Samples (serum, plasma, or CSF) are diluted according to the specific assay protocol, often a 1:4 dilution for serum and plasma.[10][18]
-
Instrument Setup: The Simoa HD-X or SR-X analyzer is prepared, which includes daily maintenance and loading of consumables like cuvettes, tips, and discs.[18]
-
Plate Loading: Paramagnetic beads coated with the NfL capture antibody, detector reagent (biotinylated antibody), and streptavidin-β-galactosidase (SBG) are loaded into the instrument along with the prepared samples and calibrators.[18]
-
Automated Assay Execution: The instrument automates the following steps:
-
Sample Incubation: Samples are mixed with the capture antibody-coated beads.
-
Detection Antibody Incubation: The biotinylated detector antibody is added.
-
SBG Incubation: The SBG conjugate is added.
-
Washing: Thorough washing is performed between each step to remove unbound reagents.
-
-
Digital Signal Generation: The beads are loaded into a microwell array, with each well having the capacity to hold a single bead. The substrate (resorufin β-D-galactopyranoside, RGP) is added, and the wells are sealed.
-
Signal Reading: The instrument's imaging system analyzes each well. Wells containing a bead with a bound immunocomplex will fluoresce, indicating a positive ("on") signal. Wells with no immunocomplex remain dark ("off").
-
Data Analysis: The instrument calculates the average number of enzymes per bead, which directly correlates to the concentration of NfL in the sample.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both traditional ELISA and Simoa.
Caption: Workflow of a traditional sandwich ELISA for NfL quantification.
Caption: Automated workflow of the Simoa platform for NfL quantification.
Conclusion: Choosing the Right Platform
Both Simoa and traditional ELISA are valuable tools for the quantification of NfL. The choice between them largely depends on the specific requirements of the research or clinical application.
Traditional ELISA remains a cost-effective and accessible method, well-suited for applications where NfL concentrations are expected to be relatively high, such as in CSF samples, or for initial screening studies.[19]
Simoa , with its unparalleled sensitivity, is the platform of choice for studies requiring the detection of minute changes in NfL levels, particularly in blood (serum and plasma).[5][20] Its ability to reliably quantify low-abundance proteins makes it indispensable for early disease detection, monitoring subtle treatment effects, and longitudinal studies where minimally invasive sampling is preferred.[5][20]
For drug development professionals and researchers in the field of neurology, understanding the distinct advantages and limitations of each platform is crucial for generating robust and meaningful data in the quest to understand and combat neurodegenerative diseases.
References
- 1. iscaconsortium.org [iscaconsortium.org]
- 2. google.com [google.com]
- 3. quanterix.com [quanterix.com]
- 4. quanterix.com [quanterix.com]
- 5. Comparison of three analytical platforms for quantification of the neurofilament light chain in blood samples: ELISA, electrochemiluminescence immunoassay and Simoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of Two Analytical Approaches for the Quantification of Neurofilament Light Chain, a Biomarker of Axonal Damage in Multiple Sclerosis [mdpi.com]
- 7. NF-light® Assay | Quanterix [quanterix.com]
- 8. Human NF-L ELISA Kit (BMS2362) - Invitrogen [thermofisher.com]
- 9. A new enzyme-linked immunosorbent assay for neurofilament light in cerebrospinal fluid: analytical validation and clinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of SimoaTM and EllaTM to assess serum neurofilament‐light chain in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Development of a Highly Sensitive Neurofilament Light Chain Assay on an Automated Immunoassay Platform [frontiersin.org]
- 13. ibl-international.com [ibl-international.com]
- 14. quanterix.com [quanterix.com]
- 15. researchgate.net [researchgate.net]
- 16. ibl-international.com [ibl-international.com]
- 17. ibl-international.com [ibl-international.com]
- 18. markvcid.partners.org [markvcid.partners.org]
- 19. A Comparison of Two Analytical Approaches for the Quantification of Neurofilament Light Chain, a Biomarker of Axonal Damage in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SIMOA-based analysis of plasma NFL levels in MCI and AD patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cerebrospinal Fluid and Blood Neurofilament Light Chain Levels in Alzheimer's Disease: A Comparative Guide
An In-depth Analysis of the Correlation and Methodologies for Researchers and Drug Development Professionals
Neurofilament light chain (NfL), a structural protein of neurons, has emerged as a key biomarker for neuroaxonal damage in Alzheimer's disease (AD) and other neurodegenerative conditions. Its presence in both cerebrospinal fluid (CSF) and blood offers a window into the underlying pathology of the disease. This guide provides a comprehensive comparison of CSF and blood NfL as biomarkers for AD, detailing the correlation between their levels, the experimental protocols for their measurement, and their significance in research and clinical settings.
Data Presentation: Correlation Between CSF and Blood NfL Levels
The correlation between NfL concentrations in CSF and blood is a critical factor in validating the use of the more accessible blood-based biomarker as a proxy for the central nervous system-proximal CSF biomarker. A strong positive correlation suggests that blood NfL levels can reliably reflect the neuroaxonal damage occurring within the brain. The following table summarizes quantitative data from key studies investigating this correlation in Alzheimer's disease and related cognitive impairments.
| Study Cohort | Number of Participants (n) | Analytical Method (Blood/CSF) | Correlation Coefficient | p-value | Reference |
| Mixed Cohort (AD, MCI, Controls) | 188 | Simoa / ELISA | Spearman's rho (ρ) = 0.77 | < 0.001 | [1] |
| Cognitively Unimpaired (CU) | 287 | Not Specified | Spearman's rho (ρ) = 0.41 | < 0.001 | [2] |
| Mild Cognitive Impairment (MCI) | 79 | Not Specified | Spearman's rho (ρ) = 0.568 | < 0.001 | [3] |
| Alzheimer's Disease (AD) Dementia | Not Specified | Not Specified | Not Specified | Not Specified | |
| Meta-analysis (All Neurodegenerative Diseases) | 3961 | Simoa / ELISA or ECL | Pooled r = 0.723 | < 0.01 |
Note: The strength of the correlation can vary depending on the patient cohort, the analytical methods used, and other pre-analytical factors.
Experimental Protocols
Accurate and reproducible measurement of NfL is paramount for its use as a reliable biomarker. The following sections detail the standardized methodologies for the collection, processing, and analysis of both CSF and blood samples for NfL quantification.
Cerebrospinal Fluid (CSF) NfL Measurement
1. CSF Collection:
-
Procedure: Lumbar puncture is performed, typically in the morning after an overnight fast.
-
Collection Tube: Use polypropylene tubes to minimize protein adhesion.
-
Volume: A minimum of 0.5 mL of CSF is collected.
2. CSF Processing:
-
Centrifugation: CSF samples are centrifuged at approximately 2000 x g for 10 minutes at room temperature to pellet any cellular debris.
-
Aliquoting: The supernatant is carefully transferred to fresh polypropylene tubes in 0.5 mL aliquots.
-
Storage: Aliquots are stored at -80°C until analysis. Repeated freeze-thaw cycles should be avoided.
3. Analytical Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Assay Principle: A solid-phase sandwich ELISA is commonly used, such as the UmanDiagnostics NF-light® ELISA. This assay utilizes two specific monoclonal antibodies to capture and detect NfL.
-
Procedure:
-
Sample Dilution: CSF samples are diluted with a sample diluent.
-
Incubation: Diluted samples and standards are added to antibody-coated microplate wells and incubated.
-
Washing: The wells are washed to remove unbound substances.
-
Detection: A horseradish peroxidase (HRP)-conjugated antibody is added, followed by a substrate solution (TMB).
-
Signal Measurement: The color development is stopped, and the absorbance is measured at 450 nm. The concentration of NfL is determined by comparison to a standard curve.[4][5]
-
Blood (Plasma) NfL Measurement
1. Blood Collection:
-
Procedure: Venipuncture is performed to collect whole blood.
-
Collection Tube: K2-EDTA plasma collection tubes are recommended.
-
Volume: A sufficient volume of blood is drawn to yield at least 0.5 mL of plasma.
2. Blood Processing:
-
Centrifugation: Whole blood is centrifuged at approximately 1,500-2,000 x g for 10-15 minutes at 4°C within two hours of collection to separate plasma.
-
Aliquoting: The plasma supernatant is carefully transferred to fresh polypropylene tubes in 0.5 mL aliquots, avoiding the buffy coat.
-
Storage: Aliquots are stored at -80°C until analysis.
3. Analytical Method: Single Molecule Array (Simoa)
-
Assay Principle: The ultrasensitive Simoa platform, such as the Quanterix NF-light® Advantage Kit, is the gold standard for measuring the low concentrations of NfL in blood.[6] This technology allows for the digital counting of single protein molecules.
-
Procedure:
-
Sample Preparation: Plasma samples are thawed and diluted.
-
Assay Execution: The automated Simoa instrument performs the following steps:
-
Immunocapture of NfL on antibody-coated paramagnetic beads.
-
Binding of a biotinylated detection antibody.
-
Labeling with a streptavidin-β-galactosidase (SBG) conjugate.
-
Isolation of individual beads in microwells of a Simoa disc.
-
Addition of a fluorogenic substrate and digital counting of "on" (fluorescent) and "off" (non-fluorescent) wells.
-
-
Data Analysis: The concentration of NfL is calculated based on the proportion of "on" wells.[7][8]
-
Mandatory Visualization
The following diagrams illustrate the underlying biological principles and the practical workflow for the comparative analysis of CSF and blood NfL in Alzheimer's disease.
Caption: Pathophysiological cascade in Alzheimer's disease leading to the release of NfL into CSF and blood.
Caption: A typical experimental workflow for the comparative analysis of CSF and blood NfL levels.
References
- 1. Comparison of CSF and plasma NfL and pNfH for Alzheimer's disease diagnosis: a memory clinic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma and CSF NfL are differentially associated with biomarker evidence of neurodegeneration in a community‐based sample of 70‐year‐olds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. ibl-international.com [ibl-international.com]
- 5. ibl-international.com [ibl-international.com]
- 6. NF-light® Assay | Quanterix [quanterix.com]
- 7. quanterix.com [quanterix.com]
- 8. chimera-biotec.com [chimera-biotec.com]
Cross-Laboratory Validation of a Novel Neurofilament Light Chain (NfL) Immunoassay
This guide provides a comprehensive comparison of a novel Neurofilament Light Chain (NfL) immunoassay against established platforms, supported by data from a multi-center validation study. The objective is to present an objective analysis of the assay's performance, reliability, and cross-platform comparability for researchers, scientists, and professionals in drug development.
Neurofilament light chain (NfL), a cytoskeletal protein found in neurons, is a sensitive biomarker for neuro-axonal injury.[1][2] Its quantification in cerebrospinal fluid (CSF) and blood is increasingly utilized in the clinical management and therapeutic development for various neurological conditions, including amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS).[3][4] The translation of NfL measurement from research to routine clinical use necessitates standardized, reliable, and widely accessible assays.[2][5][6] This report details the cross-laboratory performance of a new NfL assay in comparison to existing methods.
Performance Comparison of NfL Immunoassays
A multi-center "round robin" study was conducted to evaluate the analytical performance and inter-laboratory variability of several commercial and in-house neurofilament assays.[3][5] The study involved 10 international neurochemical laboratories analyzing identical sets of CSF, serum, and plasma samples from patients with ALS and neurological controls.[3][5]
Inter-Laboratory Coefficient of Variation (CV%)
The inter-laboratory CV% serves as a key metric for assessing the reproducibility of an assay across different laboratory settings. A lower CV% indicates higher consistency. The table below summarizes the inter-laboratory CV% for four different analytical platforms used across multiple centers.
| Analytical Platform | Sample Type | Mean Inter-Laboratory CV% (± SD) |
| Simoa NfL | Serum | 18.3% (± 4.2%) |
| Plasma | 7.2% (± 3.4%) | |
| CSF | 27.9% (± 6.8%) | |
| Euroimmun pNfH | Serum | 17.6% (± 9.5%) |
| Plasma | 18.5% (± 12.2%) | |
| CSF | 6.5% (± 2.8%) | |
| Uman NfL | CSF | 41.9% (± 3.4%) |
| BioVendor pNfH | CSF | 11.5% (± 6.1%) |
Data sourced from a multi-center study evaluating neurofilament assay reliability.[5]
Head-to-Head Automated Immunoassay Comparison
In a separate head-to-head comparison, four automated NfL immunoassays were evaluated using plasma samples from individuals with various neurological conditions.[4] The study assessed the correlation and bias between the methods.
| Assay Comparison | Correlation (R²) | Key Findings |
| Quanterix Simoa® vs. Roche Elecsys® | ≥ 0.95 | Significant proportional bias observed; Roche Elecsys values were ~85% lower. |
| Quanterix Simoa® vs. Siemens Healthineers Atellica® IM | ≥ 0.95 | Strong correlation. |
| Quanterix Simoa® vs. Fujirebio Lumipulse® | ≥ 0.95 | Strong correlation. |
| Roche Elecsys® vs. Siemens Healthineers Atellica® IM | ≥ 0.95 | Significant proportional bias observed. |
| Roche Elecsys® vs. Fujirebio Lumipulse® | ≥ 0.95 | Significant proportional bias observed. |
| Siemens Healthineers Atellica® IM vs. Fujirebio Lumipulse® | ≥ 0.95 | Strong correlation. |
Data from a head-to-head comparison of four plasma NfL immunoassays.[4] Despite strong correlations (R² ≥ 0.95), significant proportional bias was noted between some assays, highlighting a lack of standardization.[4]
Experimental Protocols
The cross-laboratory validation study was designed as a "round robin" proficiency testing scheme.
1. Sample Collection and Distribution:
-
A central laboratory collected serum, plasma (EDTA), and CSF samples from a cohort of five patients diagnosed with ALS and five individuals serving as neurological controls.[3]
-
Each sample was aliquoted to ensure sufficient volume for analysis by all participating laboratories.
-
Aliquots were stored at -80°C and shipped on dry ice to ten participating international laboratories.
2. Laboratory Analysis:
-
Each participating laboratory analyzed the received samples using their in-house or commercially available neurofilament assays.
-
Laboratories were instructed to follow their standard operating procedures for the respective assays.
-
Data on NfL and/or phosphorylated neurofilament heavy chain (pNfH) concentrations were collected.
3. Data Analysis:
-
The collected data was analyzed to assess the ability of each assay to differentiate between the ALS and control groups.[3]
-
The inter-assay coefficient of variation was calculated for each analytical platform that was used across multiple laboratories to determine the level of agreement between different sites.[3][5]
Experimental Workflow
The following diagram illustrates the workflow of the cross-laboratory validation study.
Conclusion
The cross-laboratory validation demonstrates that while most current neurofilament assays can reliably differentiate between patient and control groups, there is considerable variability between different platforms.[3] The inter-assay CV% ranged from 6.5% to 41.9% depending on the assay and sample type.[3][5][7][8] Head-to-head comparisons of automated platforms show strong correlations but also significant proportional biases, underscoring the need for standardization.[4] These findings are crucial for the integration of neurofilament measurements into clinical practice and multi-center clinical trials, highlighting the importance of using a single, standardized platform for longitudinal studies.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Development of a Highly Sensitive Neurofilament Light Chain Assay on an Automated Immunoassay Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Head-to-head comparison of four plasma neurofilament light chain (NfL) immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. A multi-center study of neurofilament assay reliability and inter-laboratory variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Neurofilament Light Chain (NfL): A Comparative Analysis Across Neurodegenerative Diseases
A Guide for Researchers and Drug Development Professionals
Neurofilament light chain (NfL), a structural protein of neurons, has emerged as a key biomarker for neuroaxonal damage across a spectrum of neurodegenerative diseases. Its quantification in cerebrospinal fluid (CSF) and, more recently, in blood, offers a window into the rate of neuronal injury, providing valuable insights for diagnosis, prognosis, and monitoring of disease progression and treatment response. This guide presents a comparative analysis of NfL levels in various neurodegenerative disorders, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Neurofilament Light Chain Levels
The following tables summarize the approximate concentrations of NfL in cerebrospinal fluid (CSF) and blood (serum or plasma) for several major neurodegenerative diseases compared to healthy controls. It is important to note that these values can vary depending on the specific assay used, the patient cohort, and disease stage.
Table 1: Cerebrospinal Fluid (CSF) Neurofilament Light Chain (NfL) Concentrations
| Disease State | Typical NfL Concentration (pg/mL) | Fold Increase vs. Healthy Controls (Approx.) |
| Healthy Controls | < 1,000 | - |
| Alzheimer's Disease | 1,000 - 2,500 | 1.5 - 2.5x |
| Parkinson's Disease | 1,000 - 2,000 | 1.5 - 2x |
| Multiple Sclerosis (Relapsing) | 1,500 - 5,000+ | 2 - 5x+ |
| Amyotrophic Lateral Sclerosis (ALS) | 5,000 - 20,000+ | 5 - 20x+ |
| Huntington's Disease | 1,500 - 4,000 | 2 - 4x |
Table 2: Blood (Serum/Plasma) Neurofilament Light Chain (NfL) Concentrations
| Disease State | Typical NfL Concentration (pg/mL) | Fold Increase vs. Healthy Controls (Approx.) |
| Healthy Controls | < 10 | - |
| Alzheimer's Disease | 10 - 25 | 1.5 - 2.5x |
| Parkinson's Disease | 10 - 20 | 1.5 - 2x |
| Multiple Sclerosis (Relapsing) | 15 - 50+ | 2 - 5x+ |
| Amyotrophic Lateral Sclerosis (ALS) | 40 - 200+ | 4 - 20x+ |
| Huntington's Disease | 15 - 40 | 2 - 4x |
Experimental Protocols
The quantification of NfL is predominantly performed using highly sensitive immunoassays. The two most common methods are the Single Molecule Array (Simoa) and the Enzyme-Linked Immunosorbent Assay (ELISA).
Single Molecule Array (Simoa) for NfL Detection
The Simoa platform offers ultra-sensitive detection of NfL, particularly in blood samples where concentrations are much lower than in CSF.[1]
Principle: This method utilizes paramagnetic beads coated with capture antibodies. Each bead is designed to bind to a single NfL protein. These beads are then isolated in femtoliter-sized wells, allowing for a digital readout of individual protein molecules.[1]
Step-by-Step Protocol (based on Quanterix Simoa® NF-light® Advantage Kit): [2][3]
-
Reagent Preparation:
-
Thaw all reagents (beads, detector, streptavidin-β-galactosidase (SBG), and resorufin β-D-galactopyranoside (RGP)) at room temperature.
-
Prepare calibrators and controls by reconstituting lyophilized standards in the provided diluent to create a standard curve.
-
Vortex beads for at least 30 seconds before loading.
-
-
Sample Preparation:
-
Centrifuge blood samples to separate serum or plasma.
-
Samples are typically diluted using the on-instrument dilution protocol (e.g., 4-fold dilution for serum/plasma).
-
-
Instrument Setup (e.g., Simoa HD-X Analyzer):
-
Initialize the instrument and perform daily maintenance checks.
-
Load reagents, calibrators, controls, and samples into the appropriate racks and plates.
-
Define the assay protocol and plate layout in the instrument software.
-
-
Assay Run:
-
The instrument automates the following steps:
-
Incubation of samples with antibody-coated beads.
-
Washing to remove unbound components.
-
Addition of biotinylated detector antibody.
-
Addition of SBG conjugate.
-
Resuspension of beads in RGP substrate.
-
Loading of beads onto the microwell array for imaging and analysis.
-
-
-
Data Analysis:
-
The instrument's software calculates the average enzymes per bead (AEB) for each sample.
-
NfL concentrations are determined by interpolating the AEB values against the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for NfL Detection
ELISA is a widely used immunoassay for quantifying proteins, though it is generally less sensitive than Simoa for blood-based NfL detection.[4]
Principle: A capture antibody specific for NfL is coated onto the wells of a microplate. The sample is added, and any NfL present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the captured NfL. Finally, a substrate is added that is converted by the enzyme into a detectable signal (e.g., color change), the intensity of which is proportional to the amount of NfL in the sample.
Step-by-Step Protocol (General): [5][6][7][8][9]
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody against NfL and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., BSA in PBS) and incubating for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of a known concentration of recombinant NfL to create a standard curve.
-
Add standards and samples (diluted as necessary) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate multiple times to remove unbound proteins.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly.
-
-
Enzyme and Substrate Incubation:
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes, allowing for color development.
-
-
Signal Measurement:
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the NfL concentration in the samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualization
References
- 1. Neurofilaments: neurobiological foundations for biomarker applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. markvcid.partners.org [markvcid.partners.org]
- 3. tandfonline.com [tandfonline.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. ibl-international.com [ibl-international.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. ibl-international.com [ibl-international.com]
- 8. abbexa.com [abbexa.com]
- 9. assaygenie.com [assaygenie.com]
Navigating the Tides of Neuroaxonal Damage: A Comparative Guide to the Reproducibility of Neurofilament Measurements
For researchers, scientists, and drug development professionals, the ability to reliably track the subtle ebb and flow of neuroaxonal injury is paramount. Neurofilaments, particularly the light chain (NfL), have emerged as a leading fluid biomarker, offering a window into the health of the nervous system. However, the value of any biomarker hinges on its reproducibility. This guide provides a comprehensive comparison of the long-term stability and measurement consistency of neurofilament assays, supported by experimental data, to aid in the selection of the most robust tools for research and clinical development.
The Gold Standard: A Comparative Look at Measurement Platforms
The landscape of neurofilament measurement is dominated by a few key technologies, each with its own performance characteristics. The Single Molecule Array (Simoa) platform has consistently demonstrated the highest analytical sensitivity, enabling the reliable quantification of the very low concentrations of NfL found in blood.[1] This is a significant advantage over traditional methods like the enzyme-linked immunosorbent assay (ELISA) and electrochemiluminescence (ECL) immunoassays, which are often limited to cerebrospinal fluid (CSF) analysis due to lower sensitivity.[2]
A meta-analysis of 36 studies revealed a strong pooled correlation coefficient of r=0.72 between CSF and blood NfL levels, with the correlation being notably stronger when using the more sensitive Simoa and ECL assays (r=0.69 and r=0.68, respectively) compared to ELISA (r=0.35).[2] This underscores the importance of assay sensitivity in achieving reproducible results that reflect the underlying biology.
Quantitative Comparison of Assay Performance
To facilitate a direct comparison, the following tables summarize the reported reproducibility of various neurofilament measurement platforms.
| Assay Platform | Analyte | Matrix | Intra-Assay Coefficient of Variation (CV%) | Inter-Assay Coefficient of Variation (CV%) | Key Findings |
| Simoa | NfL | Serum/Plasma | 2.12 - 8%[3] | 5.54 - 13%[3] | High sensitivity allows for reliable blood-based measurements. Strong correlation between CSF and blood.[2] |
| ELISA | NfL | CSF | <10%[4][5] | <13%[6] | Primarily suited for CSF due to lower sensitivity for blood samples.[2] |
| ECL | NfL | Serum/Plasma | - | 8 - 14%[7] | Offers improved sensitivity over traditional ELISA.[2] |
| Lumipulse | GFAP | Serum/Plasma | <5%[8] | <5%[8] | Demonstrates high reproducibility for the astroglial injury marker GFAP. |
| Microfluidic Immunoassay (Ella) | GFAP | Serum/CSF | 6 - 8% | 7 - 14% | Good performance with low sample volume requirements.[9] |
Note: CVs can vary based on the specific kit, laboratory, and sample cohort.
Longitudinal Stability: Tracking Neurofilaments Over Time
For a biomarker to be effective for monitoring disease progression or treatment response, its levels must be stable in the absence of biological change. Studies in healthy individuals have shown that serum NfL levels are subject to tight homeostatic regulation, with a low within-subject biological variation (CVI) of 3.1%.[10] However, there is considerable variation between individuals (CVG of 35.6%), and a significant increase in two serial measurements would need to exceed 24.3% to be considered clinically meaningful at a 95% confidence level.[10]
In a longitudinal study of healthy volunteers, a 1.64-fold increase from baseline in serum NfL was determined as the upper limit of normal variation.[11][12] This provides a crucial threshold for interpreting changes in NfL levels in clinical studies. It is also important to note that sNfL levels can fluctuate to a similar extent in both healthy controls and multiple sclerosis patients, suggesting that not all variations are indicative of disease activity.[13][14]
Head-to-Head: Neurofilaments vs. Other Neurological Biomarkers
While NfL is a robust marker of axonal injury, other biomarkers are emerging to provide a more complete picture of neurological disease. Glial fibrillary acidic protein (GFAP), a marker of astrocyte activation, and Tau proteins, associated with neurofibrillary tangles, are key comparators.
A study directly comparing the cross-laboratory reproducibility of plasma ptau217, GFAP, and NfL using the Simoa platform found excellent agreement for all three biomarkers (r=0.96 for ptau217, r=0.86 for GFAP, and r=0.99 for NfL).[15][16][17] This suggests that, with standardized platforms, reproducible measurements can be achieved for a panel of neurological biomarkers.
In the context of frontotemporal dementia, a head-to-head comparison found that while both plasma GFAP and NfL were associated with disease severity, NfL consistently outperformed GFAP as a prognostic and predictive biomarker.[18][19] However, the ratio of GFAP to NfL showed promise in discriminating between different underlying pathologies.[18]
Experimental Methodologies: A Closer Look at the Protocols
The reproducibility of neurofilament measurements is intrinsically linked to the meticulous execution of experimental protocols. Below are summaries of the methodologies for the key assays discussed.
Simoa NfL Assay Protocol
The Single Molecule Array (Simoa) assay for NfL typically involves a multi-step process designed for ultra-sensitive detection.
References
- 1. Human NEFL ELISA Kit (ab288171) | Abcam [abcam.com]
- 2. Establishment of neurofilament light chain Simoa assay in cerebrospinal fluid and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abbexa.com [abbexa.com]
- 5. mybiosource.com [mybiosource.com]
- 6. A new enzyme-linked immunosorbent assay for neurofilament light in cerebrospinal fluid: analytical validation and clinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. punchout.mesoscale.com [punchout.mesoscale.com]
- 8. Glial Fibrillary Acidic Protein’s Usefulness as an Astrocyte Biomarker Using the Fully Automated LUMIPULSE® System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of an ultrasensitive microfluidic assay for the analysis of Glial fibrillary acidic protein (GFAP) in blood [frontiersin.org]
- 10. Biological variation of serum neurofilament light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Longitudinal evaluation of serum neurofilament light levels in normal healthy volunteers: defining a threshold of concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 15. Reproducibility of Plasma Biomarker Measurements Across Laboratories: Insights Into ptau217, GFAP, and NfL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reproducibility of Plasma Biomarker Measurements Across [ukdri.ac.uk]
- 18. Comprehensive cross-sectional and longitudinal comparisons of plasma glial fibrillary acidic protein and neurofilament light across FTD spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholars.northwestern.edu [scholars.northwestern.edu]
Neurofilaments as a Surrogate Endpoint in Clinical Trials: A Systematic Review and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of clinical trials for neurological disorders is rapidly evolving, with a pressing need for sensitive and reliable biomarkers to accelerate the development of effective therapies. Neurofilaments, structural proteins of neurons, have emerged as a leading candidate biomarker for neuroaxonal damage. This guide provides a systematic review of the use of neurofilaments, particularly neurofilament light chain (NfL), as a surrogate endpoint in clinical trials. It compares measurement technologies, presents quantitative data from key studies, and outlines the pathway to regulatory acceptance.
Neurofilaments: The Biological Rationale for a Surrogate Endpoint
Neurofilaments are cytoskeletal proteins exclusive to neurons, providing structural support to axons. They are composed of three main subunits based on their molecular weight: neurofilament light (NfL), medium (NfM), and heavy (NfH) chains. Under physiological conditions, a small amount of these proteins is released into the cerebrospinal fluid (CSF) and subsequently into the bloodstream, reflecting normal neuronal turnover. However, in the event of neuroaxonal injury or degeneration, as seen in a wide range of neurological diseases, the release of neurofilaments increases significantly. This makes their concentration in biofluids a direct indicator of the rate of neuronal damage.
The potential of neurofilaments as a biomarker is underscored by their sensitivity to neurodegeneration across various conditions, including multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
The Path to a Validated Surrogate Endpoint
A surrogate endpoint is a biomarker intended to substitute for a clinical endpoint, predicting clinical benefit or harm based on epidemiologic, therapeutic, pathophysiologic, or other scientific evidence. For a biomarker like NfL to be accepted as a validated surrogate endpoint by regulatory bodies such as the U.S. Food and Drug Administration (FDA), it must undergo a rigorous validation process. This process involves demonstrating a clear mechanistic rationale and providing strong evidence from multiple clinical trials that changes in the biomarker reliably predict a clinical outcome.
The FDA's Accelerated Approval Program allows for the use of surrogate endpoints that are "reasonably likely to predict clinical benefit" to make promising drugs available to patients with serious conditions more quickly. A landmark example of this is the accelerated approval of tofersen for SOD1-ALS, where a reduction in plasma NfL was a key piece of evidence supporting the drug's effect.
Below is a diagram illustrating the general pathway for validating a surrogate endpoint.
Quantitative Data from Clinical Trials
The utility of neurofilaments as a surrogate endpoint is supported by a growing body of quantitative data from clinical trials across various neurological diseases. These studies demonstrate that NfL levels correlate with disease activity, predict future disability, and can be modulated by effective treatments.
Multiple Sclerosis (MS)
In MS, elevated NfL levels are associated with recent relapse activity, the presence of gadolinium-enhancing lesions on MRI, and long-term disability progression.
| Clinical Trial / Study | Patient Population | Measurement (Assay) | Key Findings (NfL Levels in pg/mL) | Reference |
| FREEDOMS & TRANSFORMS (Phase 3) | Relapsing-Remitting MS (RRMS) | Blood (Assay not specified) | Baseline: MS Patients (27.0-30.5) vs. Healthy Controls (16.9). Patients with Gd+ lesions had higher levels than those without (38.2-40.9 vs. 24.9-25.8). | |
| EXPAND (Phase 3) | Secondary Progressive MS (SPMS) | Plasma (Simoa) | High baseline NfL (≥30) was associated with a 41.4% higher risk of cognitive worsening compared to low NfL (<30). Geomean pNfL was 32.1. | |
| INFORMS (Phase 3) | Primary Progressive MS (PPMS) | Plasma (Simoa) | Geomean baseline pNfL was 22.0. Higher baseline levels were associated with a higher risk of disability progression. | |
| ASCLEPIOS I/II (Phase 3) | RRMS | Serum (Assay not specified) | Median sNfL was significantly higher in patients with high disease activity (14.23) compared to those with low activity (6.76). | |
| Observational Study | MS | Plasma (Simoa) | Patients with No Evident Disease Activity (NEDA-3) had significantly lower pNfL (mean 7.06) than those with Evident Disease Activity (EDA) (mean 13.04). |
Amyotrophic Lateral Sclerosis (ALS)
In ALS, NfL levels are markedly elevated and correlate with the rate of disease progression. The tofersen trial for SOD1-ALS provided pivotal evidence for NfL as a pharmacodynamic and potential surrogate biomarker.
| Clinical Trial / Study | Patient Population | Measurement (Assay) | Key Findings | Reference |
| VALOR (Phase 3) & Open-Label Extension | SOD1-ALS | Plasma (Assay not specified) | Tofersen treatment led to a 40-50% reduction in plasma NfL levels over six months. This reduction was considered "reasonably likely to predict clinical benefit" by the FDA. | |
| Real-world study | SOD1-ALS | Not specified | Patients treated with tofersen showed a marked drop in neurofilament levels, suggesting the drug was successfully protecting neurons. | |
| PARADIGM (Phase 2b) | ALS | Not specified | The oral drug candidate PrimeC showed a favorable trend in NfL biomarker levels, alongside a statistically significant slowing of disease progression. |
Other Neurodegenerative Diseases
| Disease | Measurement (Assay) | Key Findings (NfL Levels in pg/mL) | Reference |
| Alzheimer's Disease (AD) | Plasma (ECL) | NfL levels were higher in AD patients [median 29.2] compared to controls and correlated with cognitive decline. | |
| Various Neurological Diseases | CSF (ECL) | Median NfH levels were elevated in MS (46.2), ALS (160.1), MCI/AD (65.6), and GBS (91.0) compared to a reference cohort (27.1). |
Experimental Protocols for Neurofilament Measurement
The ability to reliably measure the low concentrations of neurofilaments in blood has been enabled by the development of ultrasensitive immunoassays. The two most prominent technologies are Single Molecule Array (Simoa®) and certain electrochemiluminescence (ECL) platforms.
Single Molecule Array (Simoa®) Protocol
Simoa® technology allows for the detection of single protein molecules, offering femtogram/mL sensitivity. The following is a generalized workflow for the Quanterix Simoa® NF-light® Advantage Kit.
Detailed Steps:
-
Instrument Preparation: Power on the HD-X Analyzer and perform daily maintenance checks. Import the assay definition file for the specific kit lot.
-
Sample Preparation: Samples (plasma, serum, or CSF) are thawed and centrifuged. The instrument performs a 4-fold dilution for standard protocols.
-
Automated Assay:
-
Capture: The sample is combined with paramagnetic beads coated with anti-NfL capture antibodies.
-
Detection: Biotinylated anti-NfL detector antibodies are added to bind to the captured NfL.
-
Labeling: A streptavidin-β-galactosidase (SBG) conjugate is added, which binds to the biotin on the detector antibodies.
-
Sealing & Reading: The beads are loaded into a microwell array (Simoa Disc). The β-galactosidase enzyme on a single bead can hydrolyze thousands of substrate molecules (RGP) into a fluorescent product within the sealed microwell. The instrument images the array to count the number of "active" wells (containing a bead with enzyme) versus "inactive" wells.
-
-
Quantification: The concentration of NfL in the sample is determined by interpolating its signal on a standard curve generated from calibrators of known concentrations.
Electrochemiluminescence (ECL) Immunoassay Protocol
ECL immunoassays, such as those from Meso Scale Discovery (MSD), offer high sensitivity and a wide dynamic range.
Principle: This is a sandwich immunoassay format. A capture antibody is immobilized on the surface of a carbon electrode in a microplate. The sample is added, followed by a detection antibody labeled with an electrochemiluminescent tag (e.g., SULFO-TAG™). When electricity is applied to the electrode, the tag emits light, which is measured by a CCD camera. The intensity of the emitted light is proportional to the amount of analyte in the sample.
Generalized Protocol:
-
Plate Coating: Microplates are pre-coated with a capture antibody specific for NfL.
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Samples and calibrators are added to the wells and incubated to allow NfL to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound material.
-
Detection Antibody Incubation: A detection antibody conjugated with an ECL label (e.g., SULFO-TAG™) is added to the wells and incubated.
-
Washing: The plate is washed again to remove the unbound detection antibody.
-
Reading: A read buffer is added to the wells, and the plate is placed in an MSD instrument. Applying a voltage to the electrodes initiates the ECL reaction, and the instrument measures the light emission.
-
Data Analysis: A calibration curve is generated by plotting the ECL signal versus the concentration of the standards. The NfL concentration in the samples is then calculated from this curve.
Case Study: Tofersen and the Role of Neurofilaments in Drug Approval
The development of tofersen, an antisense oligonucleotide designed to reduce the synthesis of the SOD1 protein in patients with SOD1-ALS, is a pivotal case study for the use of NfL as a surrogate endpoint.
In the Phase 3 VALOR trial, tofersen did not meet its primary clinical endpoint at 28 weeks. However, the trial showed a significant reduction in total SOD1 protein in the CSF and, critically, a substantial reduction in plasma NfL concentrations. Data from the trial and its open-label extension showed that earlier initiation of tofersen led to a greater reduction in NfL and a slowing of clinical decline over a longer period.
This strong biomarker evidence led the FDA Advisory Committee to vote unanimously that the reduction in plasma NfL is "reasonably likely to predict clinical benefit." This formed the basis for the FDA granting accelerated approval for tofersen, marking a significant milestone for the use of NfL as a surrogate endpoint in neurology clinical trials.
The mechanism is illustrated below.
Conclusion and Future Directions
Neurofilaments, particularly NfL, have transitioned from a research tool to a clinically relevant biomarker with a validated role in the regulatory approval of a novel therapy. The quantitative data from numerous clinical trials robustly support their use in monitoring disease activity, predicting outcomes, and measuring therapeutic response in a range of neurological disorders. Ultrasensitive assays like Simoa and ECL have been pivotal in enabling reliable measurement in easily accessible biofluids like blood.
While the approval of tofersen sets a major precedent, the path to validating NfL as a surrogate endpoint across all neurological diseases requires continued effort. Future work will focus on standardizing assay protocols, establishing disease-specific cutoff values, and further elucidating the correlation between changes in NfL and long-term clinical outcomes in a broader set of conditions. Nevertheless, neurofilaments represent one of the most promising tools to accelerate the development of new treatments for patients with devastating neurological diseases.
Safety Operating Guide
Navigating Chemical Disposal: A Guide to NFPA-Informed Laboratory Practices
For researchers, scientists, and drug development professionals, the safe and proper disposal of chemical waste is a critical component of laboratory operations. Adherence to established protocols not only ensures a secure working environment but also maintains regulatory compliance and protects the surrounding community. While the National Fire Protection Association (NFPA) is widely recognized for its NFPA 704 "fire diamond," which provides at-a-glance hazard information for emergency responders, its standards also offer a framework for the safe handling and disposal of chemical waste.[1][2][3] This guide provides essential procedural information for the proper disposal of laboratory chemicals, integrating the principles of NFPA standards.
Understanding NFPA Hazard Ratings
The foundation of safe chemical handling and disposal begins with a thorough understanding of a substance's potential hazards. The NFPA 704 standard provides a readily understood system for identifying these hazards.[2] This system rates the severity of health, flammability, and instability risks on a scale from 0 (minimal hazard) to 4 (severe hazard).[1][2] The white quadrant of the diamond is reserved for special hazards, such as reactivity with water (W), oxidizing properties (OX), or if it's a simple asphyxiant gas (SA).[3]
A comprehensive understanding of these ratings, which can be derived from a chemical's Safety Data Sheet (SDS), is the first step in a safe disposal protocol.[3][4]
Table 1: NFPA 704 Hazard Rating Summary
| Hazard | Color | Rating | Description |
| Health | Blue | 4 | Deadly |
| 3 | Extreme Danger | ||
| 2 | Hazardous | ||
| 1 | Slightly Hazardous | ||
| 0 | Normal Material | ||
| Flammability | Red | 4 | Below 73°F |
| 3 | Below 100°F | ||
| 2 | Below 200°F | ||
| 1 | Above 200°F | ||
| 0 | Will Not Burn | ||
| Instability | Yellow | 4 | May Detonate |
| 3 | Shock and Heat May Detonate | ||
| 2 | Violent Chemical Change | ||
| 1 | Unstable if Heated | ||
| 0 | Stable | ||
| Special Hazards | White | OX | Oxidizer |
| W | Water Reactive | ||
| SA | Simple Asphyxiant |
Step-by-Step Chemical Waste Disposal Protocol
The following is a generalized, step-by-step procedure for the proper disposal of chemical waste from a laboratory, incorporating principles from NFPA standards and general laboratory safety guidelines.
Step 1: Hazard Identification and Classification
Before beginning any experiment, researchers must be aware of the hazards associated with the chemicals being used. This involves:
-
Consulting the Safety Data Sheet (SDS): The SDS for each chemical provides detailed information on its properties, hazards, and handling precautions.[4]
-
Determining NFPA 704 Ratings: Based on the SDS, determine the health, flammability, and instability ratings for each chemical.[4]
-
Classifying Waste: As waste is generated, it must be classified based on its hazardous properties (e.g., flammable, corrosive, reactive, toxic).[5]
Step 2: Segregation of Waste
Proper segregation of incompatible chemicals is crucial to prevent dangerous reactions.[6]
-
Incompatible Materials: Never mix incompatible waste streams.[7] For example, acids should not be mixed with bases, and oxidizers should be kept separate from flammable materials.[8][9]
-
Dedicated Waste Containers: Use separate, clearly labeled containers for different classes of chemical waste.[6]
Step 3: Proper Containerization and Labeling
The integrity and labeling of waste containers are paramount for safety.
-
Container Selection: Waste containers must be in good condition, free of leaks or cracks, and compatible with the chemical waste they are intended to hold.[6][9] For instance, corrosive acids and bases should not be stored in metal containers.[9]
-
Container Size: Liquid waste containers in laboratory work areas should generally not exceed 20 liters (5 gallons).[7]
-
Labeling: All chemical waste containers must be clearly labeled with the words "Hazardous Waste."[6][10] The label must also include the full chemical name(s) of the contents (no abbreviations or formulas), the date of waste generation, and the associated hazards (e.g., flammable, corrosive).[6][10]
Step 4: Safe Storage of Waste in the Laboratory
Generated waste must be stored safely pending removal.
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory.[11]
-
Secondary Containment: It is best practice to store waste containers in secondary containment to prevent spills from reaching the environment.[6]
-
Closed Containers: Waste containers must be kept closed except when adding waste.[6][11]
Step 5: Arranging for Final Disposal
The final step is the removal and disposal of the hazardous waste by authorized personnel.
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a certified waste disposal contractor.[6][10]
-
Documentation: Complete any required waste disposal forms accurately and completely.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the chemical waste disposal process, from initial identification to final removal.
Caption: A workflow diagram illustrating the key stages of proper laboratory chemical waste disposal.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of chemical waste, fostering a secure environment for groundbreaking research and development. Always consult your institution's specific Environmental Health and Safety guidelines for detailed protocols.
References
- 1. nfpa.org [nfpa.org]
- 2. NFPA 704 - Wikipedia [en.wikipedia.org]
- 3. EHS - NFPA Hazard Diamond | myUSF [myusf.usfca.edu]
- 4. Hazardous Materials Classification App Blog [thehazmatapp.com]
- 5. nfpa.org [nfpa.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. stjohns.edu [stjohns.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. youtube.com [youtube.com]
Safeguarding Research: A Guide to Personal Protective Equipment for Handling Novel Psychoactive Substances
FOR IMMEDIATE RELEASE
Researchers, scientists, and drug development professionals handling Novel Psychoactive Substances (NPS) face unique safety challenges due to the often-unknown toxicological profiles of these compounds. This guide provides essential safety and logistical information, including operational and disposal plans for personal protective equipment (PPE), to ensure a safe laboratory environment. Adherence to these procedural, step-by-step guidelines is critical for minimizing exposure and mitigating risks.
I. Risk Assessment: The Foundation of Safety
Before handling any NPS, a thorough risk assessment is mandatory. This process determines the potential hazards and informs the selection of appropriate PPE. For uncharacterized NPS, a precautionary approach is necessary, treating the substance as highly potent and hazardous until proven otherwise.
A systematic risk assessment involves:
-
Hazard Identification: Evaluating the potential health effects of the NPS. For unknown compounds, this includes considering the properties of structurally similar substances.
-
Exposure Assessment: Determining the potential routes of exposure (inhalation, dermal contact, ingestion, injection) and the potential duration and concentration of exposure.
-
Risk Characterization: Combining hazard and exposure information to determine the overall risk to personnel.
II. Personal Protective Equipment (PPE) Selection and Use
Based on the risk assessment, the following PPE is recommended for handling NPS in a laboratory setting.
A. Hand Protection
Nitrile gloves are the generally recommended minimum for handling NPS. For work with potent opioids like fentanyl and its analogs, specific considerations are crucial.
Quantitative Data on Glove Permeation:
A study adapting the ASTM D6978-19 standard for chemotherapy drug glove permeation tested the resistance of various disposable gloves to fentanyl and carfentanil hydrochloride solutions.[1][2]
| Glove Material | Thickness (mil) | Fentanyl Permeation Rate (µg/cm²/min) | Carfentanil Permeation Rate (µg/cm²/min) | Result (at 240 min) |
| Nitrile | 5.0 - 9.5 | No breakthrough | No breakthrough | Pass |
| Latex | 5.5 - 8.0 | Breakthrough detected | Breakthrough detected | Fail |
| Vinyl | 3.0 - 4.0 | Breakthrough detected | Breakthrough detected | Fail |
Data sourced from a study adapting ASTM D6978-19. The threshold for failure is a permeation rate > 0.01 µg/cm²/min.
Recommendations:
-
Minimum Requirement: Powder-free nitrile gloves with a minimum thickness of 5 ± 2 mil are recommended for handling NPS.[1][2]
-
Double Gloving: For handling highly potent or uncharacterized compounds, double gloving with two pairs of nitrile gloves can provide an additional layer of protection.
-
Glove Changes: Gloves should be changed immediately if contamination is suspected or if they are torn or punctured. For prolonged work, gloves should be changed regularly.
B. Respiratory Protection
For NPS in powder form, respiratory protection is critical to prevent inhalation.
Recommendations:
-
Minimum Requirement: A NIOSH-approved N95 filtering facepiece respirator is the minimum level of respiratory protection.
-
Higher-Level Protection: For tasks with a higher risk of aerosolization, such as handling larger quantities of powder or working outside of a ventilated enclosure, an elastomeric half-mask or full-facepiece respirator with P100 filters is recommended.
-
Fit Testing: All tight-fitting respirators must be fit-tested annually to ensure a proper seal.[3][4][5] Both qualitative and quantitative fit testing methods are available.[6][5]
C. Eye and Face Protection
Safety glasses with side shields are the minimum requirement for eye protection in a laboratory. When there is a risk of splashes, chemical splash goggles or a full-face shield worn over safety glasses should be used.
D. Body Protection
A laboratory coat should be worn to protect clothing and skin. For work with larger quantities of NPS or where there is a significant risk of contamination, disposable coveralls may be necessary.
III. Experimental Protocol: Glove Permeation Testing
Evaluating the permeation of a specific NPS through glove material is crucial for ensuring adequate protection. The following is a generalized protocol based on the ASTM D6978 standard.[1][2][7][8]
Objective: To determine the breakthrough time and permeation rate of an NPS through a glove material.
Materials:
-
Permeation test cell
-
Glove material sample
-
Challenge solution (NPS dissolved in a relevant solvent)
-
Collection medium (e.g., air, water, or another liquid)
-
Analytical instrumentation (e.g., LC-MS) to detect the NPS in the collection medium
Procedure:
-
A sample of the glove material is placed in the permeation cell, dividing it into a challenge chamber and a collection chamber.[9]
-
The challenge solution is introduced into the challenge chamber, in continuous contact with the outer surface of the glove material.
-
The collection medium is circulated through the collection chamber, in contact with the inner surface of the glove material.
-
Samples of the collection medium are taken at regular intervals and analyzed for the presence of the NPS.
-
The breakthrough time is recorded as the time at which the NPS is first detected in the collection medium at a specified permeation rate (e.g., 0.01 µg/cm²/min).[1][2]
-
The steady-state permeation rate is the constant rate of permeation that occurs after the initial breakthrough.
IV. Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.
A. Decontamination
-
Surfaces: Work surfaces and equipment should be decontaminated after handling NPS. A common procedure involves a three-step process of deactivation, decontamination, and cleaning.[10] For fentanyl, cleaning with a commercially available cleaner followed by a rinse with clean water has been shown to be effective.[11][12]
-
PPE: Reusable PPE, such as elastomeric respirators, must be decontaminated according to the manufacturer's instructions. Disposable PPE should be removed in a manner that avoids cross-contamination.
B. Disposal
-
Contaminated Waste: All disposable PPE and other materials contaminated with NPS should be disposed of as hazardous waste.[13][14]
-
Segregation: NPS-contaminated waste should be segregated from other laboratory waste streams.
-
Labeling: Waste containers must be clearly labeled as containing hazardous waste, and if possible, identify the specific NPS.
-
Professional Disposal: A licensed hazardous waste disposal company should be used for the final disposal of NPS-contaminated materials.
V. Visual Summaries of Workflows
Logical Workflow for PPE Selection, Use, and Disposal
Caption: A logical workflow for the selection, use, and disposal of PPE when handling NPS.
Experimental Workflow for Glove Permeation Testing
References
- 1. Fentanyl and carfentanil permeation through commercial disposable gloves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fentanyl and carfentanil permeation through commercial disposable gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pested.osu.edu [pested.osu.edu]
- 4. ahrq.gov [ahrq.gov]
- 5. 3m.com [3m.com]
- 6. med.navy.mil [med.navy.mil]
- 7. labproinc.com [labproinc.com]
- 8. swssglobal.com [swssglobal.com]
- 9. dplgroup.com [dplgroup.com]
- 10. ph.health.mil [ph.health.mil]
- 11. health.state.mn.us [health.state.mn.us]
- 12. processcleaningsolutions.com [processcleaningsolutions.com]
- 13. research.uga.edu [research.uga.edu]
- 14. open.alberta.ca [open.alberta.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
